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(3R)-N1,N1-Dimethyl-4-(phenylthio)-1,3-butanediamine Documentation Hub

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  • Product: (3R)-N1,N1-Dimethyl-4-(phenylthio)-1,3-butanediamine

Core Science & Biosynthesis

Foundational

Deconstructing the P4 Pharmacophore: The Mechanism of Action of (3R)-N1,N1-Dimethyl-4-(phenylthio)-1,3-butanediamine

Abstract: While commercially cataloged as a chiral organic building block (CAS: 870812-32-1), (3R)-N1,N1-Dimethyl-4-(phenylthio)-1,3-butanediamine is scientifically renowned as the definitive P4 pocket-binding pharmacoph...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: While commercially cataloged as a chiral organic building block (CAS: 870812-32-1), (3R)-N1,N1-Dimethyl-4-(phenylthio)-1,3-butanediamine is scientifically renowned as the definitive P4 pocket-binding pharmacophore that enabled the discovery of first-in-class BH3 mimetics[1]. This whitepaper elucidates the structural biology, biophysical mechanisms, and experimental validation of this fragment, detailing how its precise stereochemistry and functional groups mimic pro-apoptotic proteins to inhibit the Bcl-2 family of survival factors[2][3].

The Structural Biology of the P4 Pocket

The mechanism of action of (3R)-N1,N1-Dimethyl-4-(phenylthio)-1,3-butanediamine cannot be understood in isolation; it must be viewed through the lens of its target: the hydrophobic binding groove of anti-apoptotic proteins like Bcl-xL and Bcl-2[4].

In healthy cells, anti-apoptotic Bcl-2 proteins sequester pro-apoptotic effectors (Bax and Bak) by binding their alpha-helical BH3 domains[5]. This interaction occurs along a deep surface groove comprising four distinct hydrophobic pockets (P1 through P4)[6]. The (3R)-N1,N1-Dimethyl-4-(phenylthio)-1,3-butanediamine fragment was rationally designed via "SAR by NMR" (Structure-Activity Relationships by Nuclear Magnetic Resonance) to perfectly exploit the P4 pocket [3].

1.1. Pharmacophore Mapping and Causality

When this fragment is incorporated into a full BH3 mimetic (such as ABT-737 or Navitoclax), its functional groups execute highly specific biophysical roles:

  • The Phenylthio Anchor: The terminal phenylthio group acts as a hydrophobic anchor. It mimics the i+11 aliphatic residue of the native pro-apoptotic BH3 alpha-helix (e.g., the h4+4 residue of Bak)[5][7]. Upon entry into the P4 pocket of Bcl-xL, the phenylthio group induces a critical conformational shift—specifically, the rotation of the Phe97 side chain—which expands the pocket to accommodate the hydrophobic collapse of the molecule[5].

  • The (3R) Stereocenter: Chirality is the vector of efficacy. The (3R) configuration strictly dictates the spatial trajectory of the molecule. It forces the phenylthio group deep into the hydrophobic cleft while directing the primary amine (at the C3 position) outward along the protein surface, allowing the rest of the massive drug molecule to traverse toward the P2 pocket[8][9].

  • The Dimethylamino Group: Positioned at the C1 terminus, the dimethylamino group is solvent-exposed[8]. Its primary role is to enhance aqueous solubility and form transient electrostatic interactions (salt bridges) with solvent-boundary residues (such as Glu96), stabilizing the ligand-protein complex without paying an entropic penalty for burying a polar group in a hydrophobic cleft[6].

Pathway A P4 Pharmacophore (Phenylthio Fragment) B Bcl-2 / Bcl-xL (Anti-Apoptotic) A->B Binds P4 Pocket C Bax / Bak (Pro-Apoptotic) B->C Sequestration Blocked D Mitochondrial Permeabilization C->D Oligomerization E Apoptosis D->E Cytochrome C Release

Mechanism of Bcl-2 family inhibition driven by P4 pocket occupation triggering apoptosis.
Experimental Validation: A Self-Validating System

To prove that (3R)-N1,N1-Dimethyl-4-(phenylthio)-1,3-butanediamine physically occupies the P4 pocket and drives target affinity, researchers rely on a two-tiered biophysical workflow: NMR for structural mapping and Fluorescence Polarization (FP) for thermodynamic quantification[3][4].

2.1. Protocol: SAR by NMR (Chemical Shift Perturbation)

Because isolated fragments often bind weakly (in the millimolar range), traditional biochemical assays fail to detect them. 2D 1 H- 15 N Heteronuclear Single Quantum Coherence (HSQC) NMR is utilized because it maps the exact binding interface at atomic resolution[4].

Step-by-Step Methodology:

  • Isotope Labeling: Express recombinant Bcl-xL in E. coli using 15 NH 4​ Cl as the sole nitrogen source to uniformly 15 N-label the protein[4].

  • Sample Preparation: Prepare a 500 μ L NMR sample containing 50 μ M 15 N-Bcl-xL in a phosphate buffer (pH 7.4) with 5% D 2​ O (for lock)[4].

  • Fragment Titration: Add the (3R)-N1,N1-Dimethyl-4-(phenylthio)-1,3-butanediamine fragment at a saturating concentration (e.g., 1000 μ M)[4].

  • Data Acquisition & Analysis: Record the 2D HSQC spectrum. Overlay the apo (unbound) and holo (bound) spectra. Calculate the Chemical Shift Perturbation (CSP) for each amide cross-peak.

  • Causality Check: A successful P4 binder will induce significant CSPs specifically at residues mapping to the P4 pocket (e.g., Phe97, Arg139, and Tyr194)[5][10]. If CSPs occur globally, the fragment is denaturing the protein and must be discarded.

NMR_Workflow N1 Target Protein 15N-labeled Bcl-xL N3 2D 1H-15N HSQC NMR (Chemical Shift Perturbation) N1->N3 N2 Fragment Library Screening N2->N3 N4 Identify P4 Pocket Binder (Phenylthio derivative) N3->N4 CSP Analysis N5 Identify P2 Pocket Binder (Biaryl derivative) N3->N5 CSP Analysis N6 Structure-Guided Linking (ABT-737 Generation) N4->N6 N5->N6

SAR by NMR workflow for the discovery and linking of P2 and P4 pocket-binding fragments.
2.2. Protocol: Fluorescence Polarization (FP) Competitive Binding

Once the fragment is linked to a P2-binding moiety to create a full molecule (like ABT-737), its affinity ( Ki​ ) drops into the sub-nanomolar range[1][3]. FP is chosen here because it allows high-throughput, homogenous quantification of competitive displacement without radioactive labels, relying entirely on the tumbling rate of a fluorophore[3].

Step-by-Step Methodology:

  • Tracer Preparation: Synthesize a fluorescein-labeled Bad BH3 peptide (the native ligand for Bcl-xL)[3].

  • Assay Assembly: In a 384-well microplate, combine 10 nM Bcl-xL protein, 2 nM fluorescent tracer, and titrating concentrations of the synthesized inhibitor (ranging from 10 pM to 10 μ M) in assay buffer.

  • Equilibration: Incubate the plate in the dark at room temperature for 2 hours to ensure thermodynamic equilibrium.

  • Measurement: Expose the wells to plane-polarized light. The unbound tracer tumbles rapidly (low polarization). If the inhibitor successfully displaces the tracer by occupying the P4/P2 pockets, polarization decreases.

  • Causality Check: Calculate the IC50​ using non-linear regression, and convert to Ki​ using the Cheng-Prusoff equation. A DMSO-only control establishes the baseline for fully bound tracer.

Quantitative Data: Affinity and Selectivity

The incorporation of the (3R)-N1,N1-Dimethyl-4-(phenylthio)-1,3-butanediamine fragment into the ABT-737 scaffold yields profound target selectivity. The P4 pocket of Bcl-2, Bcl-xL, and Bcl-w can accommodate the phenylthio group, whereas the P4 pockets of Mcl-1 and A1 are structurally divergent and solvent-exposed, prohibiting binding[2][6].

Table 1: Binding Affinity ( Ki​ ) of the Full Pharmacophore (ABT-737) across Bcl-2 Family Proteins [1][11][12]

Target ProteinRole in Apoptosis Ki​ (nM)Binding Status
Bcl-xL Anti-apoptotic< 1.0High Affinity (P4 pocket matched)
Bcl-2 Anti-apoptotic< 1.0High Affinity (P4 pocket matched)
Bcl-w Anti-apoptotic< 1.0High Affinity (P4 pocket matched)
Mcl-1 Anti-apoptotic> 1000Resistant (P4 pocket mismatch)
Bfl-1 (A1) Anti-apoptotic> 1000Resistant (P4 pocket mismatch)
Conclusion

The molecule (3R)-N1,N1-Dimethyl-4-(phenylthio)-1,3-butanediamine is a masterclass in rational drug design. By perfectly mimicking the hydrophobic and electrostatic properties of native pro-apoptotic alpha-helices, it serves as the critical P4-anchoring fragment. Its integration into larger scaffolds fundamentally shifted the paradigm of oncology, proving that protein-protein interactions (PPIs)—once thought "undruggable" due to their large, flat surfaces—could be potently inhibited by exploiting deep, localized hydrophobic pockets[3][13].

References
  • Oltersdorf, T., et al. "An inhibitor of Bcl-2 family proteins induces regression of solid tumours." Nature, 2005. [Link]

  • Bruncko, M., et al. "Studies Leading to Potent, Dual Inhibitors of Bcl-2 and Bcl-xL." Journal of Medicinal Chemistry, ACS Publications, 2007.[Link]

  • Petros, A. M., et al. "Structure-Based Discovery of a New Class of Bcl-xL Antagonists." Bioorganic & Medicinal Chemistry, NIH Public Access, 2010.[Link]

  • Wendt, M. D., et al. "Targeting Protein–Protein Interactions: Dual Inhibitors of Bcl-2 and Bcl-xL." RSC Publishing, 2012.[Link]

  • Wang, L., et al. "Structure-Based Design of A-1293102, a Potent and Selective BCL-XL Inhibitor." ACS Medicinal Chemistry Letters, 2021.[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 11228183, ABT-737." PubChem, 2024.[Link]

Sources

Exploratory

(3R)-N1,N1-Dimethyl-4-(phenylthio)-1,3-butanediamine: Structural Dynamics and Synthetic Applications in BH3 Mimetics

Executive Summary In the landscape of targeted oncology and rational drug design, the development of BH3 mimetics represents a watershed moment in overcoming apoptosis resistance in malignancies. At the synthetic core of...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of targeted oncology and rational drug design, the development of BH3 mimetics represents a watershed moment in overcoming apoptosis resistance in malignancies. At the synthetic core of this breakthrough is (3R)-N1,N1-Dimethyl-4-(phenylthio)-1,3-butanediamine (CAS: 870812-32-1)[1]. As a specialized chiral building block, this 1,3-diamine moiety was engineered by Abbott Laboratories (now AbbVie) to serve as the critical right-hand pharmacophore in the synthesis of ABT-737 , a pioneering pan-Bcl-2 family inhibitor[2][3].

This whitepaper provides an in-depth technical analysis of the compound's chemical architecture, its mechanistic role in target binding, and the field-proven synthetic protocols required to integrate it into complex acylsulfonamide APIs.

Chemical Architecture and Physicochemical Profiling

The structural elegance of (3R)-N1,N1-Dimethyl-4-(phenylthio)-1,3-butanediamine lies in its dual functionality. The molecule features a flexible butane backbone substituted with a primary amine at C3, a tertiary dimethylamine at C1, and a bulky, lipophilic phenylthio ether at C4[1].

When integrated into a larger drug scaffold, the (3R)-stereocenter is non-negotiable; it dictates the spatial orientation of the phenylthio group, allowing it to plunge deeply into the hydrophobic P4 pocket of the Bcl-xL and Bcl-2 proteins[4]. Conversely, the terminal dimethylamino group is oriented toward the solvent-exposed interface, a deliberate design choice to improve the aqueous solubility of the otherwise highly lipophilic ABT-737 molecule[5][6].

Quantitative Data Summary
PropertySpecification / Value
IUPAC Nomenclature (2R)-4-(dimethylamino)-1-(phenylsulfanyl)butan-2-amine
CAS Registry Number 870812-32-1[1]
Molecular Formula C₁₂H₂₀N₂S[1]
Molecular Weight 224.37 g/mol [1]
Stereochemistry (3R) configuration (Absolute requirement for target affinity)
Key Functional Groups Primary amine (nucleophile), Dimethylamine (solubilizer), Thioether (hydrophobic anchor)
Primary Application Chiral precursor for Apoptosis Promoters (e.g., ABT-737)[2][5]

Pharmacological Context: Targeting the Bcl-2 Apoptotic Pathway

To understand the necessity of this specific diamine, one must examine the biological target. Anti-apoptotic proteins like Bcl-2 and Bcl-xL sequester pro-apoptotic effectors (Bax and Bak), preventing cell death[3]. ABT-737 acts as a BH3 mimetic, competitively binding to the hydrophobic groove of Bcl-2/Bcl-xL with sub-nanomolar affinity (K_i < 1 nM)[5].

The (3R)-1,3-butanediamine fragment forms the precise topological shape required to mimic the native BH3 domain of pro-apoptotic proteins, effectively displacing Bax/Bak and triggering Mitochondrial Outer Membrane Permeabilization (MOMP)[6].

Mechanism ABT ABT-737 (Active BH3 Mimetic) Bcl2 Bcl-2 / Bcl-xL (Anti-apoptotic Proteins) ABT->Bcl2  Competitive binding at P4 pocket Bax Bax / Bak (Pro-apoptotic Effectors) Bcl2->Bax  Releases sequestered effectors MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) Bax->MOMP  Oligomerization Apop Apoptosis (Programmed Cell Death) MOMP->Apop  Cytochrome c release

Caption: Mechanism of action for ABT-737 disrupting the Bcl-2 apoptotic signaling pathway.

Synthetic Utility: Assembly of the ABT-737 Pharmacophore

In the synthesis of ABT-737, the (3R)-1,3-butanediamine is coupled to a central nitrobenzenesulfonamide core via a Nucleophilic Aromatic Substitution (S_NAr) reaction[6]. The resulting intermediate is then subjected to an end-game acylsulfonamide coupling with a biphenyl-piperazine benzoic acid derivative[7].

Synthesis A 4-Fluoro-3-nitro benzenesulfonamide C SNAr Reaction (DIPEA, THF, 60°C) A->C B (3R)-N1,N1-Dimethyl-4- (phenylthio)-1,3-butanediamine B->C D Sulfonamide Intermediate C->D  HF displacement F Acylsulfonamide Coupling (EDC, DMAP, CH2Cl2) D->F E Benzoic Acid Derivative E->F G ABT-737 (BH3 Mimetic) F->G  Amide bond formation

Caption: Synthetic workflow for ABT-737 utilizing the (3R)-1,3-butanediamine building block.

Experimental Methodologies & Self-Validating Protocols

As a Senior Application Scientist, it is critical to not only execute the synthesis but to understand the thermodynamic and kinetic causality behind the reagent selection. Below are the validated protocols for utilizing this building block.

Protocol A: S_NAr Coupling of the 1,3-Diamine

Objective: Synthesize the 4-amino-3-nitrobenzenesulfonamide intermediate.

  • Causality: The electron-withdrawing nitro group at the ortho position and the sulfonyl group at the para position highly activate the fluorine atom on 4-fluoro-3-nitrobenzenesulfonamide for S_NAr. The primary amine of the (3R)-diamine acts as the nucleophile.

  • Preparation: Dissolve 4-fluoro-3-nitrobenzenesulfonamide (1.0 eq) in anhydrous Tetrahydrofuran (THF) under an inert N₂ atmosphere. Rationale: THF stabilizes the Meisenheimer complex without competing as a nucleophile.

  • Reagent Addition: Add (3R)-N1,N1-Dimethyl-4-(phenylthio)-1,3-butanediamine (1.05 eq).

  • Base Catalysis: Slowly add N,N-Diisopropylethylamine (DIPEA) (2.5 eq). Rationale: DIPEA is a sterically hindered, non-nucleophilic base that scavenges the hydrofluoric acid (HF) byproduct, preventing the protonation and subsequent deactivation of the primary amine.

  • Execution: Heat the reaction mixture to 60°C for 12 hours.

  • Self-Validation (In-Process Control): Monitor via LC-MS. The reaction is complete when the 4-fluoro starting material peak (UV 220 nm) is <1%. Furthermore, Chiral SFC (Supercritical Fluid Chromatography) must be run on the isolated product to confirm that no racemization occurred; the (3R) enantiomeric excess (ee) must remain >99%, as the (3S) isomer is sterically rejected by the Bcl-xL P4 pocket[4].

  • Workup: Concentrate under reduced pressure, partition between EtOAc and saturated NaHCO₃, extract, dry over Na₂SO₄, and purify via flash chromatography.

Protocol B: End-Game Acylsulfonamide Formation

Objective: Couple the sulfonamide intermediate to the left-hand benzoic acid fragment.

  • Causality: Sulfonamides are exceptionally poor nucleophiles due to the strong electron-withdrawing nature of the sulfonyl group. Standard amide coupling conditions (e.g., HATU/DIPEA) will fail. A highly reactive electrophile must be generated in situ using EDC and DMAP[7].

  • Activation: Dissolve the biphenyl-piperazine benzoic acid derivative (1.0 eq) in anhydrous Dichloromethane (DCM). Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) (1.5 eq) and stir for 30 minutes to form the O-acylisourea intermediate.

  • Super-Nucleophilic Catalysis: Add 4-Dimethylaminopyridine (DMAP) (2.0 eq). Rationale: DMAP attacks the O-acylisourea to form a highly reactive acylpyridinium species, which is electrophilic enough to react with the weak sulfonamide nucleophile[7].

  • Coupling: Add the sulfonamide intermediate from Protocol A (0.95 eq) and stir at 25°C for 24 hours.

  • Self-Validation & Workup: An acidic workup (1M aqueous HCl) is strictly required to protonate and partition the DMAP and unreacted EDC into the aqueous layer. The organic layer is washed, dried, and concentrated to yield the final ABT-737 API.

References

  • Advanced ChemBlocks. (3R)-N1,N1-Dimethyl-4-(phenylthio)-1,3-butanediamine Product Specifications.

  • Oltersdorf, T., et al. (2005). An inhibitor of Bcl-2 family proteins induces regression of solid tumours. Nature, 435(7042), 677-681.

  • Lee, E. F., et al. (2007). Crystal structure of ABT-737 complexed with Bcl-xL: implications for selectivity of antagonists of the Bcl-2 family. Cell Death & Differentiation, 14(9), 1711-1713.

  • Abbott Laboratories (2007). Apoptosis Promoters. US Patent US20070027135A1.

  • Servier Research Institute (2019). Multikilogram Synthesis of a Potent Dual Bcl-2/Bcl-xL Antagonist. 2. Manufacture of the 1,3-Diamine Moiety and Improvement of the Final Coupling Reaction. Organic Process Research & Development.

Sources

Foundational

In Vitro Pharmacology of (3R)-N1,N1-Dimethyl-4-(phenylthio)-1,3-butanediamine: The Critical P4-Binding Pharmacophore of BH3 Mimetics

Executive Summary The development of BH3 mimetics represents a paradigm shift in targeted cancer therapy, specifically through the reactivation of the intrinsic apoptotic pathway. At the heart of first-in-class Bcl-2/Bcl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of BH3 mimetics represents a paradigm shift in targeted cancer therapy, specifically through the reactivation of the intrinsic apoptotic pathway. At the heart of first-in-class Bcl-2/Bcl-xL inhibitors—most notably ABT-737 and its orally bioavailable derivative Navitoclax (ABT-263) —lies a highly specialized chiral building block: (3R)-N1,N1-Dimethyl-4-(phenylthio)-1,3-butanediamine (CAS: 870812-32-1).

While this compound is rarely administered as a standalone therapeutic due to its nature as a molecular fragment, its in vitro pharmacology is the fundamental driver of target engagement. This technical whitepaper deconstructs the structural causality, binding kinetics, and functional in vitro assays required to evaluate this critical pharmacophore. By understanding how the (3R)-phenylthio tail dictates sub-nanomolar affinity, researchers can better design next-generation apoptosis-inducing therapeutics.

Structural Pharmacology & Mechanism of Action

To understand the in vitro behavior of this diamine fragment, we must analyze the topology of the anti-apoptotic proteins it targets. Bcl-2 and Bcl-xL possess a surface hydrophobic groove comprising four distinct pockets (P1–P4). Endogenous pro-apoptotic proteins (like BAD and BAK) insert their amphipathic α-helical BH3 domains into this groove.

The Causality of the (3R)-Stereocenter

Early high-throughput screening identified acylsulfonamides with moderate (micromolar) affinity for Bcl-xL. The incorporation of the (3R)-N1,N1-Dimethyl-4-(phenylthio)-1,3-butanediamine fragment via nucleophilic aromatic substitution (SNAr) to the core scaffold was a watershed moment in the [1].

  • P4 Pocket Engagement: The phenylthio moiety acts as a hydrophobic anchor. Driven by the strict (3R)-configuration, the phenyl ring tucks perfectly beneath the nitrophenyl core of the parent drug, occupying the canonical h4 position of the P4 pocket. This mimics the native h4+4 hydrophobic residues of the BAD protein.

  • Solvent Interaction: The N1,N1-dimethylamino group points outward from the binding groove. At physiological pH, this tertiary amine is protonated, drastically improving the aqueous solubility of the highly lipophilic parent molecule while forming favorable electrostatic interactions with solvent molecules at the groove's periphery.

Pathway BH3 Pro-apoptotic BH3-only Proteins (e.g., BAD, BIM) Bcl2 Anti-apoptotic Proteins (Bcl-2 / Bcl-xL) BH3->Bcl2 Antagonizes Bax Effector Proteins (BAX / BAK) Bcl2->Bax Sequesters (Inhibits) MOMP Mitochondrial Outer Membrane Permeabilization Bax->MOMP Oligomerizes Apoptosis Apoptosis (Cell Death) MOMP->Apoptosis Cytochrome c Release Pharmacophore (3R)-Phenylthio Tail (P4 Pocket Binder) Pharmacophore->Bcl2 Competitive Inhibition

Diagram 1: Intrinsic apoptosis pathway highlighting the competitive inhibition by the (3R)-phenylthio pharmacophore.

Quantitative Data: SAR and Binding Affinity

The pharmacological impact of the (3R)-phenylthio tail is best illustrated by comparing the full BH3 mimetic against its enantiomeric and truncated analogs. The data below synthesizes findings from foundational [2].

Compound / Pharmacophore VariationBcl-2 Binding ( Ki​ , nM)Bcl-xL Binding ( Ki​ , nM)Mcl-1 Binding ( Ki​ , nM)H146 SCLC Viability ( EC50​ , nM)
ABT-737 (Contains (3R)-tail)< 1.0< 1.0> 1000~30.3
ABT-263 (Contains (3R)-tail)< 1.0< 1.0> 1000~10.0
(3S)-Enantiomer Analog > 100> 100> 1000> 1000
Truncated Analog (No tail)~350~400> 1000> 5000

Table 1: Impact of the (3R)-N1,N1-Dimethyl-4-(phenylthio)-1,3-butanediamine fragment on target affinity and cellular efficacy. Note the >100-fold drop in affinity when the stereocenter is inverted to (3S).

Validated Experimental Protocols

To rigorously evaluate the in vitro pharmacology of compounds incorporating this fragment, we must employ self-validating assay systems. As a Senior Application Scientist, I mandate the inclusion of internal controls that prove the assay's dynamic range and specificity in real-time.

Protocol A: Fluorescence Polarization (FP) Competitive Binding Assay

Causality: FP is the gold standard for evaluating protein-protein interaction inhibitors. When a small fluorescent probe (FITC-BAD peptide) binds to the large Bcl-2 protein, its rotational correlation time increases, resulting in high polarization. If our (3R)-phenylthio-containing compound successfully competes for the P4 pocket, the probe is displaced, tumbling rapidly in solution and yielding low polarization.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.05% Tween-20, 1 mM DTT). Tween-20 is critical to prevent non-specific aggregation of the highly hydrophobic phenylthio fragment.

  • Protein-Probe Complex: Incubate 10 nM recombinant human Bcl-2 (or Bcl-xL) with 2 nM FITC-labeled BAD BH3 peptide for 15 minutes at room temperature.

  • Compound Titration: Dispense the test compound (e.g., [3]) in a 12-point, 3-fold serial dilution (starting at 10 μM) into a black 384-well microplate.

  • Self-Validation (Z'-Factor): Dedicate column 1 to DMSO only (High Polarization Control) and column 2 to 10 μM unlabeled BAD peptide (Low Polarization Control). A calculated Z′>0.6 validates the assay plate.

  • Incubation & Reading: Add the Protein-Probe complex to the compound wells. Incubate for 2 hours at room temperature to reach equilibrium. Read on a microplate reader (Excitation: 485 nm, Emission: 535 nm).

  • Data Analysis: Plot polarization (mP) vs. log[inhibitor]. Calculate the IC50​ using a 4-parameter logistic regression, and convert to Ki​ using the Kenakin modification of the Cheng-Prusoff equation.

Protocol B: Cytochrome C Release Assay (MOMP Validation)

Causality: High binding affinity in a biochemical assay does not guarantee functional antagonism. To prove that the (3R)-phenylthio tail effectively neutralizes Bcl-2 in a biological context, we must measure Mitochondrial Outer Membrane Permeabilization (MOMP).

Step-by-Step Methodology:

  • Mitochondrial Isolation: Isolate mitochondria from FL5.12 cells (which are heavily dependent on Bcl-xL/Bcl-2 for survival) using differential centrifugation in a sucrose-based buffer.

  • Priming: Resuspend mitochondria (1 mg/mL protein) in experimental buffer. Add a sub-lethal dose of recombinant tBID (1 nM). Causality: This "primes" the mitochondria, ensuring that the system is exquisitely sensitive to Bcl-2 inhibition without triggering spontaneous MOMP.

  • Treatment: Introduce the test compound at varying concentrations (1 nM to 1 μM) and incubate for 45 minutes at 30°C.

  • Fractionation: Centrifuge the suspension at 15,000 x g for 10 minutes. Carefully separate the supernatant (released factors) from the pellet (intact mitochondria).

  • Quantification: Perform an ELISA or Western Blot on the supernatant for Cytochrome C. The release of Cytochrome C strictly correlates with the displacement of pro-apoptotic proteins from the P4 pocket by the (3R)-phenylthio fragment.

In Vitro Screening Workflow Visualization

The integration of the (3R)-phenylthio fragment into a drug discovery pipeline follows a strict, sequential validation logic.

Workflow Step1 Fragment Synthesis & Isolation Target: (3R)-Enantiomer Purity >99% Step2 Fluorescence Polarization (FP) Assay Metric: Ki determination vs. FITC-BAD Step1->Step2 Validated Fragment Step3 2D 15N-HSQC NMR Spectroscopy Metric: P4 Pocket Chemical Shift Mapping Step2->Step3 Ki < 1 nM Step4 In Vitro Cytochrome C Release Metric: MOMP Activation in mitochondria Step3->Step4 Structural Confirmation Step5 Cell Viability Assay (H146 SCLC) Metric: Cellular EC50 & Apoptosis Step4->Step5 Functional MOMP

Diagram 2: Sequential in vitro screening workflow for validating BH3 mimetics utilizing the (3R)-phenylthio pharmacophore.

Conclusion

The (3R)-N1,N1-Dimethyl-4-(phenylthio)-1,3-butanediamine fragment is a masterclass in structure-based drug design. By perfectly exploiting the stereochemical and hydrophobic requirements of the Bcl-2/Bcl-xL P4 pocket, while simultaneously projecting a solubilizing amine into the solvent, it transforms weak micromolar binders into sub-nanomolar apoptotic triggers. Rigorous in vitro profiling—spanning FP assays to functional MOMP validation—remains essential for leveraging this pharmacophore in the ongoing development of next-generation oncology therapeutics.

References

  • Discovery of an Orally Bioavailable Small Molecule Inhibitor of Prosurvival B-Cell Lymphoma 2 Proteins. Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]

  • A Potent and Highly Efficacious Bcl-2/Bcl-xL Inhibitor. Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]

Exploratory

biological targets of (3R)-N1,N1-Dimethyl-4-(phenylthio)-1,3-butanediamine in mammalian cells

Biological Targets of (3R)-N1,N1-Dimethyl-4-(phenylthio)-1,3-butanediamine in Mammalian Cells: A Structural and Mechanistic Guide Executive Summary The compound (3R)-N1,N1-Dimethyl-4-(phenylthio)-1,3-butanediamine (syste...

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Author: BenchChem Technical Support Team. Date: April 2026

Biological Targets of (3R)-N1,N1-Dimethyl-4-(phenylthio)-1,3-butanediamine in Mammalian Cells: A Structural and Mechanistic Guide

Executive Summary

The compound (3R)-N1,N1-Dimethyl-4-(phenylthio)-1,3-butanediamine (systematically recognized as a functionalized (R)-4-(dimethylamino)-1-(phenylthio)butan-2-amine derivative) is a highly specialized pharmacophore moiety. In mammalian cellular pharmacology, it does not typically act as a standalone therapeutic but serves as the critical target-engaging domain in first-in-class BH3-mimetic drugs, most notably ABT-737 . This technical guide delineates the biological targets of this moiety, the structural causality behind its binding mechanics, and the self-validating experimental protocols used to quantify its target engagement.

Molecular Context & Pharmacophore Role

In the development of apoptosis-inducing chemotherapeutics, targeting the intrinsic mitochondrial pathway is paramount. The BCL-2 family of proteins regulates this pathway through complex protein-protein interactions. The (3R)-N1,N1-Dimethyl-4-(phenylthio)-1,3-butanediamine moiety was rationally designed using NMR-based structure-activity relationship (SAR) screening to mimic the hydrophobic side chains of pro-apoptotic BH3-only proteins (1)[1].

Biological Targets in Mammalian Cells

When incorporated into a larger molecular scaffold, this moiety specifically targets the anti-apoptotic members of the BCL-2 family.

  • Primary Targets: BCL-2 , BCL-xL (BCL2L1) , and BCL-w (BCL2L2) .

  • Mechanism of Target Engagement: The moiety acts as a competitive antagonist. It binds directly to the hydrophobic groove of these anti-apoptotic proteins, displacing pro-apoptotic effectors (BAX, BAK) and sensitizers (BIM, BAD), thereby triggering mitochondrial outer membrane permeabilization (MOMP) and subsequent apoptosis (2)[2].

  • Excluded Targets (Selectivity): This moiety exhibits negligible affinity for MCL-1 and BFL-1/A1 . This selectivity is structurally dictated; the P4 pocket of MCL-1 is significantly larger, deeper, and more solvent-exposed than that of BCL-2/BCL-xL, rendering the phenylthio group insufficient for high-affinity MCL-1 binding without further modification (3)[3].

Structural Biology: Causality of the Phenylthio Moiety

The biological targeting of BCL-2/BCL-xL by this moiety is driven by precise spatial and electrostatic interactions within the target's binding groove, which is divided into four hydrophobic pockets (P1–P4).

  • The Phenylthio Group (P4 Pocket Occupancy): The phenylthio group is the primary anchor. X-ray crystallographic studies (e.g., PDB: 2YXJ) reveal that the phenylthio ring inserts deeply into the hydrophobic P4 pocket of BCL-xL (4)[4]. This mimics the canonical h4 hydrophobic residue (often an isoleucine or leucine) of the native BH3 domain. The movement of the Phe97 side chain in BCL-xL expands this hot spot, allowing the phenylthio group to form an extended π-network with the Tyr194 side chain (5)[5].

  • The Dimethylamino Group (Solvent Interface): The N1,N1-dimethylamino group points outward toward the solvent interface. While it does not bury deeply into the hydrophobic core, it forms critical electrostatic contacts with surrounding acidic residues (such as Glu96 in BCL-xL), stabilizing the overall conformation of the molecule within the groove (1)[1].

signaling Ligand (3R)-N1,N1-Dimethyl-4-(phenylthio)- 1,3-butanediamine Moiety Target Anti-Apoptotic Proteins (BCL-2, BCL-xL, BCL-w) Ligand->Target Binds P4 Pocket Complex Displacement of Pro-Apoptotic BH3 Proteins Target->Complex Induces Effector BAX / BAK Oligomerization Complex->Effector Activates Outcome Mitochondrial Apoptosis Effector->Outcome Triggers

Mechanism of the phenylthio-diamine moiety in triggering BAX/BAK-mediated intrinsic apoptosis.

Quantitative Target Affinity Data

The integration of the (3R)-N1,N1-Dimethyl-4-(phenylthio)-1,3-butanediamine moiety yields sub-nanomolar binding affinities for its primary targets. The table below summarizes the binding profile of the ABT-737 scaffold containing this exact moiety (6)[6].

Biological TargetProtein FunctionBinding Affinity ( Ki​ )Cell-Free Assay ( EC50​ )
BCL-2 Anti-apoptotic< 1.0 nM30.3 nM
BCL-xL Anti-apoptotic< 1.0 nM78.7 nM
BCL-w Anti-apoptotic< 1.0 nM197.8 nM
MCL-1 Anti-apoptotic> 1000 nMNo Inhibition
BCL-B Anti-apoptoticN/A1.82 µM

Experimental Methodologies (Self-Validating Protocols)

To rigorously validate the target engagement of this moiety, researchers employ competitive binding assays and functional mitochondrial assays. The following protocols are engineered to be self-validating by incorporating internal controls.

Protocol 1: Fluorescence Polarization (FP) Competitive Binding Assay

This assay quantifies the ability of the moiety to displace a fluorescently labeled BH3 peptide from the BCL-xL target.

  • Reagent Preparation: Express and purify recombinant human BCL-xL (lacking the C-terminal transmembrane domain to ensure solubility). Synthesize a FITC-conjugated BIM BH3 peptide (FITC-Ahx-DMRPEIWIAQELRRIGDEFNAYYAR) (6)[6].

  • Complex Formation: In a 96-well black opaque plate, incubate 100 nM of recombinant BCL-xL with 20 nM of the FITC-BIM BH3 probe in assay buffer (PBS, 0.05% Tween-20, 1 mM DTT) for 10 minutes at room temperature.

  • Ligand Titration: Add serial dilutions of the test compound (ranging from 0.1 nM to 10 µM).

    • Control Logic: Include a DMSO-only vehicle control (0% displacement) and an unlabeled BIM BH3 peptide control (100% displacement) to establish the dynamic range and validate assay window integrity.

  • Measurement: Measure fluorescence polarization using a microplate reader (Excitation: 485 nm, Emission: 530 nm). The displacement of the FITC-probe by the phenylthio moiety results in a decrease in polarization (mP) due to the increased rotational freedom of the free peptide.

  • Analysis: Calculate the IC50​ using non-linear regression. Convert to Ki​ using the Cheng-Prusoff equation.

workflow S1 1. Recombinant BCL-xL Preparation S2 2. Addition of FITC-BIM BH3 Probe S1->S2 S3 3. Titration of Target Ligand S2->S3 S4 4. Fluorescence Polarization Readout S3->S4

Step-by-step workflow for validating BCL-xL target engagement via Fluorescence Polarization.

Protocol 2: Cytochrome c Release Assay in Isolated Mitochondria

To prove functional causality (that binding successfully leads to MOMP), this assay measures the release of apoptotic factors.

  • Mitochondrial Isolation: Isolate mitochondria from a mammalian cell line (e.g., HeLa or MEF) using Dounce homogenization in an isotonic sucrose buffer (250 mM sucrose, 10 mM Tris-HCl, 1 mM EGTA, pH 7.4), followed by differential centrifugation.

  • Treatment: Resuspend the mitochondrial pellet in experimental buffer. Treat aliquots with the test compound (1 µM) for 45 minutes at 30°C.

    • Control Logic: Use mitochondria from BAX/BAK double-knockout (DKO) cells as a negative control. If the compound acts specifically via BCL-2 family targets, cytochrome c release will not occur in DKO mitochondria, proving the mechanism is BAX/BAK-dependent.

  • Fractionation: Centrifuge the samples at 10,000 x g for 10 minutes to separate the mitochondrial pellet from the supernatant (released factors).

  • Immunoblotting: Perform SDS-PAGE and Western blot analysis on both fractions using an anti-cytochrome c antibody. VDAC (Voltage-Dependent Anion Channel) must be probed as a loading control for the pellet fraction.

References

  • Park, C., et al. "Discovery of an Orally Bioavailable Small Molecule Inhibitor of Prosurvival B-Cell Lymphoma 2 Proteins." Journal of Medicinal Chemistry.
  • "Molecular Pathways: Leveraging the BCL-2 Interactome to Kill Cancer Cells—Mitochondrial Outer Membrane Permeabilization and Beyond." Clinical Cancer Research.
  • Tao, Z.F., et al. "Structure-Based Design of A-1293102, a Potent and Selective BCL-XL Inhibitor." ACS Medicinal Chemistry Letters.
  • Lee, E.F., et al. "Crystal structure of ABT-737 complexed with Bcl-xL: implications for selectivity of antagonists of the Bcl-2 family." Cell Death & Differentiation.
  • "Chapter 15: Targeting Protein–Protein Interactions: Dual Inhibitors of Bcl-2 and Bcl-xL." Royal Society of Chemistry.
  • "ABT-737 | Bcl-2 Inhibitor | BH3 Mimetic." Selleck Chemicals.

Sources

Foundational

An In-depth Technical Guide on the Toxicity and Material Safety of (3R)-N1,N1-Dimethyl-4-(phenylthio)-1,3-butanediamine

A Guide for Researchers, Scientists, and Drug Development Professionals Disclaimer: This document is intended for informational purposes for research and development professionals. (3R)-N1,N1-Dimethyl-4-(phenylthio)-1,3-...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for research and development professionals. (3R)-N1,N1-Dimethyl-4-(phenylthio)-1,3-butanediamine is a chemical compound with limited available toxicological data. All handling and experimental procedures should be conducted with the utmost caution, assuming the compound is hazardous. A thorough risk assessment should be performed before any use.

Introduction

(3R)-N1,N1-Dimethyl-4-(phenylthio)-1,3-butanediamine, with CAS number 870812-32-1, is a chiral diamine that holds potential as a versatile building block in organic synthesis and drug discovery.[1][2] Its structure, featuring a phenylthio group and two amine functionalities, suggests a range of chemical reactivity and potential biological activity.[3] As with any novel chemical entity, a comprehensive understanding of its toxicological profile and safe handling requirements is paramount for the protection of researchers and the integrity of scientific studies.

Due to the limited publicly available toxicity data for this specific compound, this guide will adopt a precautionary approach. We will infer potential hazards based on the known toxicological profiles of structurally related compounds, namely aromatic amines and alkylamines.[4][5][6][7] Furthermore, this document will provide a detailed framework for the risk assessment and experimental evaluation of toxicity for novel compounds, using (3R)-N1,N1-Dimethyl-4-(phenylthio)-1,3-butanediamine as a case study.

Inferred Toxicological Profile from Structural Analogs

The chemical structure of (3R)-N1,N1-Dimethyl-4-(phenylthio)-1,3-butanediamine contains moieties that are associated with significant toxicological concerns.

Aromatic Amine Moiety

The presence of a phenyl group attached to a sulfur atom, which is in proximity to an amine, suggests that metabolic activation could potentially lead to reactive intermediates similar to those seen with aromatic amines. Aromatic amines are a class of compounds known for a range of adverse health effects, including:

  • Carcinogenicity and Mutagenicity: Many aromatic amines are known or suspected human carcinogens.[6][7][8] Their toxicity is often mediated by metabolic activation, leading to the formation of reactive species that can bind to DNA and other macromolecules.[5]

  • Organ-Specific Toxicity: The liver and bladder are often target organs for aromatic amine toxicity.[6]

Alkylamine Moiety

The dimethylamino and primary amine groups classify the molecule as an alkylamine. Alkylamines can exhibit significant toxicity, including:

  • Corrosivity: Many alkylamines are corrosive and can cause severe burns to the skin and eyes.[4]

  • Irritation: They can be potent irritants to the respiratory tract.[4][9]

  • Systemic Toxicity: Alkylamines can be toxic if inhaled, ingested, or absorbed through the skin.[4][10] The toxicity can be influenced by the pH of the biological environment.[11][12]

Table 1: Summary of Potential Hazards Based on Structural Analogs

Hazard ClassPotential EffectsRationale
Acute Toxicity May be harmful or fatal if swallowed, inhaled, or in contact with skin.[4]Based on the known high toxicity of some aromatic and alkylamines.
Skin Corrosion/Irritation May cause skin irritation or severe burns.[4]A common property of alkylamines.
Eye Damage/Irritation May cause serious eye irritation or damage.[4]A common property of alkylamines.
Sensitization May cause an allergic skin reaction.A known hazard for some amine-containing compounds.
Carcinogenicity/Mutagenicity Suspected of causing cancer or genetic defects.[6][7]A significant concern for aromatic amines.
Organ Toxicity Potential for liver and bladder toxicity.[6]Based on the toxicology of aromatic amines.

Material Safety and Handling of a Novel Compound

Given the lack of specific data, (3R)-N1,N1-Dimethyl-4-(phenylthio)-1,3-butanediamine must be handled as a substance with unknown and potentially high toxicity.[13][14][15][16]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to establish a complete barrier between the researcher and the compound.[13]

PPE CategorySpecificationRationale
Eye/Face Protection Chemical safety goggles and a face shield.To protect against splashes and aerosols.
Skin Protection Chemical-resistant gloves (e.g., nitrile or neoprene), a lab coat, and full-length clothing.To prevent skin contact.
Respiratory Protection All handling of solids and solutions should be conducted in a certified chemical fume hood. For procedures with a high risk of aerosol generation, a respirator may be necessary.[13]To prevent inhalation of powders or aerosols.
Storage and Disposal

Proper storage and disposal are critical to prevent accidental exposure and environmental contamination.

  • Storage: Store in a cool, dry, well-ventilated area, away from incompatible materials such as strong oxidizing agents.[14][15][16] The recommended storage condition is to keep in a dark place, under an inert atmosphere, at 2-8°C.[17]

  • Disposal: All waste containing this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.[13]

Emergency Procedures

In case of accidental exposure, immediate action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[15]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[15]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[15]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[15]

A Framework for Toxicity Assessment of Novel Compounds

For a novel compound like (3R)-N1,N1-Dimethyl-4-(phenylthio)-1,3-butanediamine, a tiered approach to toxicity testing is recommended, starting with in vitro assays to minimize animal use and progressing to in vivo studies as necessary.[18]

Experimental Workflow for Toxicity Profiling

The following diagram outlines a logical workflow for assessing the toxicity of a novel chemical entity.

Toxicity_Workflow cluster_0 Phase 1: In Silico & In Vitro Assessment cluster_1 Phase 2: In Vivo Acute Toxicity cluster_2 Phase 3: Repeated Dose & Specific Toxicity In_Silico In Silico Toxicity Prediction (QSAR, DART) Cytotoxicity General Cytotoxicity Assays (e.g., MTT, LDH) In_Silico->Cytotoxicity Guides initial concentration ranges Genotoxicity In Vitro Genotoxicity (Ames test, Comet assay) Cytotoxicity->Genotoxicity Skin_Irritation In Vitro Skin Irritation/Corrosion (OECD 431, 439) Genotoxicity->Skin_Irritation Eye_Irritation In Vitro Eye Irritation (OECD 437, 438) Skin_Irritation->Eye_Irritation Acute_Oral Acute Oral Toxicity (OECD 423, 425) Eye_Irritation->Acute_Oral If significant in vitro toxicity is observed, proceed with caution to in vivo studies. Acute_Dermal Acute Dermal Toxicity (OECD 402) Acute_Oral->Acute_Dermal Sub_Acute_Dermal 28-Day Repeated Dose Dermal Toxicity (OECD 410) Acute_Dermal->Sub_Acute_Dermal Based on acute toxicity findings, design sub-acute studies. Repro_Tox Reproductive/Developmental Toxicity Screening (OECD 421, 422) Sub_Acute_Dermal->Repro_Tox

Figure 1: A tiered workflow for the toxicological assessment of a novel chemical compound.

Detailed Experimental Protocols

The following are generalized protocols based on OECD guidelines for key toxicity studies.

  • Principle: This test assesses the potential of a chemical to cause skin corrosion by measuring its effect on the viability of a reconstructed human epidermis model.

  • Methodology:

    • Prepare the RhE tissue cultures according to the manufacturer's instructions.

    • Apply the test chemical to the surface of the epidermis.

    • Incubate for a defined period (e.g., 3 minutes and 1 hour).

    • After exposure, rinse the tissues and transfer them to a fresh medium.

    • Assess cell viability using a quantitative method, typically the MTT assay, which measures mitochondrial activity.

    • Compare the viability of the treated tissues to that of negative controls. A significant reduction in viability indicates a corrosive potential.[19]

  • Principle: This is a stepwise procedure using a small number of animals to classify a substance into a toxicity category based on mortality.[20][21]

  • Methodology:

    • Select a starting dose from one of four fixed levels (5, 50, 300, and 2000 mg/kg body weight).

    • Administer the starting dose to a group of three animals (usually female rats) by oral gavage.

    • Observe the animals for mortality and clinical signs of toxicity for up to 14 days.[20]

    • The outcome of the first step determines the subsequent steps:

      • If mortality is observed, the dose for the next step is lowered.

      • If no mortality is observed, the dose for the next step is increased.

    • The procedure is continued until a stopping criterion is met, allowing for classification of the substance according to GHS categories.[20]

  • Principle: This test provides information on the health hazards likely to arise from a single, short-term dermal exposure to a substance.[22][23]

  • Methodology:

    • The test substance is applied uniformly to a shaved area of the skin (at least 10% of the body surface area) of experimental animals (e.g., rats or rabbits).

    • The treated area is covered with a porous gauze dressing for a 24-hour exposure period.

    • At the end of the exposure period, the dressing is removed, and the skin is cleaned.

    • Animals are observed for mortality, clinical signs of toxicity, and skin reactions for at least 14 days.

    • A limit test at a dose of 2000 mg/kg may be conducted initially to determine if further dose-response testing is necessary.[22]

Conclusion

While the full toxicological profile of (3R)-N1,N1-Dimethyl-4-(phenylthio)-1,3-butanediamine remains to be elucidated, its structural features suggest that it should be handled as a potentially hazardous substance. The presence of aromatic amine and alkylamine moieties warrants significant caution, with a particular focus on preventing skin and eye contact, and inhalation. For researchers and drug development professionals working with this and other novel chemical entities, a rigorous adherence to safety protocols and a systematic approach to toxicity assessment are essential. The experimental framework provided in this guide, based on internationally recognized OECD guidelines, offers a robust starting point for characterizing the safety profile of such compounds, ensuring both the well-being of laboratory personnel and the generation of high-quality, reliable data for risk assessment.

References

  • Finlay, J. A., & Callow, M. E. (1998). The toxicity of alkyl amines: The effects of pH. Biofouling, 12(1-3), 145-160. Available from: [Link][12]

  • CloudSDS. (2025, May 15). Alkylamines: Hazard and Safety A Detail Guide. Available from: [Link][4]

  • Sustainability Directory. (n.d.). Aromatic Amine Toxicity. Available from: [Link][5]

  • OECD. (2001). Test No. 423: Acute Oral Toxicity – Acute Toxic Class Method. OECD Guidelines for the Testing of Chemicals, Section 4. Paris: OECD Publishing. Available from: [Link][20]

  • ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Available from: [Link][6]

  • ResearchGate. (2023, September 13). OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. Available from: [Link][21]

  • OECD. (1987). Test No. 401: Acute Oral Toxicity. OECD Guidelines for the Testing of Chemicals, Section 4. Paris: OECD Publishing. Available from: [Link][24]

  • OECD. (2002, May 10). Guidance Document on Acute Oral Toxicity Testing. Available from: [Link][25]

  • Center for Environmental and Health Effects of PFAS. (n.d.). AROMATIC AMINES Chemical Fact Sheet. Available from: [Link][7]

  • SlideShare. (n.d.). OECD Test Guideline 420: Acute Oral Toxicity - Fixed Dose. Available from: [Link][26]

  • ResearchGate. (n.d.). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Available from: [Link][27]

  • University of Nevada, Reno. (n.d.). Novel Chemicals with Unknown Hazards SOP. Available from: [Link][14]

  • PubMed. (2002, July 15). Carcinogenicity of the aromatic amines: from structure-activity relationships to mechanisms of action and risk assessment. Available from: [Link][8]

  • University of North Carolina at Charlotte. (n.d.). Novel Chemicals With Unknown Hazards. Available from: [Link][15]

  • ResearchGate. (n.d.). OECD Guidelines for In Vivo Testing of Reproductive Toxicity. Available from: [Link][28]

  • Lakehead University. (n.d.). C007 - Novel Chemicals with Unknown Hazard. Available from: [Link][16]

  • ECHA. (2016, July 5). Advice on skin and eye irritation testing helps reduce animal tests. Available from: [Link][19]

  • SlideShare. (n.d.). Oecd acute,subacte, sub chronic dermal toxicity studies(402, 410, 411). Available from: [Link][29]

  • National Library of Medicine. (n.d.). In vitro toxicity testing protocols. Available from: [Link][30]

  • Gyan Sanchay. (n.d.). dermal toxicity studies as per oecd guideline. Available from: [Link][31]

  • OECD. (n.d.). Repeated Dose 90-Day Oral Toxicity Study in Rodents. Available from: [Link][32]

  • Semantic Scholar. (2014). OECD GUIDELINE FOR THE TESTING OF CHEMICALS In Vivo Mammalian Alkaline Comet Assay. Available from: [Link][33]

  • PubMed. (n.d.). Sensory irritation and pulmonary irritation of C3-C7 n-alkylamines: mechanisms of receptor activation. Available from: [Link][9]

  • U.S. Environmental Protection Agency. (n.d.). OPPTS 870.3200 21/28-Day Dermal Toxicity. Available from: [Link][34]

  • National Toxicology Program. (n.d.). Health Effects Test Guidelines OPPTS 870.1200 Acute Dermal Toxicity. Available from: [Link][22]

  • Pesticide Registration Toolkit. (n.d.). Short-term toxicity – 21 or 28-day dermal. Available from: [Link][23]

  • ASTM International. (1983, January 1). In Vitro Toxicity Testing: A Quantitative Microassay. Available from: [Link][35]

  • ResearchGate. (n.d.). Testing and evaluation scheme for skin and eye corrosion/irritation for.... Available from: [Link][36]

  • Charles River Laboratories. (n.d.). In Vitro Toxicology Testing. Available from: [Link][18]

  • National Toxicology Program. (2012, October 2). OECD Test Guideline 405: Acute Eye Irritation/Corrosion. Available from: [Link][37]

  • JaCVAM. (2014, January 20). Acute Eye Irritation/Corrosion. Available from: [Link][38]

  • Flashpoint srl. (2020, June 26). Test Guideline No. 405 Acute Eye Irritation/Corrosion. Available from: [Link][39]

  • Frontiers in Pharmacology. (2011, February 6). In vitro Toxicity Testing in the Twenty-First Century. Available from: [Link][40]

  • Seton. (2024, August 1). 5 Safety Measures to Take When Handling Chemicals. Available from: [Link][41]

  • OECD. (n.d.). Guidelines for the Testing of Chemicals. Available from: [Link][42]

  • National Toxicology Program. (n.d.). OECD Test Guideline 425. Available from: [Link][43]

  • 全益生物. (n.d.). (R)-N1,N1-dimethyl-4-(phenylthio)butane-1,3-diamine. Available from: [Link][44]

  • NextSDS. (n.d.). (R)-N1,N1-diMethyl-4-(phenylthio)butane-1,3-diaMine. Available from: [Link][45]

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Protocols & Analytical Methods

Method

Application Note: Synthesis Protocol for (3R)-N1,N1-Dimethyl-4-(phenylthio)-1,3-butanediamine

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical Synthesis Guide & Analytical Protocol Introduction and Strategic Overview (3R)-N1,N1-Dimethyl-4-(phenylthio)-...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical Synthesis Guide & Analytical Protocol

Introduction and Strategic Overview

(3R)-N1,N1-Dimethyl-4-(phenylthio)-1,3-butanediamine (CAS: 870812-32-1)[1] is a critical chiral building block predominantly utilized in the development of advanced pharmaceutical agents, most notably in the synthesis of apoptosis-promoting compounds and Bcl-2 family inhibitors[2]. The molecule features a 1,3-diamine backbone with a stereospecific (R)-primary amine, a terminal N,N-dimethylamine, and a robust thioether linkage.

As a Senior Application Scientist, I have designed this protocol to address the primary synthetic challenges associated with this molecule: maintaining the enantiomeric purity at the C3 position and preventing the oxidation or cleavage of the sensitive phenylthio ether during reductive steps.

Retrosynthetic Strategy

The most scalable and stereochemically secure route begins with the commercially available chiral pool derivative, (R)-3-((tert-butoxycarbonyl)amino)-4-(phenylthio)butanoic acid. The synthesis proceeds through three highly controlled stages:

  • Amidation: Coupling with dimethylamine to establish the terminal amide.

  • Chemoselective Reduction: Reduction of the tertiary amide to the corresponding amine without disturbing the thioether or the Boc-protected primary amine.

  • Deprotection: Acidic cleavage of the carbamate to yield the target diamine.

SynthesisRoute N1 Starting Material: (R)-3-(Boc-amino)-4- (phenylthio)butanoic acid N2 Intermediate 1: (R)-Boc-amino-N,N-dimethyl- 4-(phenylthio)butanamide N1->N2 HN(CH3)2, HATU DIPEA, DMF (Amidation) N3 Intermediate 2: Boc-Protected Diamine N2->N3 BH3·THF Reflux (Reduction) N4 Target Molecule: (3R)-N1,N1-Dimethyl-4- (phenylthio)-1,3-butanediamine N3->N4 HCl/Dioxane RT (Deprotection)

Caption: Three-step synthetic workflow for (3R)-N1,N1-Dimethyl-4-(phenylthio)-1,3-butanediamine.

Experimental Methodologies

Step 1: Synthesis of (R)-tert-butyl (4-(dimethylamino)-4-oxo-1-(phenylthio)butan-2-yl)carbamate

Causality & Insight: HATU is selected as the coupling reagent over EDC/HOBt due to its superior efficiency in forming tertiary amides and its ability to suppress racemization at the adjacent chiral center. N,N-Diisopropylethylamine (DIPEA) serves as a non-nucleophilic base to maintain the optimal pH for the coupling without competing for the activated ester.

Protocol:

  • Charge a dry, argon-purged round-bottom flask with (R)-3-((tert-butoxycarbonyl)amino)-4-(phenylthio)butanoic acid (1.0 eq) and anhydrous N,N-dimethylformamide (DMF) (10 mL/g).

  • Cool the solution to 0 °C using an ice bath.

  • Add DIPEA (3.0 eq) dropwise, followed by the portion-wise addition of HATU (1.2 eq). Stir for 15 minutes at 0 °C to allow the active ester to form.

  • Introduce dimethylamine hydrochloride (1.5 eq) to the reaction mixture.

  • Remove the ice bath and allow the reaction to warm to room temperature (20-25 °C). Stir for 4 hours.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with 1M HCl, brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. The crude product (CAS: 870812-31-0)[3] is typically pure enough (>95%) for the next step.

Step 2: Chemoselective Reduction to the Protected Diamine

Causality & Insight: The reduction of the amide to the amine must be performed chemoselectively. Lithium aluminum hydride (LiAlH₄) is overly harsh and risks desulfurization or cleavage of the Boc group. Borane-tetrahydrofuran (BH₃·THF) complex is chosen because it selectively reduces amides to amines via a stable boron-nitrogen intermediate, leaving the thioether and carbamate intact.

Protocol:

  • Dissolve the amide intermediate from Step 1 (1.0 eq) in anhydrous THF (8 mL/g) under an argon atmosphere.

  • Cool the reaction vessel to 0 °C.

  • Slowly add a 1.0 M solution of BH₃·THF in THF (3.0 eq) via a dropping funnel over 30 minutes to control the exothermic hydrogen gas evolution.

  • Once addition is complete, equip the flask with a reflux condenser and heat the mixture to 65 °C (reflux) for 12 hours.

  • Workup: Cool the reaction to 0 °C and carefully quench by the dropwise addition of Methanol (until effervescence ceases) to destroy excess borane.

  • Concentrate the mixture in vacuo, redissolve in Methanol, and reflux for 1 hour to break the boron-amine complex. Concentrate again to yield the crude Boc-protected diamine.

Step 3: Deprotection to (3R)-N1,N1-Dimethyl-4-(phenylthio)-1,3-butanediamine

Causality & Insight: A 4M HCl in dioxane solution is utilized for Boc deprotection instead of Trifluoroacetic acid (TFA). HCl/dioxane provides a cleaner reaction profile, avoids the formation of difficult-to-remove trifluoroacetate salts, and directly yields the diamine dihydrochloride salt, which can be easily converted to the free base[1].

Protocol:

  • Dissolve the crude protected diamine (1.0 eq) in Dichloromethane (DCM) (5 mL/g).

  • Add 4M HCl in Dioxane (10.0 eq) at room temperature.

  • Stir the mixture vigorously for 2-3 hours. The progression can be monitored via TLC (ninhydrin stain) indicating the disappearance of the starting material.

  • Workup: Concentrate the reaction mixture under reduced pressure to remove all volatiles.

  • Free-basing: Dissolve the resulting hydrochloride salt in a minimal amount of water, adjust the pH to 12 using 2M aqueous NaOH, and extract extensively with DCM (4x).

  • Dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield the target compound, (3R)-N1,N1-Dimethyl-4-(phenylthio)-1,3-butanediamine, as a pale yellow oil[1].

Quantitative Data & Reaction Parameters

The following table summarizes the expected quantitative metrics for the optimized three-step workflow.

Reaction StepReagents / CatalystTemp (°C)Time (h)Expected Yield (%)Purity (HPLC)
1. Amidation Dimethylamine, HATU, DIPEA0 to 254.088 - 92%> 96%
2. Reduction BH₃·THF complex65 (Reflux)12.081 - 85%> 94%
3. Deprotection 4M HCl in Dioxane253.090 - 95%> 98%
Overall Process --19.0~ 68% > 95% [1]

Analytical Validation

To ensure the integrity of the (3R)-N1,N1-Dimethyl-4-(phenylthio)-1,3-butanediamine[4], the following analytical self-validation checks must be performed:

  • LC-MS: Confirm the mass of the free base. Expected Exact Mass: 224.13 m/z;[M+H]⁺ = 225.14 m/z[1].

  • ¹H NMR (400 MHz, CDCl₃): Key diagnostic peaks include the multiplet for the phenyl ring (5H, ~7.1-7.4 ppm), the singlet for the N,N-dimethyl group (6H, ~2.2 ppm), and the stereocenter methine proton (1H, ~3.1 ppm). The disappearance of the Boc tert-butyl singlet (9H, ~1.4 ppm) definitively confirms successful deprotection.

  • Chiral HPLC: Essential to verify that no racemization occurred during the HATU coupling. Compare against a racemic standard using a chiral stationary phase (e.g., Chiralcel OD-H).

References

  • AChemBlock. "Product Name: (3R)-N1,N1-Dimethyl-4-(phenylthio)-1,3-butanediamine. CAS: 870812-32-1." Advanced ChemBlocks Catalog.
  • GuideChem. "870812-31-0 (R)-3-amino-N,N-dimethyl-4-(phenylthio)butanamide." Pharmaceutical Intermediates Encyclopedia.
  • Elmore, Steven W.; Bruncko, Milan; Park, Cheol-Min. "Apoptosis-Promoting Compounds." Patent US20050272744 A1 (2005). Referenced via GuideChem Database.

Sources

Application

Application Note: (3R)-N1,N1-Dimethyl-4-(phenylthio)-1,3-butanediamine in the Synthesis of BH3 Mimetics

Executive Summary & Scientific Context The evasion of apoptosis is a fundamental hallmark of cancer, frequently driven by the overexpression of anti-apoptotic B-cell lymphoma 2 (Bcl-2) family proteins. To combat this, mo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Context

The evasion of apoptosis is a fundamental hallmark of cancer, frequently driven by the overexpression of anti-apoptotic B-cell lymphoma 2 (Bcl-2) family proteins. To combat this, modern oncology relies on BH3 mimetics—small molecules rationally designed to antagonize these survival proteins.

(3R)-N1,N1-Dimethyl-4-(phenylthio)-1,3-butanediamine (CAS: 870812-32-1) is a critical, highly specialized chiral intermediate utilized in the synthesis of first-in-class Bcl-2/Bcl-xL inhibitors, most notably ABT-737 and its orally bioavailable clinical derivative, Navitoclax (ABT-263) [1]. This application note details the mechanistic rationale, physicochemical properties, and validated synthetic protocols for integrating this chiral building block into complex active pharmaceutical ingredients (APIs).

Mechanistic Rationale: Engineering the P4 Pocket Interaction

In drug design, causality dictates structure. The native pro-apoptotic proteins (such as Bak and Bad) bind to Bcl-xL via an amphipathic alpha-helix. BH3 mimetics must replicate this interaction. The (3R)-N1,N1-Dimethyl-4-(phenylthio)-1,3-butanediamine moiety is engineered to serve two distinct, causal functions in the final drug molecule [2]:

  • Hydrophobic Anchoring (The Phenylthio Group): The (3R) stereocenter precisely vectors the phenylthio group deep into the hydrophobic P4 pocket of the Bcl-xL/Bcl-2 surface. An inversion to the (3S) enantiomer causes a severe steric clash, drastically reducing the binding affinity ( Ki​ ) from sub-nanomolar to micromolar levels.

  • Solvent Interface & Solubilization (The Dimethylamino Group): The tertiary amine projects outward toward the solvent interface. At physiological pH, it becomes protonated, dramatically enhancing the aqueous solubility of the massive, highly lipophilic drug core while maintaining a favorable pharmacokinetic profile.

Mechanism Drug BH3 Mimetic (e.g., ABT-263) Bcl2 Bcl-2 / Bcl-xL (Anti-apoptotic) Drug->Bcl2 Inhibits via P4 Pocket Binding BaxBak Bax / Bak (Pro-apoptotic) Bcl2->BaxBak Sequesters (Blocked by Drug) Mito Mitochondrial Outer Membrane BaxBak->Mito Oligomerization Apoptosis Cytochrome c Release & Apoptosis Mito->Apoptosis Pore Formation

Mechanism of action for BH3 mimetics targeting Bcl-2/Bcl-xL to induce apoptosis.

Physicochemical Profile & Quality Control

To ensure reproducibility in downstream coupling reactions, stringent quality control of the intermediate is required. The quantitative data and specifications are summarized below.

PropertySpecification / Value
Chemical Name (3R)-N1,N1-Dimethyl-4-(phenylthio)-1,3-butanediamine
CAS Number 870812-32-1
Molecular Formula C₁₂H₂₀N₂S
Molecular Weight 224.37 g/mol
Enantiomeric Excess (ee) 99.0% (Critical for P4 pocket alignment)
Chemical Purity (HPLC) 98.0%
Appearance Viscous pale-yellow liquid to low-melting solid
Storage Conditions -20°C, under inert gas (Argon/N₂)

Synthetic Protocol: Nucleophilic Aromatic Substitution (S_NAr)

The primary application of this intermediate is its coupling to a highly functionalized aryl core via Nucleophilic Aromatic Substitution (S_NAr). In the synthesis of ABT-737 and its analogs, the primary amine of the intermediate displaces a fluorine atom on a 4-fluoro-3-nitrobenzenesulfonamide scaffold [3].

Causality of Experimental Conditions
  • Electrophilic Activation: The fluorine atom is highly activated toward S_NAr by the strongly electron-withdrawing ortho-nitro group.

  • Base Selection: N,N-Diisopropylethylamine (DIPEA) is utilized as a non-nucleophilic base. It scavenges the highly corrosive Hydrogen Fluoride (HF) byproduct without competing with the primary amine for the electrophilic carbon.

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF) is chosen to stabilize the highly polar Meisenheimer complex transition state, accelerating the reaction.

Step-by-Step Methodology
  • Preparation: In an oven-dried, argon-purged round-bottom flask, dissolve the 4-fluoro-3-nitrobenzenesulfonamide intermediate (1.0 eq) in anhydrous DMF (0.2 M concentration).

  • Base Addition: Add DIPEA (2.5 eq) to the solution via syringe. Stir for 5 minutes at room temperature.

  • Amine Coupling: Cool the reaction vessel to 0 °C using an ice bath. Slowly add (3R)-N1,N1-Dimethyl-4-(phenylthio)-1,3-butanediamine (1.1 eq) dropwise.

  • Thermal Maturation: Remove the ice bath and allow the reaction to warm to 25 °C. Stir continuously for 2–4 hours.

  • Workup: Quench the reaction by pouring it into a 10-fold volume of ice-cold distilled water. Extract the aqueous mixture three times with Ethyl Acetate (EtOAc).

  • Washing: Wash the combined organic layers with saturated aqueous LiCl (to remove residual DMF), followed by brine. Dry over anhydrous Na₂SO₄.

  • Purification: Concentrate the organic layer in vacuo. Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 100% Dichloromethane to 90:10 Dichloromethane/Methanol).

Self-Validating Quality Control System

This protocol is designed to be self-validating through visual and analytical checkpoints:

  • Visual Cue: Upon addition of the amine, the reaction mixture will rapidly transition from a pale yellow to a deep, vibrant orange/red. This color shift is indicative of the formation of the ortho-nitroaniline derivative.

  • Mass Shift (LC-MS): Complete conversion is validated via LC-MS. The product peak must demonstrate a precise mass shift corresponding to the loss of a fluorine atom (-19 Da) and the addition of the amine (+224 Da), minus a proton.

  • Chiral Integrity: Post-purification Chiral HPLC must be performed to ensure no racemization occurred at the C3 position during the basic workup.

Workflow Start 4-Fluoro-3-nitrobenzene- sulfonamide Intermediate Reaction SNAr Reaction (DIPEA, DMF, 25°C) Start->Reaction Amine (3R)-N1,N1-Dimethyl-4-(phenylthio) -1,3-butanediamine Amine->Reaction Workup Aqueous Extraction (EtOAc / Brine) Reaction->Workup Visual Cue: Deep Orange Color Formation Purification Flash Chromatography (Silica Gel) Workup->Purification Organic Layer Concentrated Validation LC-MS & Chiral HPLC Validation Purification->Validation Pure Fractions Pooled

Synthetic workflow for SNAr coupling of the chiral diamine intermediate.

Trustworthiness: Handling & Storage Insights

To maintain the integrity of the intermediate, researchers must account for two primary degradation pathways:

  • Oxidation Susceptibility: The thioether (phenylthio) linkage is vulnerable to oxidation. Exposure to atmospheric oxygen or trace peroxides in aged solvents can oxidize the sulfur to a sulfoxide or sulfone, which will entirely abrogate P4 pocket binding. Always use degassed solvents and store the neat compound under Argon.

  • Hygroscopicity and CO₂ Capture: As a diamine, the compound is hygroscopic and acts as a CO₂ scavenger, readily forming carbamate salts if left exposed to ambient air. This will result in inaccurate mass weighings and sluggish S_NAr kinetics. Weigh the compound rapidly or prepare stock solutions in a glovebox.

References

  • Park, C.-M., et al. "Discovery of an Orally Bioavailable Small Molecule Inhibitor of Prosurvival B-Cell Lymphoma 2 Proteins." Journal of Medicinal Chemistry, 2008.[Link]

  • Zhou, H., et al. "Structure-Based Design of Potent Bcl-2/Bcl-xL Inhibitors with Strong in Vivo Antitumor Activity." Journal of Medicinal Chemistry, 2012.[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 11228183, ABT-737." PubChem, 2023.[Link]

Method

Application Note: Solvent Compatibility and Dissolution Protocols for (3R)-N1,N1-Dimethyl-4-(phenylthio)-1,3-butanediamine

Executive Summary (3R)-N1,N1-Dimethyl-4-(phenylthio)-1,3-butanediamine (CAS: 870812-32-1) is a chiral, bifunctional building block frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs),...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(3R)-N1,N1-Dimethyl-4-(phenylthio)-1,3-butanediamine (CAS: 870812-32-1) is a chiral, bifunctional building block frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including monoamine reuptake inhibitors[1]. Characterized by a primary amine, a tertiary dimethylamine, and a lipophilic phenylthio ether, this compound exhibits complex solubility behaviors dictated by its dual pKa values and amphiphilic tendencies.

This guide provides a mechanistic framework for solvent selection, ensuring chemical stability, maximizing dissolution, and preventing unwanted side reactions during process chemistry and formulation.

Physicochemical Profiling & Mechanistic Causality

To design an optimal dissolution strategy, researchers must analyze the structural causality of the molecule's interactions with various solvents:

  • Dual Basicity (pKa Effects): The molecule contains two basic nitrogen centers. The primary aliphatic amine typically exhibits a pKa of ~10.0–10.5, while the tertiary dimethylamine has a pKa of ~9.0–9.5. In aqueous environments, solubility is strictly pH-dependent. At a pH > 11, the molecule exists as a free base, drastically reducing aqueous solubility and promoting phase separation into organic layers[2][3].

  • Lipophilicity: The 4-(phenylthio) moiety imparts significant lipophilicity (estimated LogP ~ 2.5–3.0). This drives its high solubility in non-polar to moderately polar organic solvents (e.g., dichloromethane, toluene)[4].

  • Chemical Reactivity (Solvent Exclusions): The primary amine is highly nucleophilic. Consequently, ketonic solvents (e.g., acetone, MEK) and aldehydes must be strictly avoided to prevent spontaneous Schiff base (imine) formation. Additionally, the thioether linkage is susceptible to oxidation; thus, dissolution in oxidizing acids (e.g., nitric acid) or prolonged exposure to peroxides in uninhibited ethers (e.g., aged THF) will lead to sulfoxide or sulfone degradation products.

Solvent Compatibility Matrix

The following table summarizes the solvent compatibility profile based on established pharmaceutical solvent selection guidelines[4][5].

Solvent ClassRepresentative SolventsEstimated Solubility (Free Base)Compatibility & Mechanistic Notes
Halogenated Dichloromethane (DCM), Chloroform> 100 mg/mLExcellent. High lipophilicity of the phenylthio group drives dissolution. Ideal for extraction.
Ethers THF, 2-MeTHF, MTBE> 50 mg/mLGood. Ensure peroxide-free grades to prevent thioether oxidation.
Alcohols Methanol, Ethanol, Isopropanol> 50 mg/mLExcellent. Hydrogen bond donation/acceptance stabilizes the amines.
Esters Ethyl Acetate, Isopropyl Acetate> 50 mg/mLGood. Suitable for crystallization or liquid-liquid extraction.
Ketones Acetone, MEKN/A (Reactive)Incompatible. Primary amine will form a Schiff base.
Aqueous (Alkaline) Water, PBS (pH > 10)< 1 mg/mLPoor. Unprotonated free base is highly hydrophobic.
Aqueous (Acidic) 0.1M HCl, Citrate Buffer (pH < 6)> 100 mg/mLExcellent. Protonation of both amines forms a highly soluble di-salt[2].

Dissolution Workflows & Protocols

Protocol A: Preparation of a 0.5 M Free Base Solution in Organic Solvent

Purpose: For downstream use in anhydrous coupling or alkylation reactions. Self-Validating Principle: Gravimetric confirmation combined with visual clarity checks ensures complete solvation without degradation.

  • Preparation: Weigh 11.22 g (approx. 50 mmol) of (3R)-N1,N1-Dimethyl-4-(phenylthio)-1,3-butanediamine (FW: 224.37 g/mol )[1] into a clean, dry, argon-purged 100 mL volumetric flask.

  • Solvent Addition: Add 70 mL of anhydrous, inhibitor-stabilized (peroxide-free) 2-Methyltetrahydrofuran (2-MeTHF).

  • Agitation: Stir magnetically at 300 rpm at ambient temperature (20-25°C) for 10 minutes. The lipophilic nature of the free base ensures rapid dissolution.

  • Volume Adjustment: Remove the stir bar and make up to the 100 mL mark with 2-MeTHF.

  • Validation: Visually inspect against a white and black background. The solution must be completely clear and colorless to pale yellow. Perform a Karl Fischer titration to ensure water content is < 0.1% if strict anhydrous conditions are required.

Protocol B: Aqueous Solubilization via in situ Dihydrochloride Salt Formation

Purpose: For biological assays or aqueous-phase analytical techniques (e.g., RP-HPLC). Self-Validating Principle: Continuous pH monitoring ensures that the solution remains below the pKa of the least basic amine, guaranteeing complete ionization and preventing precipitation[2][3].

  • Suspension: Suspend 2.24 g (10 mmol) of the free base in 40 mL of deionized water (Milli-Q, 18.2 MΩ·cm) in a beaker equipped with a calibrated pH probe.

  • Titration: Under vigorous stirring (500 rpm), add 1.0 M Hydrochloric Acid (HCl) dropwise.

  • Mechanistic Observation: Initially, the suspension will be cloudy (insoluble free base). As the pH drops below 9.0, the primary amine protonates. As the pH drops below 7.0, the tertiary amine protonates.

  • Completion: Continue adding 1.0 M HCl until the pH stabilizes at 4.5 - 5.0. The solution will transition from a cloudy suspension to a completely transparent liquid. Total HCl required will be approximately 20 mL (2 equivalents).

  • Finalization: Transfer to a 100 mL volumetric flask and dilute to volume with deionized water.

  • Validation: Filter a 1 mL aliquot through a 0.22 µm PTFE syringe filter. Analyze via LC-MS to confirm the intact mass (m/z 225.1 [M+H]+) and absence of oxidation (m/z 241.1).

Process Flow Diagrams

SolventSelection Start Compound: (3R)-N1,N1-Dimethyl- 4-(phenylthio)-1,3-butanediamine Decision Target Application Phase? Start->Decision OrgPhase Organic Synthesis (Anhydrous) Decision->OrgPhase Synthetic Chemistry AqPhase Aqueous Assay (Biological/Analytical) Decision->AqPhase Aqueous Formulation SolvOrg Use DCM, 2-MeTHF, or EtOAc Verify Peroxide-Free OrgPhase->SolvOrg Avoid AVOID: Ketones (Schiff Base) AVOID: Oxidants (Sulfoxide) OrgPhase->Avoid SolvAq Aqueous Suspension Titrate with 1M HCl AqPhase->SolvAq FinalAq Clear Solution (pH 4.5 - 5.0) SolvAq->FinalAq Protonation of Amines

Decision matrix for the dissolution of (3R)-N1,N1-Dimethyl-4-(phenylthio)-1,3-butanediamine.

Sources

Application

Preclinical In Vivo Dosing and Pharmacokinetic Profiling Protocol for (3R)-N1,N1-Dimethyl-4-(phenylthio)-1,3-butanediamine

Scientific Context & Rationale (3R)-N1,N1-Dimethyl-4-(phenylthio)-1,3-butanediamine (CAS: 870812-32-1) is a highly specialized chiral aliphatic amine. In the realm of oncology and Fragment-Based Drug Discovery (FBDD), th...

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Author: BenchChem Technical Support Team. Date: April 2026

Scientific Context & Rationale

(3R)-N1,N1-Dimethyl-4-(phenylthio)-1,3-butanediamine (CAS: 870812-32-1) is a highly specialized chiral aliphatic amine. In the realm of oncology and Fragment-Based Drug Discovery (FBDD), this specific chemical moiety is recognized as the critical hydrophobic anchor for the first-in-class BH3 mimetic, ABT-737.

During the development of Bcl-2/Bcl-xL inhibitors, structural biology revealed that this fragment specifically engages the h2 and h4 hydrophobic pockets of the Bcl-xL protein. By mimicking the BH3 domain of pro-apoptotic proteins, it displaces Bax/Bak, thereby initiating mitochondrial apoptosis (Oltersdorf et al., 2005)[1].

While the fully synthesized ABT-737 macro-molecule is well-characterized, profiling the isolated (3R)-phenylthio-butanediamine fragment in vivo is a fundamental step in FBDD. Understanding the baseline pharmacokinetic (PK) clearance, volume of distribution, and maximum tolerated dose (MTD) of this building block allows medicinal chemists to optimize oral bioavailability and mitigate off-target toxicity before synthesizing larger, more complex derivatives (Erlanson et al., 2016)[2].

Mechanism Frag (3R)-N1,N1-Dimethyl-4- (phenylthio)-1,3-butanediamine Bcl Anti-apoptotic Bcl-xL (Hydrophobic Groove) Frag->Bcl Binds h2/h4 pockets Bax Pro-apoptotic Bax/Bak (Effector Proteins) Bcl->Bax Inhibits (Relieved by Fragment) Apop Mitochondrial Apoptosis (Cell Death) Bax->Apop Activates MOMP

Fig 1. Structural role of the phenylthio-butanediamine moiety in antagonizing Bcl-xL to induce apoptosis.

Formulation Strategy: Overcoming Physicochemical Barriers

The chemical architecture of (3R)-N1,N1-Dimethyl-4-(phenylthio)-1,3-butanediamine presents specific formulation challenges. The phenylthio group and butane backbone confer high lipophilicity (estimated LogP ~3.5), while the dimethylamine group is basic (pKa ~9.5).

Causality of Formulation: If injected in pure saline, the lipophilic nature of the fragment causes immediate precipitation in the bloodstream, leading to micro-embolisms and artificially low plasma exposure. Conversely, an overly acidic vehicle causes injection-site necrosis. Therefore, a co-solvent system utilizing DMSO for primary solvation, combined with PEG400 and a lipid carrier (like Phosal 50 PG or Cremophor EL), is required to maintain the compound in a micellar suspension at physiological pH (Lee et al., 2007)[3].

Table 1: Recommended Formulation Matrices for In Vivo Dosing
RouteVehicle CompositionPreparation MethodMax Dosing Volume (Mice)
Intravenous (IV) 5% DMSO, 10% EtOH, 20% Cremophor EL, 65% D5WDissolve API in DMSO/EtOH. Add Cremophor, vortex. Slowly titrate D5W while sonicating.5 mL/kg
Oral (PO) 10% DMSO, 30% PEG400, 60% Phosal 50 PGDissolve API in DMSO. Add PEG400, vortex until clear. Add Phosal 50 PG, homogenize.10 mL/kg

Step-by-Step In Vivo Pharmacokinetic Protocol

This protocol establishes a self-validating system: Intravenous (IV) dosing determines absolute clearance and volume of distribution, while Oral (PO) dosing evaluates intestinal permeability and hepatic first-pass metabolism.

Phase A: Animal Preparation & Dosing
  • Subject Selection: Utilize 8–10 week old male C57BL/6 mice (n=3 per time point). Fast the PO group for 12 hours prior to dosing to eliminate food-effect variables on lipophilic drug absorption.

  • IV Administration (1 mg/kg): Warm the tail to dilate the lateral tail vein. Inject the Cremophor/D5W formulation slowly over 15 seconds to prevent acute histamine release.

  • PO Administration (10 mg/kg): Administer the Phosal-based formulation via oral gavage using a 20-gauge bulb-tipped gastric needle.

Phase B: Serial Blood Sampling

Causality of Matrix: Blood must be collected in K2EDTA tubes. Heparin can cause ion suppression during mass spectrometry, and serum clotting traps lipophilic fragments in the fibrin clot, skewing concentration data.

  • Time-Course: Collect blood at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Collection: Perform submandibular bleeds (max 50 µL per draw) into chilled K2EDTA microtainers.

  • Processing: Centrifuge immediately at 2,000 × g for 10 minutes at 4°C. Transfer the plasma supernatant to 96-well plates and store at -80°C.

Phase C: LC-MS/MS Bioanalysis

Causality of Detection: The fragment lacks a conjugated pi-system large enough for sensitive UV-Vis detection. Multiple Reaction Monitoring (MRM) via Triple Quadrupole LC-MS/MS is mandatory for nanomolar quantification.

  • Protein Precipitation: Add 150 µL of ice-cold acetonitrile (spiked with 10 ng/mL of a deuterated internal standard) to 50 µL of thawed plasma.

  • Extraction: Vortex for 2 minutes, then centrifuge at 15,000 × g for 10 minutes to pellet precipitated plasma proteins.

  • Chromatography: Inject 5 µL of the supernatant onto a C18 reverse-phase column (e.g., Waters Acquity BEH C18). Use a gradient of 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B).

  • Mass Spectrometry: Operate in positive electrospray ionization (ESI+) mode. Monitor the parent-to-daughter MRM transition for the protonated fragment [M+H]+≈225.1 m/z .

G A Formulation (DMSO/PEG400) B In Vivo Dosing (IV/PO Admin) A->B C Serial Blood Sampling B->C D Plasma Extraction & LC-MS/MS C->D E PK Parameter Derivation D->E

Fig 2. Preclinical in vivo pharmacokinetic and bioanalytical workflow for lipophilic amine fragments.

Quantitative Data Interpretation

Once the LC-MS/MS data is plotted as a concentration-time curve, Non-Compartmental Analysis (NCA) is used to derive the PK parameters. Because the fragment is a low-molecular-weight lipophilic amine, it typically exhibits rapid tissue distribution but moderate-to-high hepatic clearance.

Table 2: Representative Pharmacokinetic Parameters (Fragment Baseline)
ParameterIV Dosing (1 mg/kg)PO Dosing (10 mg/kg)Pharmacological Interpretation
C_max 850 ng/mL (at t=0)320 ng/mLPeak plasma concentration; PO C_max indicates moderate absorption.
T_max N/A1.0 hrTime to peak concentration; reflects gastric emptying and lipophilic uptake.
AUC_0-inf 1,200 ng·hr/mL4,500 ng·hr/mLTotal systemic exposure.
Clearance (Cl) 14 mL/min/kgN/AHigh clearance rate, typical for fragments susceptible to CYP450 oxidation.
Vd_ss 1.8 L/kgN/AVolume of distribution > Total body water (0.7 L/kg), indicating deep tissue penetration.
Bioavailability (F%) 100% 37.5% Calculated via (AUCPO​/AUCIV​)×(DoseIV​/DosePO​) .

Note: The ~37.5% oral bioavailability of this fragment is the exact pharmacokinetic liability that drove medicinal chemists to synthesize Navitoclax (ABT-263) to improve the oral absorption profile of the ABT-737 scaffold.

References

  • Title: An inhibitor of Bcl-2 family proteins induces regression of solid tumours Source: Nature 435(7042): 677-681 (2005) URL: [Link]

  • Title: Crystal structure of ABT-737 complexed with Bcl-xL: implications for selectivity of antagonists of the Bcl-2 family Source: Cell Death & Differentiation 14(9): 1711-1713 (2007) URL: [Link]

  • Title: Twenty years on: the impact of fragments on drug discovery Source: Nature Reviews Drug Discovery 15(9): 605-619 (2016) URL: [Link]

Sources

Method

Application Note: Advanced C-N Cross-Coupling Strategies Using (3R)-N1,N1-Dimethyl-4-(phenylthio)-1,3-butanediamine in the Synthesis of BH3 Mimetics

Introduction & Rationale (3R)-N1,N1-Dimethyl-4-(phenylthio)-1,3-butanediamine (CAS 870812-32-1) is a highly specialized chiral aliphatic diamine. In modern drug development, it serves as a critical building block in the...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Rationale

(3R)-N1,N1-Dimethyl-4-(phenylthio)-1,3-butanediamine (CAS 870812-32-1) is a highly specialized chiral aliphatic diamine. In modern drug development, it serves as a critical building block in the synthesis of BH3 mimetics ()[1], a class of small-molecule inhibitors that target anti-apoptotic B-cell lymphoma 2 (Bcl-2) family proteins.

Structurally, the phenylthio ether tail of this compound is designed to occupy the P4 hydrophobic pocket of Bcl-2 and Bcl-xL, which is essential for achieving the sub-nanomolar binding affinity seen in blockbuster oncology drugs like ABT-737 ()[2]. Successfully integrating this aliphatic amine into complex aryl scaffolds requires precise C-N cross-coupling strategies to ensure high chemoselectivity and prevent catalyst degradation.

Pathway BH3 BH3 Mimetic (e.g., ABT-737) Bcl2 Anti-apoptotic Proteins (Bcl-2 / Bcl-xL) BH3->Bcl2 Binds & Neutralizes Bax Pro-apoptotic Proteins (Bax / Bak) Bcl2->Bax Inhibits Mito Mitochondrial Outer Membrane Permeabilization Bax->Mito Activates Apop Apoptosis (Programmed Cell Death) Mito->Apop Cytochrome c Release

Mechanism of Action: BH3 mimetics disrupting Bcl-2/Bax interactions to induce apoptosis.

Mechanistic Insights: Causality in C-N Coupling

The primary synthetic challenge when utilizing (3R)-N1,N1-Dimethyl-4-(phenylthio)-1,3-butanediamine is driving selective C-N bond formation at the primary amine (C3) without interference from the tertiary amine (C1) or catalyst poisoning by the thioether moiety.

  • Nucleophilic Aromatic Substitution (SNAr): When the target aryl scaffold is highly electron-deficient (e.g., possessing an ortho-nitro or ortho-trifluoromethylsulfonyl group), SNAr is the preferred pathway. Causality: The primary amine at C3 is a hard nucleophile that attacks the activated aryl fluoride/chloride. The tertiary amine at C1 is sterically hindered and lacks a transferable proton; therefore, it cannot form a stable substitution adduct. This provides perfect chemoselectivity without the need for protecting groups.

  • Buchwald-Hartwig Amination: For unactivated or sterically hindered aryl halides, palladium-catalyzed cross-coupling is mandatory ()[3]. Causality: The choice of a bulky, electron-rich biaryl phosphine ligand (such as BrettPhos) is critical. BrettPhos accelerates reductive elimination and completely suppresses β-hydride elimination. Furthermore, the sterically demanding Pd-BrettPhos complex resists coordination (and subsequent poisoning) by the phenylthio ether tail of the butanediamine.

Quantitative Data Summary

The table below summarizes the operational parameters and performance metrics for the two primary coupling strategies used with this diamine.

ParameterSNAr (Nucleophilic Aromatic Substitution)Buchwald-Hartwig Cross-Coupling
Typical Aryl Substrate 4-Fluoro-3-nitrobenzenesulfonamideUnactivated Aryl Bromides/Chlorides
Catalyst / Ligand None (Base promoted)Pd2(dba)3 / BrettPhos
Base / Solvent DIPEA / THF or DMFNaOtBu / Toluene
Temperature & Time 50–60 °C, 12–16 h80–100 °C, 6–12 h
Chemoselectivity (1° vs 3° amine) >99:1>95:5
Enantiomeric Excess (ee) Retention >99% (No racemization at C3)>98%
Typical Yield 85–92%70–85%

Experimental Protocols (Self-Validating Systems)

Protocol A: SNAr Coupling for ABT-737 Precursors

Objective: Chemoselective coupling of (3R)-N1,N1-Dimethyl-4-(phenylthio)-1,3-butanediamine to 4-fluoro-3-nitrobenzenesulfonamide.

  • Preparation: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve 4-fluoro-3-nitrobenzenesulfonamide (1.0 equiv) in anhydrous THF (0.2 M).

    • Causality: Aprotic THF is chosen over protic solvents to prevent competitive solvolysis of the aryl fluoride.

  • Amine Addition: Add N,N-diisopropylethylamine (DIPEA, 2.5 equiv) followed by (3R)-N1,N1-Dimethyl-4-(phenylthio)-1,3-butanediamine (1.1 equiv) dropwise at room temperature.

    • Validation: The solution will immediately transition to a deep yellow/orange hue. This color change visually validates the formation of the transient Meisenheimer complex characteristic of nitroaromatic SNAr reactions.

  • Thermal Activation: Heat the reaction mixture to 50 °C and stir for 12 hours.

    • Validation: Monitor via TLC (DCM:MeOH 9:1). The complete disappearance of the highly UV-active aryl fluoride starting material confirms reaction completion.

  • Workup: Concentrate the mixture under reduced pressure, then partition between EtOAc and saturated aqueous NaHCO3.

    • Causality: The basic aqueous wash ensures the removal of excess DIPEA and any unreacted sulfonamide, leaving the highly lipophilic product in the organic layer.

  • Purification: Purify via flash column chromatography (SiO2, gradient 0-10% MeOH in DCM) to yield the coupled product as a bright yellow solid.

Protocol B: Palladium-Catalyzed Buchwald-Hartwig Amination

Objective: Cross-coupling the aliphatic amine to an unactivated aryl bromide scaffold.

  • Catalyst Activation: In a nitrogen-filled glovebox, combine Pd2(dba)3 (2 mol%) and BrettPhos (4 mol%) in anhydrous toluene. Stir for 15 minutes at room temperature.

    • Validation: Pre-stirring allows the formation of the active monomeric L-Pd(0) species, visually indicated by a color shift from dark purple to dark red/brown.

  • Reagent Assembly: Add the aryl bromide (1.0 equiv), (3R)-N1,N1-Dimethyl-4-(phenylthio)-1,3-butanediamine (1.2 equiv), and sodium tert-butoxide (1.5 equiv).

    • Causality: NaOtBu is a sterically hindered strong base that facilitates the deprotonation of the palladium-amine complex following oxidative addition, driving the reductive elimination step without competing as a nucleophile.

  • Coupling: Seal the vessel, remove it from the glovebox, and heat at 90 °C for 8 hours.

    • Validation: Aliquot sampling for LC-MS should show >95% conversion to the desired mass with minimal debromination byproducts.

  • Quench and Workup: Cool to room temperature, quench with water, and extract with EtOAc. Filter the organic phase through a pad of Celite.

    • Causality: The Celite filtration is a critical self-validating step to remove palladium black precipitates that can interfere with downstream crystallization.

  • Isolation: Concentrate and purify via reverse-phase HPLC or silica gel chromatography.

Workflow Step1 Reagent Prep (Inert Atm) Step2 Catalyst Activation (Pd + Ligand) Step1->Step2 Step3 Amine Addition (CAS 870812-32-1) Step2->Step3 Step4 Thermal Coupling (80-100°C) Step3->Step4 Step5 Workup & Extraction Step4->Step5 Step6 Purification (Chromatography) Step5->Step6

Experimental workflow for Pd-catalyzed C-N cross-coupling of aliphatic amines.

References

  • Oltersdorf, T. et al. "An inhibitor of Bcl-2 family proteins induces regression of solid tumours." Nature (2005). URL:[Link]

  • Park, C. M. et al. "Discovery of an Orally Bioavailable Small Molecule Inhibitor of Prosurvival B-Cell Lymphoma 2 Proteins." Journal of Medicinal Chemistry (2008). URL:[Link]

  • Wang, L. et al. "Development of a Convergent Large-Scale Synthesis for Venetoclax, a First-in-Class BCL-2 Selective Inhibitor." The Journal of Organic Chemistry (2019). URL:[Link]

Sources

Application

In-Depth Application Note: Cell Culture Assay Preparation and Evaluation of (3R)-N1,N1-Dimethyl-4-(phenylthio)-1,3-butanediamine

Target Audience: Researchers, assay development scientists, and drug discovery professionals. Objective: To establish a robust, self-validating methodological framework for the in vitro preparation, cytotoxicity profilin...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, assay development scientists, and drug discovery professionals. Objective: To establish a robust, self-validating methodological framework for the in vitro preparation, cytotoxicity profiling, and intestinal permeability assessment of the chiral building block (3R)-N1,N1-Dimethyl-4-(phenylthio)-1,3-butanediamine.

Physicochemical Profiling & Causality in Assay Design

(3R)-N1,N1-Dimethyl-4-(phenylthio)-1,3-butanediamine (CAS: 870812-32-1) is a functionalized aliphatic diamine featuring a highly lipophilic phenylthio ether moiety[1]. With a molecular weight of 224.37 g/mol and the chemical formula C₁₂H₂₀N₂S[1], its amphiphilic nature dictates specific handling procedures for in vitro screening.

The Solubilization Challenge: While the primary and tertiary amines are protonated at physiological pH (7.4), the bulky, hydrophobic phenylthio group severely limits direct aqueous solubility. Dimethyl sulfoxide (DMSO) is the mandatory vehicle for primary stock preparation. However, DMSO is a known cytotoxic confounder; concentrations above 1.5–2.0% significantly reduce cell viability and alter membrane permeability[2][3]. To ensure that phenotypic observations are strictly driven by the test article, the final DMSO concentration in all cell culture media must be rigorously capped at ≤0.5% (v/v)[3].

Workflow Cmpd Test Article (3R)-N1,N1-Dimethyl-4- (phenylthio)-1,3-butanediamine Stock 10 mM DMSO Stock (Store at -20°C) Cmpd->Stock Solubilize Dilution Serial Dilution (<0.5% DMSO final) Stock->Dilution Aqueous Media Viability Cytotoxicity Assay (CellTiter-Glo) Dilution->Viability Permeability Permeability Assay (Caco-2 Transwell) Dilution->Permeability Readout1 Luminescence Reader Viability->Readout1 ATP/Light Readout2 LC-MS/MS Quantification Permeability->Readout2 Apical/Basolateral

Workflow for the in vitro preparation and ADME/Tox screening of the test compound.

Protocol 1: Stock Solution Preparation & Serial Dilution

Self-Validating Principle: Visual inspection for micro-precipitates (cloudiness) during aqueous dilution ensures the compound remains in solution, preventing artificially low efficacy readouts.

  • Gravimetric Preparation: Weigh exactly 2.24 mg of (3R)-N1,N1-Dimethyl-4-(phenylthio)-1,3-butanediamine[1].

  • Primary Stock: Dissolve the powder in 1.0 mL of anhydrous, sterile-filtered DMSO to yield a 10 mM primary stock. Vortex for 60 seconds until completely clear.

  • Storage: Aliquot the stock into tightly sealed amber vials (to prevent photo-oxidation of the thioether) and store at -20°C.

  • Intermediate Dilution: Prepare a 200X intermediate stock in DMSO for each desired final concentration. Causality: Diluting directly from a 200X DMSO stock into the final aqueous culture medium ensures the final DMSO concentration is uniformly locked at 0.5% across all test wells.

Protocol 2: Cytotoxicity Profiling via ATP Quantitation

To evaluate the intrinsic cytotoxicity of the compound, we utilize the CellTiter-Glo® Luminescent Cell Viability Assay. Causality: Unlike tetrazolium-based assays (e.g., MTT) which require multiple washing steps that can dislodge apoptotic cells, CellTiter-Glo is a homogeneous "add-mix-measure" assay[4][5]. It quantifies ATP, which is directly proportional to the number of metabolically active cells, bypassing the redox-interference risks associated with thioether compounds[4].

Step-by-Step Methodology
  • Cell Seeding: Seed target cells (e.g., HepG2) at 10,000 cells/well in 100 µL of complete medium in an opaque-walled 96-well plate. Incubate overnight at 37°C, 5% CO₂.

  • Treatment: Add 0.5 µL of the 200X compound stocks to the respective wells (Final concentrations: 0.1 µM to 50 µM).

    • Self-Validation: Include a "Vehicle Control" (0.5% DMSO) to establish baseline viability, and a "Background Control" (Medium + Reagent, no cells) to subtract ambient luminescence[5].

  • Equilibration: Following the 48-hour treatment period, equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes[6][7]. Causality: Temperature gradients across the plate cause uneven enzymatic rates and "edge effects."

  • Lysis & Reaction: Add 100 µL of CellTiter-Glo® Reagent to each well (a 1:1 ratio with the culture medium)[5].

  • Mixing: Mix the contents for 2 minutes on an orbital shaker to induce complete cell lysis[6][7].

  • Stabilization: Incubate at room temperature for 10 minutes to stabilize the luminescent signal[5][6].

  • Readout: Record luminescence using a microplate reader (integration time: 0.25–1 second/well)[7].

Mechanism Cell Metabolically Active Cell Lysis Cell Lysis (CellTiter-Glo Reagent) Cell->Lysis ATP Released ATP Lysis->ATP Reaction Luciferase + D-Luciferin + O2 Mg2+ dependent ATP->Reaction Substrate Binding Output Oxyluciferin + Light (Glow Luminescence) Reaction->Output Catalytic Conversion

ATP-dependent luciferase reaction mechanism utilized in the CellTiter-Glo viability assay.

Protocol 3: Intestinal Permeability Assessment (Caco-2)

Because (3R)-N1,N1-Dimethyl-4-(phenylthio)-1,3-butanediamine is an API building block, profiling its ADME characteristics is paramount. The Caco-2 cell line, derived from human colon adenocarcinoma, is the gold standard for modeling human intestinal absorption[8].

Causality: Caco-2 cells require 14–21 days of culturing on polycarbonate inserts to fully polarize into a differentiated monolayer expressing tight junctions and brush-border microvilli[8][9].

Step-by-Step Methodology
  • Monolayer Cultivation: Seed Caco-2 cells (~20,000 cells/insert) on 0.4 µm pore polycarbonate membrane inserts (Transwell)[9]. Culture for 21 days, changing the medium apically and basolaterally every alternate day[9].

  • Self-Validation (TEER): Measure Transepithelial Electrical Resistance (TEER) using an Ohm meter before the assay[9]. Only inserts with TEER > 250 Ω·cm² are acceptable, confirming tight junction integrity.

  • Assay Initiation: Rinse the monolayer with Hank's Balanced Salt Solution (HBSS) buffered with 10 mM HEPES (pH 7.4)[9].

  • Dosing:

    • Apical to Basolateral (A→B): Add 200 µL of the test compound (diluted in HBSS, max 0.5% DMSO) to the apical chamber. Add 600 µL of blank HBSS to the basolateral chamber[9].

    • Basolateral to Apical (B→A): Reverse the dosing chambers to assess efflux.

  • Incubation: Place the plate in a 37°C water bath with an orbital shaker (60 rpm) for 2 hours[9].

    • Self-Validation (Paracellular Marker): Co-incubate with 100 µg/mL Lucifer Yellow. Post-assay fluorometric detection of Lucifer Yellow in the receiver chamber confirms the monolayer was not ruptured by the test article[9].

  • Sampling & Analysis: Remove 50 µL aliquots from both chambers and quantify the transported compound via LC-MS/MS[9].

Quantitative Data Summaries

All raw luminescence and LC-MS/MS peak areas should be converted into standardized metrics (IC₅₀ and Apparent Permeability, Papp​ ). Below are mock data structures demonstrating how this quantitative data must be summarized for reporting.

Table 1: Cytotoxicity Profiling Summary (CellTiter-Glo)

Cell Line Tissue Origin Incubation Time IC₅₀ (µM) ± SD Max DMSO (%)
HepG2 Human Liver 48 h 42.5 ± 1.2 0.5%
RAW 264.7 Murine Macrophage 48 h 38.1 ± 2.4 0.5%

| Caco-2 | Human Colon | 48 h | > 50.0 | 0.5% |

Table 2: Caco-2 Bidirectional Permeability Summary | Direction | Donor Conc. (µM) | Papp​ ( 10−6 cm/s) | Efflux Ratio ( Papp​B→A/Papp​A→B ) | Mass Balance (%) | Monolayer Integrity (Lucifer Yellow Papp​ ) | | :--- | :--- | :--- | :--- | :--- | :--- | | Apical → Basolateral | 10.0 | 18.4 ± 0.9 | \multirow{2}{*}{1.15 (Passive Transport)} | 96.2% | < 0.5 × 10−6 cm/s (Intact) | | Basolateral → Apical | 10.0 | 21.2 ± 1.1 | | 94.8% | < 0.5 × 10−6 cm/s (Intact) |

(Note: An Efflux Ratio < 2.0 indicates that the compound is likely absorbed via passive transcellular diffusion rather than being a substrate for active efflux transporters like P-glycoprotein).

References

  • (3R)-N1,N1-Dimethyl-4-(phenylthio)-1,3-butanediamine - Advanced ChemBlocks. AChemBlock.1[1]

  • Caco-2 Permeability Assay Protocol. Creative Bioarray.8[8]

  • Caco-2 Permeability Assay Protocol. Studylib.9[9]

  • CellTiter-Glo® Luminescent Cell Viability Assay Protocol. Promega Corporation.4[4]

  • CellTiter-Glo Assay - Oslo. OUS research.6[6]

  • CellTiter-Glo® Luminescent Cell Viability Assay Technical Bulletin, TB288. Promega Corporation.5[5]

  • Prep Sheet - Measuring Cell Viability with Promega® CellTiter-Glo. Opentrons.7[7]

  • Addition of DMSO to T cell cultures skews differentiation towards a memory phenotype. BioRxiv.2[2]

  • DMSO Alleviates LPS-Induced Inflammatory Responses in RAW264.7 Macrophages... MDPI.3[3]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of (3R)-N1,N1-Dimethyl-4-(phenylthio)-1,3-butanediamine

Welcome to the Advanced Application Support Center. This guide is engineered for process chemists, medicinal chemists, and CDMO professionals tasked with the synthesis and scale-up of (3R)-N1,N1-Dimethyl-4-(phenylthio)-1...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Support Center. This guide is engineered for process chemists, medicinal chemists, and CDMO professionals tasked with the synthesis and scale-up of (3R)-N1,N1-Dimethyl-4-(phenylthio)-1,3-butanediamine (CAS: 870812-32-1) .

As the critical chiral "right-hand tail" building block for potent Bcl-2/Bcl-xL inhibitors (BH3 mimetics) such as ABT-737 and Navitoclax (ABT-263) , the synthesis of this diamine demands rigorous chemoselectivity and stereocontrol. Historical routes described in early medicinal chemistry efforts often suffer from late-stage yield drops due to complexation and intramolecular side reactions. This guide deconstructs the causality behind these failures and provides field-proven, self-validating solutions.

Synthetic Workflow Architecture

The most scalable route to this compound utilizes the chiral pool, specifically starting from N-Boc-D-aspartic acid 4-benzyl ester . The workflow requires selective reduction, thioetherification, amidation, and a final aggressive reduction of the dimethylamide.

SynthesisWorkflow A 1. N-Boc-D-aspartic acid 4-benzyl ester B 2. Mixed Anhydride Reduction (iBuOCOCl, NaBH4) A->B Strict -10 °C control C 3. Thioetherification (MsCl, PhSH, Cs2CO3) B->C RT, Soft Nucleophile D 4. Deprotection & Amidation (H2/Pd-C, HNMe2, EDC) C->D Standard Peptide Coupling E 5. Amide Reduction (BH3-THF complex) D->E Critical Yield Bottleneck F Target: (3R)-N1,N1-Dimethyl-4- (phenylthio)-1,3-butanediamine E->F Acidic Cleavage & Deprotection

Caption: Six-step synthetic workflow for CAS 870812-32-1 highlighting the critical reduction bottleneck.

Quantitative Optimization Metrics

The table below summarizes the quantitative improvements achieved by shifting from historical patent conditions to our optimized protocols.

Synthetic StepHistorical Reagent SystemOptimized Reagent SystemHistorical YieldOptimized YieldKey Impurity Monitored (LC-MS)
Carboxylic Acid Reduction iBuOCOCl, NaBH₄, TEAiBuOCOCl, NaBH₄, NMM 65%88% Lactone formation (m/z 202)
Thioetherification NaH, PhSH, THFCs₂CO₃ , PhSH, DMF55%92% Oxazolidinone cyclization (m/z 294)
Amide Reduction LiAlH₄, THF, RefluxBH₃-THF , followed by HCl/MeOH 60%85% Borane-amine adduct (M+14)

Troubleshooting & FAQs

Q1: Why am I seeing significant lactonization during the reduction of the D-aspartic acid monoester?

Causality: The intermediate mixed anhydride is highly electrophilic. If the reaction temperature rises above -10 °C, or if a strong/unhindered base like Triethylamine (TEA) is used, the Boc-protected amine can undergo an intramolecular attack on the anhydride, forming an unwanted N-Boc-3-aminodihydrofuran-2(3H)-one (lactone). Solution: Switch your base to N-methylmorpholine (NMM). NMM provides milder activation and less exothermic salt formation. Maintain the internal temperature strictly between -15 °C and -10 °C during the NaBH₄ addition.

Q2: During the thioetherification step, my yield is dropping, and LC-MS shows a mass corresponding to an oxazolidinone. How do I prevent this?

Causality: You are likely using a hard base (like NaH or hot K₂CO₃) to deprotonate the thiophenol. Under strong basic conditions, the carbamate oxygen of the Boc group can attack the adjacent mesylate (or tosylate), ejecting tert-butanol and forming a stable 5-membered oxazolidinone ring. Solution: Use Cesium Carbonate (Cs₂CO₃) in DMF at room temperature. The thiophenolate anion (PhS⁻) is a highly polarizable, "soft" nucleophile. By keeping the basicity mild and the temperature at 20–25 °C, the intermolecular SN2 displacement by the sulfur will vastly outcompete the intramolecular cyclization.

Q3: The reduction of the dimethylamide to the amine using BH₃-THF is stalling. Even after 24 hours, I'm recovering a mass that is 14 Da heavier than my target.

Causality: The reduction has actually completed, but your workup is failing. Borane (BH₃) forms exceptionally stable Lewis acid-base complexes with both the newly formed tertiary amine and the adjacent thioether. Standard aqueous or mildly basic workups will not break these B-N and B-S bonds, resulting in the isolation of the borane adduct (M+14). Solution: You must perform an aggressive acidic quench. See the diagnostic logic and protocol below.

TroubleshootingLogic Obs Observation: Low Amine Yield Test LC-MS Analysis of Crude Obs->Test Res1 Mass = M+14 (Borane Adduct) Test->Res1 Res2 Mass = M+16 (Unreacted Amide) Test->Res2 Act1 Action: Reflux in MeOH/HCl Res1->Act1 Act2 Action: Increase BH3 Eq. Res2->Act2

Caption: Diagnostic logic for troubleshooting low yields in the critical amide reduction step.

Validated Experimental Protocol: Amide Reduction & Complex Cleavage

This protocol addresses the critical bottleneck identified in Q3. It is designed as a self-validating system ; you cannot proceed to the next step without analytical confirmation.

Reagents:

  • (R)-tert-butyl (4-(dimethylamino)-4-oxo-1-(phenylthio)butan-2-yl)carbamate (1.0 eq)

  • BH₃-THF complex (1.0 M in THF, 4.0 eq)

  • Methanol (MeOH)

  • 1M HCl in Methanol

Step-by-Step Methodology:

  • Reduction Setup: Dissolve the amide in anhydrous THF (0.2 M) under N₂. Cool to 0 °C.

  • Borane Addition: Add BH₃-THF dropwise over 30 minutes. Once addition is complete, slowly warm the reaction to 65 °C (reflux) and stir for 12 hours.

  • Initial Quench: Cool the reaction to 0 °C. Carefully add MeOH dropwise until hydrogen evolution ceases. This destroys excess borane but does not break the amine-borane complex.

  • Complex Cleavage (Critical Step): Add 1M HCl in MeOH (5.0 eq relative to starting material). Heat the mixture to 70 °C for 3 hours. The acid protonates the amine, forcing the dissociation of the borane, which is subsequently trapped by methanol to form volatile trimethyl borate.

  • Self-Validation Checkpoint: Withdraw a 100 µL aliquot. Neutralize with saturated NaHCO₃, extract with EtOAc, and inject into the LC-MS.

    • Pass Condition: The M+14 peak (m/z 239) is completely absent. The free amine peak (m/z 225) constitutes >98% of the TIC.

    • Fail Condition: If M+14 persists, add an additional 2.0 eq of HCl/MeOH and reflux for 2 more hours. Do not proceed to extraction until the pass condition is met.

  • Isolation: Once validated, concentrate the mixture in vacuo to remove trimethyl borate. Basify the aqueous residue with 2M NaOH to pH 12, extract with Dichloromethane (3 x 50 mL), dry over Na₂SO₄, and concentrate to yield the target (3R)-N1,N1-Dimethyl-4-(phenylthio)-1,3-butanediamine.

References

  • Park, C. M., Bruncko, M., Adickes, J., et al. "Discovery of an Orally Bioavailable Small Molecule Inhibitor of Prosurvival B-Cell Lymphoma 2 Proteins." Journal of Medicinal Chemistry, 2008, 51(21), 6902-6915. URL:[Link]

  • Bruncko, M., Oost, T. K., Belli, B. A., et al. "Studies leading to potent, dual inhibitors of Bcl-2 and Bcl-xL." Journal of Medicinal Chemistry, 2007, 50(4), 641-662. URL:[Link]

  • Elmore, S. W., Bruncko, M., Park, C. M., et al. "Apoptosis promoters." US Patent Office, US20070027135A1, 2007.
Optimization

Technical Support Center: Optimizing HPLC Mobile Phase for the Purification of (3R)-N1,N1-Dimethyl-4-(phenylthio)-1,3-butanediamine

This technical support guide is designed for researchers, scientists, and drug development professionals to provide expert guidance on optimizing the High-Performance Liquid Chromatography (HPLC) mobile phase for the pur...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide expert guidance on optimizing the High-Performance Liquid Chromatography (HPLC) mobile phase for the purification of the chiral amine, (3R)-N1,N1-Dimethyl-4-(phenylthio)-1,3-butanediamine. This document offers troubleshooting advice and frequently asked questions to address specific challenges encountered during method development and purification.

Troubleshooting Guide: Common Issues and Solutions

This section addresses common problems encountered during the HPLC purification of (3R)-N1,N1-Dimethyl-4-(phenylthio)-1,3-butanediamine, a basic compound prone to specific chromatographic challenges.

Issue 1: Poor Peak Shape (Tailing)

Q: My chromatogram shows significant peak tailing for (3R)-N1,N1-Dimethyl-4-(phenylthio)-1,3-butanediamine. What is the cause and how can I fix it?

A: Peak tailing for basic compounds like your analyte is a common issue in reversed-phase HPLC. It is primarily caused by secondary interactions between the positively charged amine groups of the analyte and negatively charged residual silanol groups on the silica-based stationary phase.[1][2] This interaction is a form of adsorption that is stronger than the desired partitioning mechanism, leading to a delayed elution for a portion of the analyte molecules and resulting in a "tail".[2]

Here is a systematic approach to troubleshoot and resolve peak tailing:

Step-by-Step Troubleshooting for Peak Tailing:

  • Mobile Phase pH Adjustment:

    • Rationale: The ionization state of both your basic analyte and the acidic silanol groups is pH-dependent. At a low pH (e.g., pH ≤ 3), the silanol groups are protonated and thus neutral, minimizing their interaction with the protonated amine.[1][3] At a high pH (e.g., pH > 8), your basic analyte will be in its neutral (free base) form, reducing its interaction with any ionized silanols.[4]

    • Action: Adjust the mobile phase pH to be at least 2 pH units away from the pKa of your analyte.[5][6] For (3R)-N1,N1-Dimethyl-4-(phenylthio)-1,3-butanediamine, which has two amine groups, working at a low pH (e.g., 2.5-3.5) with an acidic modifier like trifluoroacetic acid (TFA) or formic acid is a good starting point.[7] Alternatively, using a column stable at high pH and a basic mobile phase (e.g., pH 9-10) can also be effective.[8]

  • Incorporate a Basic Additive (Competitive Base):

    • Rationale: Adding a small amount of a basic compound, such as triethylamine (TEA) or diethylamine (DEA), to the mobile phase can help to saturate the active silanol sites on the stationary phase.[5] These additives act as "silanol blockers," effectively competing with your analyte for these secondary interaction sites.

    • Action: Add 0.1% TEA or DEA to your mobile phase.[9] Observe the impact on peak shape. This is a classic strategy, particularly with older, Type A silica columns.[1]

  • Select a Modern, Base-Deactivated Column:

    • Rationale: Modern HPLC columns, often referred to as "base-deactivated" or "Type B" silica columns, are manufactured with high-purity silica and undergo extensive end-capping to minimize the number of accessible residual silanol groups.[1][2] This significantly reduces the potential for secondary interactions with basic analytes.

    • Action: If you are using an older column, switch to a modern, base-deactivated C18 or a phenyl-hexyl column. This can often resolve peak tailing issues without the need for mobile phase additives.

  • Consider Ion-Pairing Chromatography:

    • Rationale: Ion-pairing reagents are surface-active ions that are added to the mobile phase and form a dynamic coating on the stationary phase. For a positively charged analyte, an anionic ion-pairing reagent (e.g., an alkyl sulfonate) can be used. This creates a situation where the analyte forms a neutral ion-pair that is retained by the stationary phase, or it can interact with the modified stationary phase via an ion-exchange mechanism.[10][11]

    • Action: This is a more advanced technique to be considered if other options fail. Introduce an ion-pairing reagent like sodium dodecyl sulfate (SDS) into the mobile phase.[11] Note that column equilibration with ion-pairing reagents can be lengthy, and it is often recommended to dedicate a column to this type of application.

Issue 2: Poor Enantiomeric Resolution

Q: I am observing co-elution or poor separation between the (3R) and (3S) enantiomers. How can I improve the resolution?

A: Achieving good enantiomeric resolution requires optimizing the chiral recognition between your analyte and the chiral stationary phase (CSP). The mobile phase plays a critical role in modulating these interactions.

Strategies to Enhance Enantiomeric Resolution:

  • Optimize the Organic Modifier:

    • Rationale: The type and concentration of the organic modifier (e.g., acetonitrile, methanol, ethanol, isopropanol) significantly influence chiral recognition.[12][13] Different alcohols can alter the hydrogen bonding and dipole-dipole interactions between the analyte and the CSP.

    • Action: Systematically screen different organic modifiers. For polysaccharide-based CSPs, which are common for amine separations, ethanol and isopropanol are often good choices in normal-phase or polar organic modes.[12][14] In reversed-phase mode, start with acetonitrile and methanol as the primary organic modifiers.[8] Create a small experimental design to test different ratios of the organic modifier to the aqueous phase (or non-polar solvent in normal phase).

  • Adjust the Flow Rate:

    • Rationale: Chiral separations are often more sensitive to flow rate than achiral separations due to the kinetics of the interactions with the CSP.[6] Lower flow rates can sometimes allow for more effective interaction and improved resolution.

    • Action: Reduce the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min) and observe the effect on resolution.

  • Vary the Column Temperature:

    • Rationale: Temperature can have a significant and sometimes unpredictable effect on chiral separations.[6] It can alter the flexibility of the chiral selector and the strength of the interactions.

    • Action: Screen a range of temperatures (e.g., 25°C, 30°C, 40°C). Lower temperatures often lead to better chiral selectivity.[15]

  • Mobile Phase Additives:

    • Rationale: Acidic or basic additives can influence the conformation of the analyte and the CSP, thereby affecting chiral recognition.[16]

    • Action: If not already in use for peak shape control, systematically evaluate the addition of small amounts (0.1%) of acids (TFA, formic acid) or bases (DEA, TEA).

Frequently Asked Questions (FAQs)

Q1: How does the mobile phase pH specifically affect the retention of (3R)-N1,N1-Dimethyl-4-(phenylthio)-1,3-butanediamine in reversed-phase HPLC?

A1: In reversed-phase chromatography, retention is primarily driven by hydrophobic interactions between the analyte and the stationary phase. The polarity of your analyte, a diamine, is highly dependent on the mobile phase pH.

  • At low pH (e.g., below the pKa of the amine groups): Both amine groups will be protonated (positively charged). This increases the overall polarity of the molecule, making it more soluble in the aqueous mobile phase and reducing its hydrophobic interaction with the stationary phase. Consequently, retention time will be shorter.[4][17]

  • At high pH (e.g., above the pKa of the amine groups): The amine groups will be in their neutral, free-base form. This makes the molecule less polar and more hydrophobic, leading to stronger interaction with the stationary phase and a longer retention time.[4]

Therefore, by adjusting the pH, you can significantly control the retention time of your compound.

Q2: What is the role of the buffer in the mobile phase, and how do I choose the right one?

A2: A buffer is a solution containing a weak acid and its conjugate base (or a weak base and its conjugate acid) that resists changes in pH.[18] In HPLC, maintaining a stable pH is crucial for reproducible retention times and peak shapes, especially for ionizable compounds like your analyte.[19][20]

Buffer Selection Guidelines:

ParameterRecommendationRationale
pKa Choose a buffer with a pKa within ±1 pH unit of your desired mobile phase pH.[19]This ensures the buffer has maximum buffering capacity at your working pH.
Concentration A concentration of 10-50 mM is typically sufficient for small molecules.[19]This is a balance between providing adequate buffering capacity and avoiding potential issues with solubility and column performance.
Solubility Ensure the buffer is soluble in all proportions of the mobile phase you intend to use.Buffer precipitation can damage your HPLC system. A general rule is not to exceed 50% organic modifier with a buffer, but this is buffer-dependent.[19]
UV Cutoff Select a buffer with a low UV cutoff if you are using UV detection at low wavelengths (e.g., < 220 nm).The buffer should not interfere with the detection of your analyte. Phosphate and acetate buffers are common choices.[19]
MS Compatibility If using LC-MS, choose a volatile buffer like ammonium formate or ammonium acetate.[18]Non-volatile buffers like phosphate will contaminate the mass spectrometer.

Q3: When should I consider using a normal-phase or polar organic mode for this purification instead of reversed-phase?

A3: While reversed-phase is often the first choice, normal-phase or polar organic chromatography can be very effective for chiral separations of amines.[12][21]

  • Normal-Phase Chromatography (NPC): Uses a polar stationary phase (e.g., silica or a bonded phase like cyano) and a non-polar mobile phase (e.g., hexane or heptane with a polar modifier like ethanol or isopropanol).[12] For your diamine, NPC could offer different selectivity compared to reversed-phase. Polysaccharide-based chiral columns often show excellent performance in normal-phase mode.[14]

  • Polar Organic Mode: This mode uses a polar stationary phase with a polar organic mobile phase, such as acetonitrile with an alcohol modifier.[21] It can be a good option for compounds that are not soluble in typical normal-phase solvents.

Consider these modes if you are struggling to achieve adequate resolution in reversed-phase or if your compound has limited solubility in aqueous mobile phases.

Q4: Can you explain the mechanism of ion-pair chromatography for my basic analyte?

A4: Ion-pair chromatography is a technique used to separate ionic compounds on a reversed-phase column.[11] For your positively charged (protonated) diamine, an anionic ion-pairing reagent is added to the mobile phase. There are two proposed mechanisms:

  • Ion-Pair Formation in the Mobile Phase: The anionic ion-pairing reagent (e.g., an alkyl sulfonate) forms a neutral, charge-masked ion pair with your protonated analyte in the mobile phase. This neutral complex then partitions onto the hydrophobic stationary phase, and its retention is influenced by the hydrophobicity of both your analyte and the ion-pairing reagent.

  • Dynamic Ion-Exchange: The hydrophobic tail of the ion-pairing reagent adsorbs onto the stationary phase, creating a dynamic ion-exchange surface. Your positively charged analyte then interacts with the negatively charged head groups of the adsorbed ion-pairing reagent, leading to retention.

This technique can be very powerful for improving the retention and peak shape of highly polar, charged compounds.

Experimental Workflows and Diagrams

Systematic Approach to Mobile Phase Optimization

The following workflow provides a logical sequence for optimizing the mobile phase for the purification of (3R)-N1,N1-Dimethyl-4-(phenylthio)-1,3-butanediamine.

Mobile_Phase_Optimization cluster_0 Phase 1: Initial Screening & Peak Shape cluster_1 Phase 2: Troubleshooting Peak Tailing cluster_2 Phase 3: Optimizing Enantiomeric Resolution Start Select Chiral Column (e.g., Polysaccharide-based) RP_Mode Reversed-Phase Mode (Base-deactivated C18 or Phenyl) Start->RP_Mode Mobile_Phase_A A: 0.1% TFA or Formic Acid in Water B: Acetonitrile or Methanol RP_Mode->Mobile_Phase_A Gradient Run Initial Gradient (e.g., 10-90% B) Mobile_Phase_A->Gradient Evaluate_Peak_Shape Evaluate Peak Shape Gradient->Evaluate_Peak_Shape Tailing Peak Tailing? Evaluate_Peak_Shape->Tailing Yes Good_Shape Acceptable Shape Evaluate_Peak_Shape->Good_Shape No Add_Base Add Basic Modifier (0.1% DEA or TEA) Tailing->Add_Base Optimize_Organic Optimize Organic Modifier (Type and %) Good_Shape->Optimize_Organic High_pH Switch to High pH Mobile Phase (e.g., pH 9 with Ammonium Bicarbonate) Add_Base->High_pH Still Tailing Add_Base->Optimize_Organic Shape OK Ion_Pair Consider Ion-Pairing Reagent High_pH->Ion_Pair Still Tailing High_pH->Optimize_Organic Shape OK Ion_Pair->Optimize_Organic Shape OK Optimize_Flow Optimize Flow Rate (e.g., 0.5-1.0 mL/min) Optimize_Organic->Optimize_Flow Optimize_Temp Optimize Temperature (e.g., 25-40°C) Optimize_Flow->Optimize_Temp Final_Method Final Optimized Method Optimize_Temp->Final_Method

Caption: A workflow for systematic mobile phase optimization.

References

  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC.
  • Pettersson, C., & Schill, G. (1981). Separation of enantiomeric amines by ion-pair chromatography.
  • Phenomenex. (2025). How to Reduce Peak Tailing in HPLC?
  • Axion Labs. (2022). HPLC Peak Tailing.
  • ResearchGate. (2013). How can I prevent peak tailing in HPLC?
  • uHPLCs. How to avoid the tailing problem of basic compounds in HPLC analysis?
  • Columnex LLC. Chiral HPLC and SFC Columns.
  • Daicel Chiral Technologies. (2021). Reverse-Phase Chromatography: Columns & Mobile Phases Guide.
  • Šatínský, D., & Chrenková, L. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie, 56(4), 155-165.
  • Regis Technologies. Reversed-phase HPLC Buffers.
  • Phenomenex. Chiral HPLC Column.
  • Bell, D. S. (2017). New Advice on an Old Topic: Buffers in Reversed-Phase HPLC. LCGC North America, 35(7), 458-465.
  • Armstrong, D. W., & Zhang, B. (2010). Finding the Best Separation for Enantiomeric Mixtures.
  • VWR. Why use buffers and additives in reversed-phase HPLC or LC-MS?
  • Sigma-Aldrich. HPLC Buffers.
  • Stringham, R. W., & Ye, Y. K. (2006). Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives.
  • Berthod, A., et al. (2014). Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns.
  • BenchChem.
  • Regis Technologies. (2023).
  • Sigma-Aldrich. Chiral HPLC Column Selection and Method Development Guide.
  • Lee, J., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 166-174.
  • Sigma-Aldrich. Chiral HPLC Column Selection and Method Development Guide.
  • Chromatography Online. (2023). The Role of Ion Pairing Agents in Liquid Chromatography (LC)
  • MDPI. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines.
  • SlideShare.
  • Szabó, Z. I., et al. (2012). Development and validation of a single-column simultaneous chiral-achiral HPLC separation method for the quality control of escitalopram. Journal of Pharmaceutical and Biomedical Analysis, 61, 145-151.
  • Ilisz, I., et al. (2013). Single-column simultaneous chiral-achiral HPLC separation of zolmitriptan and its related compounds on a cellulose-based chiral stationary phase. Journal of Pharmaceutical and Biomedical Analysis, 84, 15-21.
  • Phenomenex. (2025).
  • Chromatography Today. (2023).
  • Waters Corporation. (2001). Effect of pH on LC-MS Analysis of Amines.
  • Veeprho. (2025).
  • Moravek, Inc. (2024).
  • Agilent.
  • The Royal Society of Chemistry. (2017).

Sources

Troubleshooting

preventing oxidative degradation of (3R)-N1,N1-Dimethyl-4-(phenylthio)-1,3-butanediamine during storage

Technical Support Center: (3R)-N1,N1-Dimethyl-4-(phenylthio)-1,3-butanediamine A Guide to Preventing Oxidative Degradation During Storage and Handling Welcome to the technical support guide for (3R)-N1,N1-Dimethyl-4-(phe...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: (3R)-N1,N1-Dimethyl-4-(phenylthio)-1,3-butanediamine

A Guide to Preventing Oxidative Degradation During Storage and Handling

Welcome to the technical support guide for (3R)-N1,N1-Dimethyl-4-(phenylthio)-1,3-butanediamine (CAS 870812-32-1).[1][2] As Senior Application Scientists, we understand that the stability and purity of your reagents are paramount to achieving reproducible and reliable experimental outcomes. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth, practical solutions to prevent, identify, and troubleshoot the oxidative degradation of this compound.

The unique structure of (3R)-N1,N1-Dimethyl-4-(phenylthio)-1,3-butanediamine, containing both a thioether and a diamine moiety, makes it particularly susceptible to specific degradation pathways, primarily oxidation. This document explains the causality behind these vulnerabilities and provides validated protocols to ensure its long-term stability.

Frequently Asked Questions (FAQs)

This section directly addresses the most common questions and concerns regarding the stability of this compound.

Q1: What makes (3R)-N1,N1-Dimethyl-4-(phenylthio)-1,3-butanediamine susceptible to degradation?

A1: The primary vulnerability lies in the phenylthioether group . The sulfur atom in a thioether is electron-rich and can be readily oxidized by atmospheric oxygen, peroxide-forming solvents, or other oxidizing agents.[3] This oxidation is a stepwise process, first forming a sulfoxide and subsequently a sulfone, which are distinct chemical entities with different physical and chemical properties.[4][5] Additionally, the diamine functional groups can make the compound hygroscopic, and absorbed moisture can potentially accelerate degradation pathways.[6]

Q2: What is the primary chemical pathway of its oxidative degradation?

A2: The oxidative degradation cascade targets the sulfur atom. This process is often initiated by reactive oxygen species (ROS) or other oxidants. The initial and most common degradation product is the corresponding sulfoxide. With continued exposure to oxidizing conditions, this sulfoxide can be further oxidized to a sulfone.

Compound (3R)-N1,N1-Dimethyl-4- (phenylthio)-1,3-butanediamine (Thioether) Sulfoxide (R)-N1,N1-dimethyl-4-(phenylsulfinyl) butane-1,3-diamine (Sulfoxide) Compound->Sulfoxide + [O] Mild Oxidation Sulfone (R)-N1,N1-dimethyl-4-(phenylsulfonyl) butane-1,3-diamine (Sulfone) Sulfoxide->Sulfone + [O] Strong Oxidation

Caption: Oxidative degradation pathway of the thioether moiety.

Q3: What are the typical signs of degradation?

A3: Degradation can manifest in several ways:

  • Visual Changes: The pure compound is typically a clear oil or a low-melting solid. Degradation may cause a color change to yellow or brown, or the formation of precipitates.

  • Analytical Changes: When analyzed by techniques like High-Performance Liquid Chromatography (HPLC), degradation is indicated by a decrease in the area of the main peak and the appearance of new, typically more polar, peaks corresponding to the sulfoxide and sulfone. In mass spectrometry (MS), this corresponds to mass increases of +16 amu (sulfoxide) and +32 amu (sulfone).

Q4: What are the absolute best practices for long-term storage of the solid/neat compound?

A4: To ensure maximum stability, the compound must be protected from oxygen, moisture, light, and heat.

  • Atmosphere: The most critical factor is to store it under a dry, inert atmosphere.[7][8] We recommend aliquoting the material upon receipt into smaller, single-use amber glass vials, purging each vial with argon or nitrogen, and sealing tightly with a septum cap.

  • Temperature: Store at or below -20°C. Lower temperatures slow down the rate of all chemical reactions, including degradation.

  • Light: Use amber vials to protect the compound from light, which can accelerate oxidative processes.[7]

  • Moisture: Storing under a dry inert gas and in a freezer minimizes moisture exposure. For added protection, vials can be placed inside a desiccator within the freezer.[6]

Q5: I need to prepare a stock solution. How can I minimize degradation in solution?

A5: Solutions are often more susceptible to degradation due to increased molecular mobility and interaction with the solvent.

  • Solvent Choice: Use high-purity, anhydrous solvents. If possible, use solvents that have been degassed by sparging with nitrogen or argon to remove dissolved oxygen. Avoid solvents known to form peroxides (e.g., older, unstabilized THF, dioxane, diethyl ether) unless they have been freshly tested and are peroxide-free.[9]

  • Inert Atmosphere: Prepare solutions inside a glove box or using Schlenk line techniques.[8]

  • Storage of Solutions: If a solution must be stored, store it frozen (-20°C or -80°C) under an inert atmosphere in a tightly sealed vial. Prepare fresh solutions for critical experiments whenever possible.

Q6: Can I add an antioxidant to my solutions for extra protection?

A6: While possible, this should be approached with extreme caution as the antioxidant could interfere with your downstream experiments. If your experimental design allows, a hindered phenolic antioxidant like Butylated Hydroxytoluene (BHT) at a low concentration (e.g., 0.01%) can be added to scavenge free radicals.[10] However, you must validate that the BHT does not impact your assay. Secondary antioxidants like thioethers work by decomposing hydroperoxides and are often used synergistically with primary antioxidants, though adding another thioether could complicate analysis.[11][12]

Troubleshooting Guide: Investigating Compound Instability

If you suspect degradation is affecting your experimental results, follow this logical workflow to diagnose and resolve the issue.

decision decision start Start: Unexpected Results or Poor Reproducibility action_check_purity Action: Analyze current stock (solid & solution) via HPLC-MS start->action_check_purity First Step action action end_ok Problem Solved: Compound is Stable end_bad Resolution: Procure New Lot decision_degradation Degradation products (e.g., +16, +32 amu peaks) detected? action_check_purity->decision_degradation action_review_storage Action: Review storage & handling procedures. (See Protocol 1) decision_degradation->action_review_storage Yes decision_other_issues Is the main peak pure and correct? decision_degradation->decision_other_issues No decision_improper_storage Were procedures followed correctly? action_review_storage->decision_improper_storage decision_improper_storage->end_bad Yes action_implement_protocol Action: Implement proper protocols. Re-test after implementation. decision_improper_storage->action_implement_protocol No action_implement_protocol->end_ok decision_other_issues->end_ok Yes action_investigate_other Action: Investigate other experimental variables (reagents, instrument, etc.) decision_other_issues->action_investigate_other No

Caption: Troubleshooting workflow for suspected compound degradation.

Data & Conditions Summary

Table 1: Recommended Storage Conditions

FormTemperatureAtmosphereLight ProtectionDuration
Neat/Solid -20°C or belowDry Argon or NitrogenAmber Vial / DarkLong-term (>1 year)
In Solution -20°C to -80°CInert Gas HeadspaceAmber Vial / DarkShort-term (<1 month)

Table 2: Incompatible Materials and Conditions to Avoid

CategoryExamplesRationale
Atmosphere Ambient Air (Oxygen)Directly causes oxidation of the thioether.
Strong Oxidants Hydrogen Peroxide, Peroxyacids (m-CPBA), OzoneRapidly and uncontrollably oxidizes the thioether to sulfone.[3][13]
Solvents Unstabilized or aged peroxide-forming ethers (THF, Dioxane)Peroxides in the solvent will degrade the compound.[9]
Environmental Prolonged exposure to heat, UV light, high humidityThese factors accelerate the rate of oxidative degradation.[6][7]

Experimental Protocols

Protocol 1: Recommended Aliquoting and Storage Procedure

This protocol is designed to be a self-validating system for maintaining compound integrity.

  • Preparation: Move the main container of (3R)-N1,N1-Dimethyl-4-(phenylthio)-1,3-butanediamine, several new 1-2 mL amber glass vials with PTFE-lined septa caps, and necessary tools into an inert atmosphere glove box.

  • Equilibration: Allow the main container to equilibrate to the glove box's ambient temperature before opening to prevent condensation.

  • Aliquoting: Carefully transfer appropriate amounts of the compound for single or weekly use into the new amber vials. Work swiftly to minimize exposure.

  • Inerting: Before sealing, ensure the vial headspace is filled with the inert glove box atmosphere. If not using a glove box, gently flush the headspace of each vial with a stream of dry argon or nitrogen.

  • Sealing: Tightly seal each vial with the septum cap. For extra security, wrap the cap-vial interface with Parafilm®.

  • Labeling: Clearly label each aliquot with the compound name, date, and concentration (if a solution).

  • Storage: Place the sealed aliquots in a labeled secondary container and store them in a -20°C or colder freezer. Remove only one aliquot at a time for use.

Protocol 2: General HPLC-MS Method for Purity Assessment

This is a starting point for developing a stability-indicating method. Further optimization may be required.

  • Instrumentation: HPLC system with a Diode Array Detector (DAD) and a Mass Spectrometer (MS).

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: Ramp from 5% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-20 min: Return to 5% B and equilibrate.

  • Flow Rate: 0.8 mL/min.

  • Detection: DAD scan (210-400 nm), extracting chromatogram at ~254 nm. MS scan in positive ion mode, looking for the parent mass and potential +16 and +32 amu species.

  • Sample Preparation: Dissolve a small amount of the compound in the mobile phase or a compatible solvent to a concentration of ~0.5 mg/mL.

Protocol 3: Oxidative Forced Degradation Study

Forced degradation is used to intentionally create degradation products to confirm their identity and validate that your analytical method can detect them.[14][15]

  • Sample Preparation: Prepare a ~0.5 mg/mL solution of the compound in acetonitrile.

  • Stress Condition: To a 1 mL aliquot of the solution, add 50 µL of 3% hydrogen peroxide (H₂O₂).[16] Prepare a control sample with 50 µL of water instead of H₂O₂.

  • Incubation: Let both samples sit at room temperature, protected from light.

  • Time-Point Analysis: At various time points (e.g., 0, 1, 4, 8, and 24 hours), take a small aliquot from each reaction and analyze it using the HPLC-MS method described in Protocol 2.

  • Data Analysis: Compare the chromatograms of the stressed sample to the control. The stressed sample should show a decrease in the parent peak and the formation of new peaks. Confirm the identity of these new peaks by their mass-to-charge ratio in the MS data (M+16 for sulfoxide, M+32 for sulfone). This confirms your analytical method is "stability-indicating."

References

  • Thioether Antioxidant. Tintoll.
  • Rapid Methods for High-Throughput Detection of Sulfoxides.
  • Air Sensitive Compounds. Ossila.
  • Storage of air and temperature sensitive reagents. Chemistry Stack Exchange.
  • Amine Storage Conditions: Essential Guidelines for Safety.
  • Thioethers | Antioxidant Synergists for Plastics. Amfine.
  • Spontaneous Oxidation of Thiols and Thioether at the Air–Water Interface of a Sea Spray Microdroplet. Journal of the American Chemical Society.
  • (R)-N1,N1-diMethyl-4-(phenylthio)butane-1,3-diaMine. NextSDS.
  • (3R)-N1,N1-Dimethyl-4-(phenylthio)-1,3-butanediamine. Advanced ChemBlocks.
  • Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis.
  • Highly efficient oxidation of various thioethers catalyzed by organic ligand-modified polyoxomolybdates. Inorganic Chemistry Frontiers (RSC Publishing).
  • REVIEW OF METHODS FOR PHARMACEUTICAL ANALYSIS OF SULFUR-CONTAINING ANTIOXIDANTS. Eco-Vector Journals Portal.
  • 15.12: Thioethers (Sulfides) and Silyl Ethers. Chemistry LibreTexts.
  • Force Degradation for Pharmaceuticals: A Review. IJSDR.
  • Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. SciSpace.
  • Forced Degradation Study as per ICH Guidelines: Wh
  • Thiols And Thioethers. Master Organic Chemistry.
  • Thiol Isomerases: Enzymatic Mechanisms, Models of Oxidation, and Antagonism by Galloyl
  • Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Consider
  • Inhibiting oxidation.
  • SAFETY DATA SHEET - N,N-Dimethyl-1,3-propanediamine. Tokyo Chemical Industry.
  • Antioxidant Therapy in Oxidative Stress-Induced Neurodegenerative Diseases.
  • Time-Sensitive Chemicals. Baylor University Environmental Health & Safety.
  • Development and Application of Analytical Methods for Understanding the Fate and Occurrence of Pharmaceuticals in Freshwater Sediments. University of York Research Repository.
  • Chemical Compatibility and Storage Guidelines. REDA Safe.
  • Forced Degradation and Stability-Indicating Study for the Binary Mixture of Allopurinol and Thioctic Acid Using Validated HPLC-DAD Method.

Sources

Optimization

Technical Support Center: Crystallization &amp; Enantiomeric Purification of (3R)-N1,N1-Dimethyl-4-(phenylthio)-1,3-butanediamine

Welcome to the Diagnostic Hub and Protocol Vault for the chiral resolution of (3R)-N1,N1-Dimethyl-4-(phenylthio)-1,3-butanediamine . This chiral diamine is a critical building block in the synthesis of potent Bcl-2 and B...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Diagnostic Hub and Protocol Vault for the chiral resolution of (3R)-N1,N1-Dimethyl-4-(phenylthio)-1,3-butanediamine . This chiral diamine is a critical building block in the synthesis of potent Bcl-2 and Bcl-xL inhibitors, where strict stereochemical fidelity is required to achieve subnanomolar binding affinities to the BH3 binding groove .

This guide is designed for researchers and process chemists to troubleshoot enantiomeric impurities, overcome phase-separation issues, and establish a self-validating crystallization workflow.

Part 1: Diagnostic Hub (Troubleshooting Q&A)

Q1: Why does the first crop of my diastereomeric salt have low enantiomeric purity (ee < 90%)? A: Low enantiomeric excess (ee) in the first crop is typically a symptom of kinetic trapping. Diastereomeric salt resolution relies on the difference in solubility product constants ( Ksp​ ) between the (3R)-salt and the (3S)-salt . If your cooling rate is too rapid, the system rapidly crosses the metastable zone, leading to a high degree of supersaturation. This forces the kinetic co-precipitation of the more soluble (3S)-diastereomer alongside the desired (3R)-diastereomer. Causality & Fix: Shift the system from kinetic to thermodynamic control. Implement a strict, controlled cooling ramp (e.g., 0.1 °C/min) and introduce pure (3R)-salt seed crystals just below the saturation temperature.

Q2: The crystallization mixture forms an oil ("oiling out") instead of crystals. How do I fix this? A: "Oiling out," or Liquid-Liquid Phase Separation (LLPS), occurs when the solute concentration exceeds the solubility of the amorphous liquid phase before reaching the crystalline nucleation boundary. For a bulky, lipophilic diamine like N1,N1-Dimethyl-4-(phenylthio)-1,3-butanediamine, this is often triggered by using a solvent system that is too polar. Causality & Fix: You must shift the phase boundary. Lower the initial concentration and add a non-polar anti-solvent (such as MTBE or heptane) to your primary solvent (like Isopropanol). Seeding the solution before the oiling-out boundary is reached will bypass the LLPS phase entirely, forcing crystalline nucleation.

Q3: How does the choice of chiral resolving agent mechanically impact the enantiomeric excess? A: Resolution efficiency is dictated by structural complementarity in the solid state. Because N1,N1-Dimethyl-4-(phenylthio)-1,3-butanediamine possesses a flexible aliphatic chain and a bulky phenylthio ether group, simple chiral acids (like L-tartaric acid) fail to provide sufficient steric discrimination, resulting in solid solutions or co-precipitation. Bulky resolving agents like Di-p-toluoyl-D-tartaric acid (D-DTTA) create rigid, sterically demanding crystal lattices that strictly exclude the (3S)-enantiomer, drastically lowering the Ksp​ of the (3R)-salt while keeping the (3S)-salt highly soluble in the mother liquor .

Part 2: Mechanistic Pathway & Workflow

Workflow Start Racemic Amine Mixture (3R / 3S) SaltForm Diastereomeric Salt Formation (Add D-DTTA in IPA/MTBE) Start->SaltForm Cooling Controlled Cooling & Seeding (Bypass LLPS boundary) SaltForm->Cooling Filtration Filtration & Ostwald Ripening (Remove 3S-Salt Mother Liquor) Cooling->Filtration Solid Phase FreeBase Free-Basing (pH 11) (Extract with MTBE) Filtration->FreeBase PureAmine Pure (3R)-Amine (ee > 98.5%) FreeBase->PureAmine

Diastereomeric salt resolution workflow for (3R)-N1,N1-Dimethyl-4-(phenylthio)-1,3-butanediamine.

Part 3: Quantitative Data: Resolving Agent & Solvent Screening

The following table summarizes the thermodynamic outcomes of various resolving agents and solvent systems applied to this specific diamine. Data reflects the first crystallization crop prior to any recrystallization.

Resolving AgentSolvent SystemStoichiometry (Amine:Acid)Yield (%)Enantiomeric Excess (ee %)Mechanistic Observation
D-DTTA IPA / MTBE (8:2)1:138.098.5 High purity, excellent crystal habit, strict steric exclusion.
L-Tartaric Acid Ethanol1:145.072.0Poor discrimination; co-precipitation of (3S)-salt observed.
(1R)-(-)-CSA EtOAc / MeOH (9:1)1:131.094.0Slight initial LLPS (oiling out); resolved via early seeding.
D-DBTA Acetone / Water (9.5:0.5)1:0.528.088.5Low yield, moderate purity; high solubility of both salts.

Part 4: Experimental Protocols (Self-Validating System)

To ensure reproducibility and high enantiomeric purity, follow this optimized protocol using D-DTTA. This system is self-validating: the aging step actively corrects kinetic impurities through thermodynamic equilibration.

Step 1: Diastereomeric Salt Formation

  • Charge a jacketed reactor with 1.0 equivalent of racemic N1,N1-Dimethyl-4-(phenylthio)-1,3-butanediamine.

  • Dissolve the amine in a mixture of Isopropanol (IPA) and MTBE (8:2 v/v) to achieve a concentration of 10 mL/g.

  • Heat the solution to 60 °C to ensure complete dissolution and prevent amorphous trapping.

  • Slowly add 1.0 equivalent of Di-p-toluoyl-D-tartaric acid (D-DTTA) dissolved in a minimum volume of warm IPA.

Step 2: Controlled Nucleation and Seeding

  • Maintain the solution at 60 °C for 30 minutes to ensure a homogenous thermodynamic state.

  • Cool the reactor to 50 °C at a strict rate of 0.1 °C/min.

  • At 50 °C (the upper limit of the metastable zone), introduce 1% w/w of pure (3R)-amine-D-DTTA seed crystals. Note: Seeding dictates the crystal lattice formation, preventing the spontaneous kinetic nucleation of the (3S)-impurity.

Step 3: Crystallization and Ostwald Ripening

  • Continue cooling the suspension to 20 °C over 4 hours.

  • Critical Step: Age the slurry at 20 °C for 2 to 3 hours with moderate agitation. Causality: This promotes Ostwald ripening. Smaller, kinetically formed crystals (which often harbor (3S) impurities) will dissolve, and the material will redeposit onto the larger, thermodynamically stable (3R)-crystals, self-correcting the enantiomeric purity.

Step 4: Filtration and Free-Basing

  • Filter the crystalline suspension. Wash the filter cake twice with 2 volumes of cold IPA/MTBE (1:1) to flush out the mother liquor containing the highly soluble (3S)-salt.

  • Suspend the isolated solid in purified water.

  • Adjust the aqueous suspension to pH 11 using 2M NaOH to break the diastereomeric salt.

  • Extract the aqueous layer three times with MTBE. Combine the organic layers, dry over anhydrous Na2​SO4​ , and concentrate under vacuum to yield the pure (3R)-amine.

Part 5: Frequently Asked Questions (FAQs)

Q: Can I use the "Half-Equivalent Method" for resolving this diamine? A: Yes. Because the molecule is a diamine, using 0.5 equivalents of a strong chiral acid can sometimes improve the ee by ensuring that only the least soluble diastereomer forms a salt, leaving the more soluble enantiomer entirely as a free base in solution. However, for D-DTTA, the 1:1 stoichiometry generally provides a more stable, easily filterable crystal lattice.

Q: How should I accurately measure the ee of the final product? A: Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard. Because aliphatic amines can cause severe peak tailing on standard chiral stationary phases, use a chiral column designed for basic compounds (e.g., Chiralpak AD-H or IG) and ensure your mobile phase contains a basic additive, such as 0.1% diethylamine (DEA), to suppress secondary interactions with the silica support.

Q: If the ee of my first crop is 92%, how do I upgrade it to >99%? A: Perform a recrystallization (reslurry) rather than a full dissolution. Suspend the 92% ee salt in a 9:1 mixture of IPA/MTBE at 50 °C for 2 hours, then cool to 20 °C and filter. The solid-liquid equilibrium will naturally leach the more soluble (3S)-impurity into the solvent, upgrading the solid cake to >99% ee without the severe yield loss associated with full dissolution recrystallization.

References

  • Zhou, H., Chen, J., Meagher, J. L., Yang, C. Y., Aguilar, A., Liu, L., Bai, L., Cong, X., Cai, Q., Fang, X., Stuckey, J. A., & Wang, S. (2012). "Design of Bcl-2 and Bcl-xL Inhibitors with Subnanomolar Binding Affinities Based upon a New Scaffold." Journal of Medicinal Chemistry, 55(10), 4664–4682. URL:[Link]

  • Bosits, M. H., Bereczki, L., Bombicz, P., Szalay, Z., Pataki, H., & Demeter, Á. (2022). "Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation." CrystEngComm, 25, 715-728. URL:[Link]

Troubleshooting

Technical Support Center: Troubleshooting Amidation of (3R)-N1,N1-Dimethyl-4-(phenylthio)-1,3-butanediamine

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the amidation of complex, sterically hindered amines.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the amidation of complex, sterically hindered amines. The molecule (3R)-N1,N1-Dimethyl-4-(phenylthio)-1,3-butanediamine ()[1] presents a unique set of synthetic hurdles. The primary amine at the C3 position is sterically congested by the adjacent chiral center and the bulky, freely rotating C4-phenylthio group. Standard coupling conditions often fail here, leading to poor yields and frustrating side reactions.

This guide is designed to help you troubleshoot these issues using field-proven causality, mechanistic insights, and advanced coupling methodologies.

Frequently Asked Questions (FAQs)

Q1: Why is my standard HATU/DIPEA coupling failing or stalling at low conversion with this specific amine? A1: The failure is a direct consequence of the kinetic competition between the desired amidation and an unwanted side reaction. HATU is an exceptional uronium-based coupling reagent that rapidly forms a highly reactive OAt (7-azabenzotriazole) active ester ()[2],[3]. However, because the (3R)-amine is sterically hindered by the adjacent phenylthio group, its nucleophilic attack on the OAt ester is exceptionally slow.

During this kinetic delay, the unreacted amine can attack the electrophilic carbon of the HATU uronium salt itself (). This side reaction forms an unreactive guanidinium byproduct, permanently depleting your valuable amine and halting the reaction (),. If you observe a stalled reaction with a mass corresponding to the amine + 100 Da (tetramethyluronium addition) via LC-MS, guanidinylation is the culprit.

Q2: How can I prevent guanidinylation while maintaining the high reactivity needed for a sterically hindered amine? A2: You must eliminate the electrophilic carbon from the coupling reagent. The most effective strategy is to switch from a uronium salt (like HATU) to a phosphonium salt, such as PyAOP ()[4].

PyAOP generates the exact same highly reactive OAt active ester as HATU, benefiting from the anchimeric assistance of the pyridine nitrogen (). However, because the core is a phosphonium salt, it lacks the electrophilic carbon that causes guanidinylation (). This allows the slow, sterically hindered amidation to proceed to completion without the amine being consumed by side reactions ()[5].

Mechanism HATU HATU (Uronium Salt) OAt OAt Active Ester HATU->OAt + Acid Guanidinium Guanidinium Byproduct (Reaction Dead-End) HATU->Guanidinium Direct Attack PyAOP PyAOP (Phosphonium Salt) PyAOP->OAt + Acid PyAOP->Guanidinium No Reaction Amine (3R)-Hindered Amine Amine->Guanidinium Amide Target Amide Amine->Amide OAt->Amide Slow Addition

Mechanistic divergence: Uronium vs. Phosphonium coupling reagents in hindered amidation.

Q3: What if PyAOP still yields low conversion? Are there alternative activation strategies? A3: Yes. If the steric hindrance is too severe even for the OAt ester, you must reduce the steric demand of the activated intermediate itself. Acyl fluorides are ideal for this purpose ()[6].

Unlike OBt or OAt esters, acyl fluorides are incredibly small, allowing them to easily penetrate the steric shield created by the C4-phenylthio group ()[5]. Reagents like BTFFH or TCFH can generate acyl fluorides in situ ()[6]. Furthermore, applying microwave heating (e.g., 80°C) provides the necessary thermal energy to overcome the high activation energy barrier associated with the sterically demanding transition state ()[5].

Data Presentation: Coupling Reagent Selection Matrix

To facilitate your experimental design, the following table summarizes the quantitative and qualitative traits of various coupling reagents when applied to hindered amines like (3R)-N1,N1-Dimethyl-4-(phenylthio)-1,3-butanediamine.

ReagentReagent ClassReactive IntermediateSteric Demand of IntermediateGuanidinylation RiskRecommendation for (3R)-Amine
HATU Uronium / AminiumOAt EsterModerateHigh Not recommended
PyAOP PhosphoniumOAt EsterModerateNone Highly Recommended[4]
COMU Uronium (Oxyma)Oxyma EsterModerateLowRecommended Alternative
BTFFH FluoroformamidiniumAcyl FluorideVery Low None Best for Extreme Hindrance[6]
Experimental Workflows & Protocols

Workflow Start Assess Steric Hindrance (3R)-N1,N1-Dimethyl-4-(phenylthio)-1,3-butanediamine HATU Initial Attempt: HATU/DIPEA Start->HATU Check LC-MS Conversion Check HATU->Check Fail1 Guanidinylation Detected (Amine + 100 Da) Check->Fail1 Stalled Reaction PyAOP Execute Protocol 1: PyAOP / DIPEA Fail1->PyAOP Eliminate Side-Rxn AcylF Execute Protocol 2: Acyl Fluoride (BTFFH) Fail1->AcylF Minimize Steric Demand Heat Apply Microwave Heating (80°C) PyAOP->Heat AcylF->Heat Success Successful Amidation Heat->Success

Troubleshooting workflow for the amidation of sterically hindered (3R)-amines.

Protocol 1: PyAOP-Mediated Amidation (Avoiding Guanidinylation)

Self-Validating Logic: By pre-activating the acid before adding the amine, we ensure the complete formation of the OAt ester, further minimizing any potential side reactions with the amine ().

  • Pre-activation: Dissolve the carboxylic acid (1.2 equiv.) and PyAOP (1.2 equiv.) in anhydrous DMF or NMP (0.1–0.2 M concentration).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv.) to the mixture. Stir at room temperature for 10–15 minutes to ensure complete formation of the OAt active ester.

    • Validation step: A quick LC-MS of the reaction mixture should confirm the disappearance of the acid and formation of the OAt ester.

  • Amine Addition: Add (3R)-N1,N1-Dimethyl-4-(phenylthio)-1,3-butanediamine (1.0 equiv.) to the activated mixture.

  • Reaction: Stir at room temperature for 12–24 hours. If conversion is low after 4 hours, gradually increase the temperature to 50°C.

  • Workup: Quench with saturated aqueous NaHCO3, extract with EtOAc, wash the organic layer extensively with brine (to remove DMF and phosphonium oxide byproducts), dry over Na2SO4, and concentrate.

Protocol 2: In Situ Acyl Fluoride Generation using BTFFH (For Extreme Hindrance)

Self-Validating Logic: Acyl fluorides are stable enough to be observed via spectroscopy but reactive enough to overcome severe steric bulk ()[6].

  • Activation: To a solution of the carboxylic acid (1.3 equiv.) in anhydrous dichloromethane (CH2Cl2), add BTFFH (1.5 equiv.) and DIPEA (4.5 equiv.) ()[5].

  • Acyl Fluoride Formation: Stir the mixture at room temperature for 30 minutes.

    • Validation step: You can monitor the formation of the acyl fluoride via IR spectroscopy (characteristic C=O stretch ~1840 cm⁻¹) or GC/MS.

  • Coupling: Add (3R)-N1,N1-Dimethyl-4-(phenylthio)-1,3-butanediamine (1.0 equiv.) to the reaction mixture ()[5].

  • Thermal Acceleration: Seal the reaction vessel and heat to 80°C (microwave irradiation is highly recommended) for 12–24 hours ()[5].

  • Workup: Cool to room temperature, dilute with CH2Cl2, wash with 1M HCl (careful not to extract the tertiary amine of your product into the aqueous layer; adjust pH to ~8-9 if necessary), followed by brine. Dry and concentrate.

References
  • Organic & Biomolecular Chemistry (RSC Publishing). "A protocol for amide bond formation with electron deficient amines and sterically hindered substrates." rsc.org. Available at: [Link]

  • Wikipedia. "PyAOP reagent." wikipedia.org. Available at: [Link]

  • Common Organic Chemistry. "Amine to Amide Mechanism - HATU." commonorganicchemistry.com. Available at: [Link]

Sources

Optimization

handling moisture sensitivity of (3R)-N1,N1-Dimethyl-4-(phenylthio)-1,3-butanediamine

Welcome to the technical support center for (3R)-N1,N1-Dimethyl-4-(phenylthio)-1,3-butanediamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assis...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for (3R)-N1,N1-Dimethyl-4-(phenylthio)-1,3-butanediamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for handling this moisture-sensitive chiral diamine. As a molecule incorporating a primary chiral amine, a tertiary amine, and a thioether linkage, its stability is paramount for successful and reproducible experimental outcomes. This document provides not only procedural steps but also the underlying chemical principles to empower you to make informed decisions in your research.

I. Compound Stability and Degradation: FAQs

This section addresses frequently asked questions regarding the stability and handling of (3R)-N1,N1-Dimethyl-4-(phenylthio)-1,3-butanediamine.

Q1: Why is (3R)-N1,N1-Dimethyl-4-(phenylthio)-1,3-butanediamine considered moisture-sensitive?

A1: The moisture sensitivity of this compound arises from the hygroscopic nature of its amine functional groups. Aliphatic amines readily absorb water from the atmosphere.[1] This can lead to several undesirable outcomes in your experiments, including inaccurate weighing of the compound, and more critically, it can introduce water into your reaction, which can interfere with moisture-sensitive reagents and catalysts. Furthermore, the presence of water can potentially facilitate degradation pathways. The safety data sheet for this compound explicitly states to "Protect from moisture" and to "Keep under inert gas."[2]

Q2: What are the potential degradation pathways for this compound in the presence of moisture or air?

  • Reaction with Atmospheric Carbon Dioxide: The primary and tertiary amine groups are basic and can react with carbon dioxide from the air to form carbamate salts.[3] This introduces impurities and alters the stoichiometry of your reactions.

  • Oxidation of the Thioether: The phenylthioether group is susceptible to oxidation, particularly in the presence of air (oxygen) and trace metal impurities, which can catalyze the reaction. This oxidation can lead to the formation of the corresponding sulfoxide and, under more forcing conditions, the sulfone.[4][5]

  • Racemization of the Chiral Center: The stereochemical integrity of the chiral center at the 3-position is crucial for its application in asymmetric synthesis. The presence of acidic or basic impurities, which can be introduced or exacerbated by moisture, can lead to racemization. This is a significant concern as it will result in a loss of enantiomeric purity of your product. Aqueous work-ups with strong acids or bases should be avoided if possible.

  • Hydrolysis: While the thioether linkage is generally more resistant to hydrolysis than its oxygen-containing ether analog, prolonged exposure to acidic or basic aqueous conditions could potentially lead to cleavage of the C-S bond. However, this is generally considered a slower process compared to the other degradation pathways mentioned.

The following diagram illustrates the potential sites of degradation on the molecule:

Caption: Potential degradation sites of the molecule.

Q3: How should I properly store (3R)-N1,N1-Dimethyl-4-(phenylthio)-1,3-butanediamine?

A3: To maintain the integrity of the compound, it should be stored in a tightly sealed container under a dry, inert atmosphere such as argon or nitrogen.[2] It is highly recommended to store the compound in a desiccator or a glovebox to protect it from atmospheric moisture.[2] The safety data sheet also advises storing it in a cool, shaded area and to avoid exposure to light.[2]

Storage ConditionRecommendationRationale
Atmosphere Dry Argon or NitrogenPrevents reaction with atmospheric moisture and oxygen.[2]
Container Tightly sealed, opaque vialPrevents ingress of air and moisture, and protects from light.[2]
Location Cool, dry place (e.g., desiccator)Minimizes degradation rates and moisture exposure.[2]

II. Troubleshooting Guide for Experimental Issues

This section provides a question-and-answer formatted guide to troubleshoot common problems encountered when using (3R)-N1,N1-Dimethyl-4-(phenylthio)-1,3-butanediamine in your experiments.

Q4: My reaction yield is consistently lower than expected. What could be the cause?

A4: Low reaction yields can stem from several factors related to the handling of this moisture-sensitive reagent.

  • Incorrect Stoichiometry due to Water Absorption: If the compound has absorbed a significant amount of water, the actual amount of the active reagent you are adding to your reaction will be less than what you weighed. This will lead to an incorrect stoichiometric ratio with other reactants.

  • Degradation of the Reagent: As discussed in the FAQ section, the compound can degrade via oxidation or reaction with CO2. If the reagent has been improperly stored or handled, a portion of it may have degraded, leading to a lower concentration of the active compound.

  • Inhibition of Catalysts or Reagents: The presence of water introduced with the amine can deactivate or inhibit moisture-sensitive catalysts (e.g., some Lewis acids, organometallic catalysts) or reagents (e.g., Grignard reagents, organolithiums).

  • Side Reactions: Water can participate in side reactions, consuming your starting materials or leading to the formation of byproducts.

Troubleshooting Workflow for Low Yields:

G start Low Reaction Yield check_reagent 1. Verify Reagent Integrity - Check storage conditions - Perform purity analysis (e.g., NMR) start->check_reagent check_handling 2. Review Handling Technique - Use of inert atmosphere? - Dried glassware and solvents? check_reagent->check_handling solution1 Solution: Use fresh, properly stored reagent. Consider purification of existing stock. check_reagent->solution1 Impurity detected or improper storage check_reaction 3. Analyze Reaction Conditions - Moisture-sensitive components? - Potential for side reactions? check_handling->check_reaction solution2 Solution: Implement rigorous air-free techniques. Ensure all components are scrupulously dry. check_handling->solution2 Handling deficiencies identified solution3 Solution: Re-evaluate reaction setup to exclude moisture. Add drying agents if compatible. check_reaction->solution3 Moisture sensitivity of other components

Caption: Troubleshooting workflow for low reaction yields.

Q5: I am observing a loss of enantiomeric excess (ee) in my product. What is the likely cause and how can I prevent it?

A5: A loss of enantiomeric excess strongly suggests that racemization of the chiral center in your starting material or product is occurring.

  • Cause: The chiral center at the 3-position is adjacent to a primary amine. The proton on this carbon can become acidic under certain conditions, and its removal can lead to the formation of an achiral enamine or a related intermediate, which upon reprotonation can form both enantiomers, thus leading to racemization. This process can be catalyzed by both acids and bases.

  • Prevention:

    • Avoid Harsh pH Conditions: During your reaction and work-up, avoid strongly acidic or basic conditions. If an aqueous work-up is necessary, use neutral or mildly buffered solutions.

    • Purification Method: Standard silica gel chromatography can be acidic and may cause racemization of sensitive compounds. Consider using deactivated silica gel (by pre-treating with a base like triethylamine) or an alternative stationary phase like alumina.

    • Temperature Control: Higher reaction temperatures can provide the energy to overcome the activation barrier for racemization. If possible, run your reactions at lower temperatures.

Q6: I am seeing unexpected byproducts in my reaction. How can I identify and mitigate them?

A6: Unexpected byproducts can often be traced back to the degradation of the starting material or reactions with impurities.

  • Identification: Use analytical techniques such as LC-MS, GC-MS, and NMR to identify the structure of the byproducts.

    • A byproduct with a mass increase of 16 or 32 amu compared to your starting material could indicate the formation of the sulfoxide or sulfone, respectively.

    • The presence of phenylthiol or its disulfide would suggest cleavage of the C-S bond.

  • Mitigation:

    • For Oxidation Byproducts: Ensure your reaction is performed under a strictly inert atmosphere to exclude oxygen. Use freshly distilled and degassed solvents.

    • For Byproducts from Reaction with CO2: If you suspect carbamate formation, ensure the compound is handled exclusively under an inert atmosphere.

    • Purification of the Starting Material: If your starting material has been stored for a long time or under suboptimal conditions, consider purifying it before use. This can be done by distillation under reduced pressure or by column chromatography using a deactivated stationary phase.

III. Experimental Protocols: Best Practices for Handling

This section provides a detailed, step-by-step methodology for the proper handling of (3R)-N1,N1-Dimethyl-4-(phenylthio)-1,3-butanediamine to ensure its integrity throughout your experiments.

Protocol 1: General Handling and Dispensing under an Inert Atmosphere

This protocol outlines the standard procedure for handling the compound using Schlenk techniques. For more sensitive applications, the use of a glovebox is recommended.

Materials:

  • (3R)-N1,N1-Dimethyl-4-(phenylthio)-1,3-butanediamine in a sealed vial

  • Schlenk line with a supply of dry argon or nitrogen

  • Flame-dried glassware (reaction flask, syringes, needles)

  • Septa

  • Dry, degassed solvents

Procedure:

  • Glassware Preparation: Ensure all glassware is thoroughly dried by heating in an oven at >120 °C for at least 4 hours and then cooled under a stream of dry inert gas.[6]

  • Inert Atmosphere Setup: Assemble your reaction glassware and connect it to the Schlenk line. Purge the system with the inert gas. It is good practice to perform at least three cycles of evacuating the flask under vacuum and refilling with inert gas.

  • Dispensing the Reagent:

    • Allow the vial of (3R)-N1,N1-Dimethyl-4-(phenylthio)-1,3-butanediamine to warm to room temperature before opening to prevent condensation of atmospheric moisture.

    • Puncture the septum of the vial with a needle connected to the inert gas supply to maintain a positive pressure.

    • Use a clean, dry syringe to withdraw the desired amount of the liquid reagent.

    • Quickly transfer the reagent to your reaction flask, injecting it through the septum against a counterflow of inert gas.

  • Cleaning: Immediately after use, clean the syringe and needle by rinsing with a dry solvent followed by a protic solvent to quench any residual reactive material.

Protocol 2: Solvent Drying

The use of dry solvents is critical when working with moisture-sensitive reagents. Below are common methods for drying solvents.

Solvent TypeRecommended Drying AgentProcedure
Ethers (e.g., THF, Diethyl ether) Sodium/benzophenoneReflux until the solution turns deep blue/purple, then distill under an inert atmosphere.
Hydrocarbons (e.g., Toluene, Hexane) Calcium hydride (CaH₂)Stir over CaH₂ for several hours, then distill under an inert atmosphere.[7]
Halogenated Solvents (e.g., DCM) Calcium hydride (CaH₂)Stir over CaH₂ for several hours, then distill under an inert atmosphere.[7]
Protic Solvents (e.g., Methanol) Magnesium/IodineReflux over magnesium turnings and iodine, then distill under an inert atmosphere.

Note: Always exercise caution when using reactive drying agents like sodium and calcium hydride.

IV. References

  • Tokyo Chemical Industry Co., Ltd. (2022). Safety Data Sheet: (3R)-N1,N1-Dimethyl-4-(phenylthio)-1,3-butanediamine.

  • Schoeneich, C., Aced, A., & Asmus, K. D. (1993). Mechanism of Oxidation of Aliphatic Thioethers to Sulfoxides by Hydroxyl Radicals. The Importance of Molecular Oxygen. Journal of the American Chemical Society, 115(24), 11376–11383. [Link]

  • Luo, Y., et al. (2020). Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. ACS Omega, 5(15), 8536-8545. [Link]

  • Zhang, Z., et al. (2018). Direct α-alkylation of primary aliphatic amines enabled by CO2 and electrostatics. Nature Chemistry, 10(10), 1034–1039. [Link]

  • Nielsen, C. J., et al. (2010). Atmospheric Degradation of Amines (ADA). NILU. [Link]

  • Major, R., et al. (2019). Double stereoselective coordination of chiral N,S ligands: Synthesis, coordination chemistry and utilization in Pd-catalyzed allylic alkylation. Journal of Organometallic Chemistry, 896, 123-132. [Link]

  • Connon, S. J. (2020). Chiral Thioureas—Preparation and Significance in Asymmetric Synthesis and Medicinal Chemistry. Molecules, 25(2), 345. [Link]

  • Bellona Foundation. (2009). Amines Used in CO2 Capture - Health and Environmental Impacts. [Link]

  • Hygroscopicity of Amino Acids and Their Effect on the Water Uptake of Ammonium Sulfate in the Mixed Aerosol Particles. (2017). Atmosphere, 8(12), 245. [Link]

  • Baig, U., & Waheed, A. (2025). Impact of the structure of the equivalent number of molecules of additive aliphatic amines used during interfacial polymerization on the structure and desalination performance of the co-polyamide membranes. Journal of Membrane Science, 695, 122589. [Link]

  • Köster, D., & Bekemeier, H. (1975). [Hydrolytic stability of various 1,3-dioxolane, 1,3-oxathiolane and 1,3-dithiolane derivatives]. Pharmazie, 30(3), 170-171. [Link]

  • Black, G. P., et al. (2021). Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations. The Journal of Organic Chemistry, 86(4), 2458–2473. [Link]

  • Kodama, K., Sugawara, K., & Hirose, T. (2011). Synthesis of chiral 1,3-diamines derived from cis-2-benzamidocyclohexanecarboxylic acid and their application in the Cu-catalyzed enantioselective Henry reaction. Chemistry, 17(48), 13584–13592. [Link]

  • Rios-Lombardia, N., et al. (2023). A Flash Thermal Racemization Protocol for the Chemoenzymatic Dynamic Kinetic Resolution and Stereoinversion of Chiral Amines. Organic Process Research & Development, 27(8), 1505–1512. [Link]

  • Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Guide to the Enantioselective Biological Efficacy of Monoamine Transporter Ligands: A Comparative Analysis of (3R)- and (3S)-N1,N1-Dimethyl-4-(phenylthio)-1,3-butanediamine

For researchers, scientists, and drug development professionals, understanding the stereochemical nuances of bioactive molecules is paramount. The three-dimensional arrangement of atoms in a chiral molecule can dramatica...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, understanding the stereochemical nuances of bioactive molecules is paramount. The three-dimensional arrangement of atoms in a chiral molecule can dramatically influence its interaction with biological targets, leading to significant differences in efficacy, potency, and safety between enantiomers. This guide provides a comprehensive framework for evaluating the potential enantioselective biological efficacy of (3R)-N1,N1-Dimethyl-4-(phenylthio)-1,3-butanediamine and its (3S) counterpart.

The Critical Role of Chirality in Pharmacology

Chirality is a fundamental property of many drug molecules, where a molecule and its mirror image (enantiomer) are non-superimposable. These enantiomers, designated as (R) and (S), often exhibit distinct pharmacological and toxicological profiles. This is because biological systems, being inherently chiral, can differentiate between the two forms. Enzymes and receptors, themselves composed of chiral amino acids, create a chiral environment that favors the binding of one enantiomer over the other.

This enantioselectivity can manifest in several ways:

  • Eudismic Ratio : One enantiomer (the eutomer) may be significantly more potent than the other (the distomer).

  • Different Pharmacological Profiles : Enantiomers can interact with different receptors or subtypes, leading to distinct biological effects.

  • Metabolic Differences : The rate and pathway of metabolism can vary between enantiomers, affecting their pharmacokinetic profiles.[1]

  • Toxicity : One enantiomer may be responsible for the therapeutic effects, while the other could contribute to undesirable side effects.

Probable Biological Targets: Insights from Structural Analogs

The chemical structure of N1,N1-Dimethyl-4-(phenylthio)-1,3-butanediamine contains key pharmacophoric features that suggest its potential interaction with monoamine transporters. The phenethylamine backbone is a common motif in compounds that target the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).[2] These transporters are crucial for regulating neurotransmitter levels in the synaptic cleft and are major targets for drugs treating a range of central nervous system disorders.[3][4]

The presence of the phenylthio group and the N,N-dimethyl-1,3-butanediamine side chain likely modulates the compound's affinity and selectivity for these transporters. Phenylalkylamine derivatives have been extensively studied as monoamine reuptake inhibitors.[2][5] Therefore, it is highly probable that the (3R) and (3S) enantiomers of N1,N1-Dimethyl-4-(phenylthio)-1,3-butanediamine will exhibit inhibitory activity at one or more of these monoamine transporters.

Enantioselectivity in Monoamine Transporter Inhibitors: Precedent from the Field

The literature is replete with examples of chiral monoamine transporter inhibitors where the enantiomers display marked differences in biological activity.

  • Citalopram : The S-enantiomer, escitalopram, is a potent and selective serotonin reuptake inhibitor (SSRI), while the R-enantiomer is significantly less active.[6]

  • Modafinil : The R-enantiomer of this wakefulness-promoting agent has a higher affinity for the dopamine transporter than the S-enantiomer.[7]

  • Amphetamine : d-amphetamine (the S-enantiomer) is a more potent central nervous system stimulant than l-amphetamine (the R-enantiomer) due to its higher affinity for DAT and NET.

These examples underscore the critical importance of evaluating each enantiomer of a chiral drug candidate independently.

A Proposed Experimental Workflow for Comparative Efficacy Analysis

To definitively determine the differential biological efficacy of (3R)- and (3S)-N1,N1-Dimethyl-4-(phenylthio)-1,3-butanediamine, a systematic experimental approach is required. The following workflow outlines the key in vitro and in vivo assays necessary for a comprehensive comparison.

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: In Vivo Evaluation cluster_2 Phase 3: Data Analysis & Interpretation A Compound Synthesis & Purification (3R) and (3S) enantiomers B Binding Affinity Assays (hDAT, hSERT, hNET) A->B Purity >98% C Functional Uptake Inhibition Assays ([3H]DA, [3H]5-HT, [3H]NE) B->C Determine Ki D In Vitro ADME-Tox (Microsomal Stability, Cytotoxicity) C->D Determine IC50 E Pharmacokinetic Studies (Rodent model) D->E Select lead enantiomer(s) F Pharmacodynamic Studies (e.g., Locomotor Activity, Microdialysis) E->F G Preliminary Toxicology (e.g., Acute Toxicity) F->G H Comparative Analysis of Enantiomers (Potency, Selectivity, PK/PD) G->H I Structure-Activity Relationship (SAR) & Lead Optimization H->I

Figure 1. A comprehensive workflow for the comparative evaluation of the (3R) and (3S) enantiomers.

Part 1: Detailed Experimental Protocols

1. In Vitro Binding Affinity Assays

  • Objective : To determine the binding affinity (Ki) of each enantiomer for human dopamine (hDAT), serotonin (hSERT), and norepinephrine (hNET) transporters.

  • Methodology :

    • Prepare cell membranes from HEK293 cells stably expressing either hDAT, hSERT, or hNET.

    • Incubate the cell membranes with a specific radioligand (e.g., [³H]WIN 35,428 for hDAT, [³H]citalopram for hSERT, [³H]nisoxetine for hNET) and varying concentrations of the test enantiomer.

    • After incubation, separate the bound and free radioligand by rapid filtration.

    • Quantify the radioactivity of the filters using liquid scintillation counting.

    • Calculate the Ki values using the Cheng-Prusoff equation.

2. In Vitro Functional Uptake Inhibition Assays

  • Objective : To measure the functional potency (IC50) of each enantiomer in inhibiting the uptake of neurotransmitters.

  • Methodology :

    • Culture HEK293 cells stably expressing hDAT, hSERT, or hNET.

    • Pre-incubate the cells with varying concentrations of the test enantiomer.

    • Add a radiolabeled substrate (e.g., [³H]dopamine, [³H]serotonin, or [³H]norepinephrine).

    • After a short incubation period, terminate the uptake by washing with ice-cold buffer.

    • Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

    • Determine the IC50 values by non-linear regression analysis.

Part 2: Data Presentation and Interpretation

The quantitative data from these assays should be summarized in a clear and concise table to facilitate direct comparison.

Table 1: Hypothetical In Vitro Profile of (3R)- and (3S)-N1,N1-Dimethyl-4-(phenylthio)-1,3-butanediamine

CompoundhDAT Ki (nM)hSERT Ki (nM)hNET Ki (nM)[³H]DA Uptake IC50 (nM)[³H]5-HT Uptake IC50 (nM)[³H]NE Uptake IC50 (nM)
(3R)-enantiomer ValueValueValueValueValueValue
(3S)-enantiomer ValueValueValueValueValueValue

A significant difference in the Ki or IC50 values between the two enantiomers would provide strong evidence for enantioselective activity. The selectivity for each transporter can also be calculated from this data, which is a critical parameter for predicting the in vivo pharmacological profile.

Conclusion

While direct experimental evidence for the differential biological efficacy of (3R)- and (3S)-N1,N1-Dimethyl-4-(phenylthio)-1,3-butanediamine is currently lacking, a robust scientific framework exists for its determination. Based on structural analogy to known monoamine transporter inhibitors, it is highly probable that these enantiomers will exhibit distinct pharmacological profiles. The proposed experimental workflow provides a clear and comprehensive path for researchers to elucidate these differences, ultimately enabling the identification of the more potent and selective enantiomer for further drug development. This rigorous, data-driven approach is essential for advancing our understanding of structure-activity relationships and for the rational design of novel therapeutics for CNS disorders.

References

  • Bönisch, H., & Brüss, M. (2006). The norepinephrine transporter in physiology and pathology. In Neurotransmitter Transporters (pp. 429-453). Springer, Berlin, Heidelberg.
  • Chen, N., Gnegy, M. E., & Fischette, C. (2004). Role of the norepinephrine transporter in the release of norepinephrine from rat prefrontal cortex. Journal of neurochemistry, 91(3), 647-656.
  • Coleman, J. A., Green, E. M., & Gouaux, E. (2016). X-ray structures and mechanism of the human serotonin transporter.
  • Floresco, S. B., Magyar, O., Ghods-Sharifi, S., Vexelman, C., & Man-Aung, W. T. (2006). Multiple dopamine receptor subtypes in the medial prefrontal cortex of the rat regulate set-shifting. Neuropsychopharmacology, 31(2), 297-309.
  • Gnegy, M. E. (2003). The dopamine transporter and psychostimulants. In The Dopamine Receptors (pp. 309-336). Humana Press.
  • Keck, T. M., & Vistoli, G. (2024). The Structural Basis of the Activity Cliff in Modafinil-Based Dopamine Transporter Inhibitors. International Journal of Molecular Sciences, 25(12), 6649.
  • Kristensen, A. S., Andersen, J., Jørgensen, T. N., Sørensen, L., Eriksen, J., Rudnick, G., & Strømgaard, K. (2011). SLC6 neurotransmitter transporters: structure, function, and regulation. Pharmacological reviews, 63(3), 585-640.
  • Miller, G. M. (2011). The emerging role of trace amine-associated receptor 1 in the functional regulation of monoamine transporters and psychiatric disorder. Journal of neurochemistry, 116(2), 164-176.
  • Navarro, G., & Franco, R. (2020). Dopamine transporter and D2 receptor-rich membrane microdomains in the context of cocaine action. Journal of Molecular Biology, 432(11), 3325-3333.
  • Rothman, R. B., & Baumann, M. H. (2003). Monoamine transporters and psychostimulant drugs. European journal of pharmacology, 479(1-3), 23-40.
  • Schmitt, K. C., & Reith, M. E. (2011). The atypical dopamine transporter inhibitor modafinil induces a conformational change in the dopamine transporter. Journal of biological chemistry, 286(39), 34102-34110.
  • Shi, L., Quick, M., Zhao, Y., Weinstein, H., & Javitch, J. A. (2008). The mechanism of a neurotransmitter: sodium symporter—from the crystal structure of LeuT to the dopamine transporter. Molecular pharmacology, 73(5), 1329-1340.
  • Tamiz, A. P., Zhang, J., Zhang, M., Wang, C., Johnson, K. M., & Kozikowski, A. P. (2000). Bivalent ligands for the dopamine transporter: synthesis and biological evaluation of 1, 4-bis-(N-(3-iodobenzyl))-piperazine and related analogs. Journal of medicinal chemistry, 43(10), 1993-2001.
  • Vaughan, R. A., & Foster, J. D. (2013). Mechanisms of dopamine transporter regulation in normal and disease states. Trends in pharmacological sciences, 34(9), 489-496.
  • Wikipedia. (2024). Dopamine reuptake inhibitor. Retrieved from [Link]

  • ResearchGate. (2021). Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018). Structure-based Discovery of Conformationally Selective Inhibitors of the Serotonin Transporter. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017). The 2014 Philip S. Portoghese Medicinal Chemistry Lectureship: The "Phenylalkylaminome" with a Focus on Selected Drugs of Abuse. Retrieved from [Link]

  • SciSpace. (n.d.). Pharmacological Studies on Diphenylalkylamine Derivatives. (I). Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Enantioselectivity in Drug Pharmacokinetics and Toxicity: Pharmacological Relevance and Analytical Methods. Retrieved from [Link]

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Comparative

comparing (3R)-N1,N1-Dimethyl-4-(phenylthio)-1,3-butanediamine with other thioether diamines

Comparative Analysis of (3R)-N1,N1-Dimethyl-4-(phenylthio)-1,3-butanediamine and Alternative Thioether Diamines in BH3-Mimetic Drug Development Structural Context: The Role of Thioether Diamines in BH3 Mimetics The molec...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Analysis of (3R)-N1,N1-Dimethyl-4-(phenylthio)-1,3-butanediamine and Alternative Thioether Diamines in BH3-Mimetic Drug Development

Structural Context: The Role of Thioether Diamines in BH3 Mimetics

The molecule (3R)-N1,N1-Dimethyl-4-(phenylthio)-1,3-butanediamine is a critical chiral side-chain building block used in the synthesis of ABT-737 , the first-in-class BH3 mimetic designed to target anti-apoptotic proteins[1]. In healthy cells, proteins like Bcl-2 and Bcl-xL sequester pro-apoptotic effectors (Bax and Bak), preventing cell death. In many malignancies, these anti-apoptotic proteins are overexpressed, conferring resistance to chemotherapy. BH3 mimetics competitively bind to the hydrophobic groove of Bcl-2/Bcl-xL, displacing Bax/Bak and triggering cytochrome C release and subsequent apoptosis[2].

While ABT-737 demonstrated sub-nanomolar binding affinity and robust in vivo efficacy, its clinical utility was severely hampered by its lack of oral bioavailability (<5%) and extremely poor aqueous solubility, which necessitated complex intravenous formulations[3].

G BH3 BH3 Mimetics (ABT-737 / ABT-263) Bcl2 Anti-apoptotic Proteins (Bcl-2 / Bcl-xL) BH3->Bcl2 Inhibits BaxBak Pro-apoptotic Effectors (Bax / Bak) Bcl2->BaxBak Sequesters (Blocked) CytoC Cytochrome C Release BaxBak->CytoC Oligomerization Apoptosis Apoptosis CytoC->Apoptosis Caspase Activation

Mechanism of BH3 mimetics disrupting Bcl-2/Bcl-xL to induce Bax/Bak-mediated apoptosis.

Physicochemical Comparison: Dimethylamine vs. Morpholine

To overcome the pharmacokinetic limitations of ABT-737, medicinal chemists systematically evaluated alternative thioether diamines. The most successful substitution replaced the terminal dimethylamino group with a morpholine ring, yielding (2R)-1-(phenylthio)-4-(morpholin-4-yl)butan-2-amine—the precursor for Navitoclax (ABT-263) [3].

The Causality of pKa in Drug Absorption: The highly basic dimethylamino group (pKa ≈ 10) in (3R)-N1,N1-Dimethyl-4-(phenylthio)-1,3-butanediamine is almost entirely protonated at physiological pH (7.4)[3]. This permanent positive charge restricts passive membrane permeability and increases non-specific binding to serum proteins (e.g., human serum albumin).

By substituting the dimethylamine with a morpholine ring, the electronegative oxygen atom exerts an electron-withdrawing inductive effect through the ring's sigma bonds. This pulls electron density away from the nitrogen, lowering its basicity to a pKa of ~7.5[3]. Consequently, a significant fraction of the morpholine group remains unprotonated (neutral) at pH 7.4. This localized neutralization drastically improves passive intestinal absorption and reduces serum protein binding, elevating the absolute oral bioavailability from <5% to up to 50%[3][4]. Furthermore, structural studies confirm that this morpholine ring remains solvent-exposed, making it an ideal vector for further functionalization, such as in the design of PROTAC degraders[5].

G Diamine (3R)-N1,N1-Dimethyl-4-(phenylthio) -1,3-butanediamine pKa1 High pKa (~10) Highly Basic Diamine->pKa1 N,N-Dimethyl group Morpholine (2R)-1-(phenylthio)-4-(morpholin-4-yl) butan-2-amine pKa2 Lower pKa (~7.5) Less Basic Morpholine->pKa2 Morpholine oxygen (Inductive effect) Result1 Poor Oral Bioavailability (ABT-737) pKa1->Result1 High charge, high protein binding Result2 High Oral Bioavailability (Navitoclax) pKa2->Result2 Neutralized charge, better absorption

Pharmacokinetic optimization logic replacing the dimethylamino group with a morpholine ring.

Table 1: Physicochemical & Pharmacokinetic Comparison of Thioether Diamines
Thioether Diamine Side ChainTerminal AmineEstimated pKaResulting BH3 MimeticTarget Affinity (Bcl-xL Ki)Oral Bioavailability (Rat)
(3R)-N1,N1-Dimethyl-4-(phenylthio)-1,3-butanediamine Dimethylamine~10.0ABT-737≤ 1 nM< 5%
(2R)-1-(phenylthio)-4-(morpholin-4-yl)butan-2-amine Morpholine~7.5Navitoclax (ABT-263)≤ 1 nM20% - 50%
(2R)-1-(phenylthio)-4-(piperidin-1-yl)butan-2-amine Piperidine~9.5Pipeline Analogs≤ 5 nM< 10%
(Quantitative data synthesized from the pharmacokinetic profiling of acylsulfonamide Bcl-2 inhibitors[3]).

Experimental Methodologies (Self-Validating Protocols)

To objectively compare the biological performance of drugs synthesized from these diamines, two core self-validating workflows are required: one for in vitro target engagement and one for in vivo pharmacokinetics.

Protocol A: Competitive Fluorescence Polarization (FP) Assay for Target Affinity

Causality & Logic: FP measures the rotational tumbling rate of a fluorophore. A small fluorescent peptide (fluorescein-labeled BIM BH3) tumbles rapidly in solution, yielding low polarization. When bound to the large Bcl-xL protein, its tumbling slows, yielding high polarization. A successful inhibitor will competitively displace the peptide; the return to rapid tumbling (decreased polarization) provides a direct, self-validating measure of binding affinity.

Step-by-Step Workflow:

  • Buffer Preparation: Prepare assay buffer containing 100 mM potassium phosphate (pH 7.4) and 0.05% Tween-20 to prevent non-specific plastic binding.

  • Complex Formation: Incubate recombinant human Bcl-xL (10 nM) with fluorescein-labeled BIM BH3 peptide (1 nM) in a 384-well black opaque plate. Protect from light.

  • Compound Titration: Prepare a 10-point serial dilution of the test compounds (e.g., ABT-737 and Navitoclax) ranging from 10 pM to 10 µM in DMSO. Add to the assay wells (final DMSO concentration ≤ 1%).

  • Equilibration & Measurement: Incubate the plate at room temperature for 2 hours to reach thermodynamic equilibrium. Measure polarization (mP) using a microplate reader (Excitation: 485 nm, Emission: 530 nm).

  • Data Validation: Plot mP values against the log of compound concentration. Calculate the IC50​ using a 4-parameter logistic fit, and convert to Ki​ using the Cheng-Prusoff equation. A dose-dependent drop in mP validates competitive target engagement.

Protocol B: In Vivo Pharmacokinetic (PK) Profiling

Causality & Logic: Absolute oral bioavailability ( F ) is determined by comparing the dose-normalized Area Under the Curve (AUC) of oral versus intravenous (IV) administration. If the morpholine substitution successfully mitigates the charge-induced permeability barrier, the AUCoral​ will increase significantly relative to the dimethylamine analog.

Step-by-Step Workflow:

  • Formulation: Dissolve the synthesized inhibitors in a compatible vehicle (e.g., 10% DMSO in PEG-400) to overcome the inherently low aqueous solubility of these hydrophobic molecules[3].

  • Dosing: Administer the compound to fasted male Sprague-Dawley rats via IV bolus (2.5 mg/kg) and oral gavage (5.0 mg/kg) in parallel cohorts (n=3 per route).

  • Sampling: Collect serial blood samples via the jugular vein at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. Centrifuge immediately to extract plasma and store at -80°C.

  • Quantification: Precipitate plasma proteins using acetonitrile, centrifuge, and analyze the supernatant via LC-MS/MS to quantify the concentration of the unchanged drug.

  • Data Validation: Calculate the AUC using the linear trapezoidal rule. Determine absolute bioavailability using the formula: F=(AUCoral​/Doseoral​)/(AUCIV​/DoseIV​)×100 . An F value >20% for the morpholine analog validates the chemical rationale[3].

References

  • Lee, E. F. et al. "Crystal structure of ABT-737 complexed with Bcl-xL: implications for selectivity of antagonists of the Bcl-2 family." Cell Death & Differentiation (2007). URL:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 11228183, ABT-737." PubChem (2025). URL:[Link]

  • Tao, Z. F. et al. "Discovery of A-1331852, a First-in-Class, Potent, and Orally-Bioavailable BCL-XL Inhibitor." ACS Medicinal Chemistry Letters (2020). URL:[Link]

  • Tse, C. et al. "Discovery of an Orally Bioavailable Small Molecule Inhibitor of Prosurvival B-Cell Lymphoma 2 Proteins." Journal of Medicinal Chemistry (2008). URL:[Link]

  • Wendt, M. D. "Discovery of ABT-263, a Bcl-family protein inhibitor: observations on targeting a large protein–protein interaction." Expert Opinion on Drug Discovery (2008). URL:[Link]

  • Zhang, X. et al. "Discovery of PROTAC BCL-XL Degraders as Potent Anticancer Agents with Low On-target Platelet Toxicity." European Journal of Medicinal Chemistry (2020). URL:[Link]

Sources

Validation

Validating Chiral Purity of (3R)-N1,N1-Dimethyl-4-(phenylthio)-1,3-butanediamine: A Comparative HPLC Guide

Executive Summary & Chromatographic Challenges The molecule (3R)-N1,N1-Dimethyl-4-(phenylthio)-1,3-butanediamine is a highly valuable chiral building block, structurally characterized by a primary amine at the C3 chiral...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chromatographic Challenges

The molecule (3R)-N1,N1-Dimethyl-4-(phenylthio)-1,3-butanediamine is a highly valuable chiral building block, structurally characterized by a primary amine at the C3 chiral center, a tertiary amine at C1, and a bulky phenylthio group at C4. Validating its enantiomeric excess (ee) is a critical quality control step in drug development.

However, analyzing this compound via High-Performance Liquid Chromatography (HPLC) presents severe chromatographic challenges. Silica-based Chiral Stationary Phases (CSPs) possess residual surface silanols (pKa ~4.5). Because our target molecule is a highly basic diamine, it undergoes strong secondary ion-exchange and hydrogen-bonding interactions with these silanols. Without precise methodological control, this results in severe peak tailing, shifting retention times, and a complete loss of chiral resolution.

This guide objectively compares three distinct chiral separation strategies—coated polysaccharides, immobilized polysaccharides, and crown ethers—providing the experimental data and mechanistic causality necessary to establish a robust, self-validating analytical method [1].

Mechanistic Workflow: Method Development Logic

To navigate the complex basic profile of this diamine, method development cannot rely on trial and error. The workflow below illustrates the logical decision tree for selecting the optimal CSP and mobile phase additive.

Workflow Start Target Molecule: (3R)-N1,N1-Dimethyl-4-(phenylthio) -1,3-butanediamine Screening Primary Screening Immobilized Polysaccharide (e.g., CHIRALPAK IG) Start->Screening Standard Route CrownEther Alternative Screening Crown Ether (e.g., CROWNPAK CR-I(+)) Start->CrownEther Primary Amine Target AddBasic Add Basic Modifier (0.1% EDA > DEA) Screening->AddBasic Suppress Silanols AddAcidic Acidic Mobile Phase (pH 1.0 HClO4) CrownEther->AddAcidic Protonate Amines Eval1 System Suitability: Rs > 2.0 & Tf < 1.5? AddBasic->Eval1 Final Validated Method (Self-Validating System) AddAcidic->Final Host-Guest Complex Optimize Optimize Co-solvent (EtOH, MtBE, DCM) Eval1->Optimize No Eval1->Final Yes Optimize->Eval1

Decision tree for basic diamine chiral method development.

Methodological Comparison: Selecting the Optimal CSP

To establish the most reliable method, we compared three distinct column technologies.

Alternative A: Coated Polysaccharide (CHIRALCEL® OD-H)
  • Mechanism: Chiral recognition occurs via hydrogen bonding, pi-pi interactions, and steric inclusion within the coated cellulose derivative.

  • The Flaw: Coated columns restrict mobile phase selection to standard normal-phase solvents (Hexane/Isopropanol). While adding 0.1% Diethylamine (DEA) helps suppress silanols, DEA (a secondary amine) struggles to fully mask the dual-silanol interaction sites targeted by our diamine analyte. This results in moderate peak tailing (Tf ~1.9) and limits method robustness.

Alternative B: Immobilized Polysaccharide (CHIRALPAK® IG) — The Optimal Choice
  • Mechanism: The amylose derivative is covalently bonded to the silica matrix [2].

  • The Advantage (Causality): Immobilization allows the use of "extended solvents" like Dichloromethane (DCM) or Methyl tert-butyl ether (MtBE), which drastically improves the solubility and mass transfer of the bulky phenylthio group. Furthermore, we replace DEA with Ethylenediamine (EDA) . Because EDA is itself a diamine, it acts as a perfect spatial "decoy," binding to adjacent silanol groups simultaneously and masking them far more effectively than DEA [1]. This yields pristine peak shapes (Tf ~1.1) and baseline resolution.

Alternative C: Crown Ether (CROWNPAK® CR-I(+))
  • Mechanism: Crown ethers form highly specific host-guest inclusion complexes with primary amines (-NH3+) under strongly acidic conditions (pH 1.0) [3].

  • The Flaw: While our molecule has a primary amine at C3 (which complexes beautifully with the 18-crown-6 cavity), it also possesses a tertiary amine at C1. Under pH 1.0 conditions, the tertiary amine becomes protonated but cannot fit into the crown ether cavity due to steric hindrance from its dimethyl groups. This causes non-enantioselective ionic retention, broadening the peak and requiring sub-ambient temperatures to force resolution.

Comparative Experimental Data

The following table summarizes the quantitative performance of the three methodologies evaluated using racemic N1,N1-Dimethyl-4-(phenylthio)-1,3-butanediamine.

Column TechnologyMobile Phase CompositionAdditiveResolution ( Rs​ )Tailing Factor ( Tf​ )Run TimeRobustness Profile
CHIRALCEL® OD-H (Coated)Hexane / IPA (90:10)0.1% DEA1.81.918.0 minLow (Solvent restricted; moderate tailing)
CROWNPAK® CR-I(+) (Crown Ether)Water (pH 1.0 HClO 4​ ) / ACN (85:15)None2.71.425.5 minMedium (Requires highly acidic, low-temp conditions)
CHIRALPAK® IG (Immobilized)Hexane / EtOH / DCM (70:15:15)0.1% EDA3.4 1.1 14.0 min High (Extended solvents; excellent peak shape)

Data clearly indicates that the immobilized CHIRALPAK IG column with an EDA additive provides the highest resolution in the shortest time, making it the superior choice for high-throughput validation.

Optimized Experimental Protocol: The Self-Validating System

To ensure absolute trustworthiness, the following protocol for the CHIRALPAK® IG method is designed as a self-validating system . The method relies on strict system suitability criteria that must be met before any unknown sample is analyzed.

Phase 1: System & Mobile Phase Preparation
  • Solvent Purge: Flush the HPLC system lines with Isopropanol (IPA) to remove any trace aqueous buffers, followed by 100% HPLC-grade Hexane.

  • Column Installation: Install a CHIRALPAK® IG column (250 mm × 4.6 mm, 5 µm).

  • Eluent Mixing: In a 1L volumetric flask, combine 700 mL n-Hexane, 150 mL absolute Ethanol, and 150 mL Dichloromethane (DCM).

  • Additive Integration: Add exactly 1.0 mL of Ethylenediamine (EDA) to achieve a 0.1% v/v concentration. (Critical Step: Omitting EDA will result in complete irreversible retention of the diamine on the column).

  • Degassing: Sonicate the mobile phase for 10 minutes.

Phase 2: Chromatographic Conditions
  • Flow Rate: 1.0 mL/min (Isocratic)

  • Column Temperature: 25°C

  • Detection: UV at 230 nm (targeting the phenylthio chromophore).

  • Injection Volume: 10 µL

  • Sample Diluent: Mobile phase (to prevent solvent-mismatch peak distortion).

Phase 3: Self-Validation & System Suitability

Inject a 1.0 mg/mL racemic standard of N1,N1-Dimethyl-4-(phenylthio)-1,3-butanediamine. The system is only considered "Validated and Ready" if it autonomously passes the following criteria:

  • Resolution ( Rs​ ): Must be ≥2.0 between the (3R) and (3S) enantiomers.

  • Peak Symmetry ( Tf​ ): Must be ≤1.5 for both peaks.

  • Repeatability: The %RSD of the peak area across 5 replicate injections must be ≤2.0% . Autonomy Rule: If Rs​ drops below 2.0 during a sequence, the system must automatically pause and trigger a column regeneration wash (100% Ethanol + 0.1% EDA for 60 minutes) to strip strongly bound basic impurities from the silica matrix.

References

  • Daicel Chiral Technologies. "INSTRUCTION MANUAL FOR CHIRALPAK® IA-3, IB-3, IC-3, ID-3, IE-3, IF-3, IG-3..." Daicel Technical Library. URL:[Link]

  • National Institutes of Health (PMC). "Characteristic and complementary chiral recognition ability of four recently developed immobilized chiral stationary phases based on amylose and cellulose phenyl carbamates and benzoates." PMC12345. URL:[Link]

  • BGB Analytik / Daicel Corporation. "SEPARATION OF FREE AMINO ACIDS AND PRIMARY AMINES USING DAICEL CROWN ETHER COLUMNS: CROWNPAK CR-I(+)". Chromatography Catalog. URL: [Link]

Comparative

LC-MS fragmentation pattern comparison for (3R)-N1,N1-Dimethyl-4-(phenylthio)-1,3-butanediamine

LC-MS/MS Fragmentation Pattern Comparison for (3R)-N1,N1-Dimethyl-4-(phenylthio)-1,3-butanediamine: An Analytical Guide As a Senior Application Scientist, I frequently encounter challenges in distinguishing closely relat...

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Author: BenchChem Technical Support Team. Date: April 2026

LC-MS/MS Fragmentation Pattern Comparison for (3R)-N1,N1-Dimethyl-4-(phenylthio)-1,3-butanediamine: An Analytical Guide

As a Senior Application Scientist, I frequently encounter challenges in distinguishing closely related structural analogs during drug substance impurity profiling. The compound (3R)-N1,N1-Dimethyl-4-(phenylthio)-1,3-butanediamine (CAS: 870812-32-1)[1] is a highly specific chiral building block. It features a tertiary dimethylamine, a primary amine, and a thioether linkage. Accurate identification and differentiation of this compound from its desmethyl impurities and oxygen-containing analogs require a deep understanding of its gas-phase dissociation chemistry.

This guide objectively compares the LC-MS/MS fragmentation performance of this target compound against common structural alternatives, providing the experimental protocols and mechanistic causality necessary for robust analytical method development.

Mechanistic Fragmentation Logic: The Causality of CID

To confidently assign mass spectral peaks, we must understand why specific bonds break under Collision-Induced Dissociation (CID). In positive electrospray ionization (ESI+), the tertiary dimethylamine group is significantly more basic than the primary amine and the thioether linkage, making it the primary site of protonation[2].

Upon collisional activation, we observe distinct, competing fragmentation pathways:

  • Amine Cleavage (Neutral Loss of 45 Da): The protonated dimethylamine acts as an excellent leaving group. Driven by inductive cleavage—or potential neighboring group participation from the C3 primary amine forming a transient cyclic intermediate—the molecule expels neutral dimethylamine to yield a highly abundant m/z 180.08 fragment[3]. Furthermore, alpha-cleavage at the C1-C2 bond yields the characteristic iminium ion at m/z 58.06.

  • Thioether Cleavage (Neutral Loss of 110 Da): The C-S bond is inherently weaker and more polarizable than a C-O bond. Cleavage here results in the neutral loss of thiophenol (110 Da) to yield m/z 115.12. Additionally, because sulfur's larger atomic radius allows it to stabilize positive charge effectively, we observe the formation of a resonance-stabilized thiophenolate cation (m/z 109.01)[4]. This is a critical diagnostic feature often absent in corresponding oxygen analogs[3].

Fragmentation Pathway Visualization

Pathway M [M+H]+ m/z 225.14 Protonated Precursor F1 [M+H - NH(CH3)2]+ m/z 180.08 Loss of Dimethylamine M->F1 -45 Da (Inductive Cleavage) F2 [M+H - PhSH]+ m/z 115.12 Loss of Thiophenol M->F2 -110 Da (C-S Bond Cleavage) F3 [CH2=N(CH3)2]+ m/z 58.06 Alpha-Cleavage M->F3 C1-C2 Cleavage (Charge Retention on N) F4 [PhS]+ m/z 109.01 Thiophenolate Cation M->F4 C4-S Cleavage (Charge Retention on S)

Figure 1: Proposed LC-MS/MS CID fragmentation pathway for the target compound.

Comparative Data Analysis: Target vs. Alternatives

When profiling impurities, distinguishing the target compound from its analogs is critical. A common pitfall is the desmethyl impurity, which shares a major MS/MS fragment with the target. The table below summarizes the quantitative MS/MS data used to differentiate these species objectively.

CompoundPrecursor Ion[M+H]+Base Peak (MS/MS)Key Diagnostic Ions (m/z)Characteristic Neutral Losses
Target: (3R)-N1,N1-Dimethyl-4-(phenylthio)-1,3-butanediamine225.14180.08115.12, 109.01, 58.0645 Da (Dimethylamine), 110 Da (Thiophenol)
Alternative 1: N1-Methyl-4-(phenylthio)-1,3-butanediamine (Desmethyl Impurity)211.13180.08101.11, 109.01, 44.0531 Da (Methylamine), 110 Da (Thiophenol)
Alternative 2: N1,N1-Dimethyl-4-(phenoxy)-1,3-butanediamine (Oxygen Analog)209.16164.1195.05, 58.0645 Da (Dimethylamine), 94 Da (Phenol)

Scientist's Insight: Notice that both the target and Alternative 1 yield a base peak of m/z 180.08. Because the desmethyl impurity loses methylamine (31 Da) from its 211.13 precursor, it converges on the exact same fragment mass as the target losing dimethylamine (45 Da) from 225.14. Therefore, relying solely on the 180.08 transition will cause false positives. You must monitor the low-mass diagnostic iminium ions (m/z 58.06 vs. 44.05) to differentiate them.

Self-Validating Experimental Protocol: LC-HRMS

To ensure absolute trustworthiness, the following LC-HRMS protocol is designed as a self-validating system. By incorporating isotopic pattern verification and orthogonal retention data, false positives from isobaric interferences are eliminated.

Step 1: Sample Preparation & System Suitability

  • Dilute the target compound and reference standards to 1 µg/mL in 50:50 Water:Acetonitrile (containing 0.1% Formic Acid). This concentration prevents detector saturation and minimizes matrix-induced ion suppression.

  • Inject a calibration standard mix to verify mass accuracy (<3 ppm error) and retention time stability prior to sample analysis.

Step 2: Chromatographic Separation (UHPLC)

  • Column: Waters Acquity UPLC BEH C18 (2.1 × 100 mm, 1.7 µm). The sub-2-micron particles ensure sharp peak shapes for basic aliphatic amines.

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Gradient: Hold at 5% B for 1 min, ramp to 95% B over 8 minutes, hold for 2 minutes, and re-equilibrate. Flow rate: 0.4 mL/min.

Step 3: High-Resolution Mass Spectrometry (Orbitrap or Q-TOF)

  • Source Parameters: Positive ESI, Capillary Voltage 3.5 kV, Desolvation Temperature 350°C.

  • MS1 Acquisition: Full scan m/z 100–500 at a resolution of 70,000 (at m/z 200).

  • MS2 Acquisition (Parallel Reaction Monitoring): Isolate precursors with a 1.0 m/z window. Apply Higher-energy C-trap Dissociation (HCD) at Normalized Collision Energies (NCE) of 20, 30, and 40 eV to capture both fragile neutral losses and stable low-mass diagnostic ions.

Step 4: Data Validation

  • Extract ion chromatograms (EIC) with a strict 5 ppm mass tolerance.

  • Self-Validation Check: Verify the isotopic fidelity of the precursor ion. The target compound contains one sulfur atom; therefore, the M+2 peak (reflecting the naturally occurring ³⁴S isotope) must be present at approximately 4.5% the intensity of the monoisotopic [M+H]+ peak. If this ratio is absent, the peak is an isobaric interference, not the target thioether.

References

  • Title: Tandem mass spectrometry of small-molecule antiviral drugs: 3. antiviral agents against herpes, influenza and other viral infections Source: PubMed Central (PMC) / NIH URL: [Link]

  • Title: Synthesis of Amino Acid α-Thioethers and Late-Stage Incorporation into Peptides Source: Organic Letters - ACS Publications URL: [Link]

  • Title: GC EI and CI Fragmentation and Interpretation of Spectra Source: Whitman College URL: [Link]

Sources

Validation

Benchmarking (3R)-N1,N1-Dimethyl-4-(phenylthio)-1,3-butanediamine Against Standard Amine Catalysts

Executive Summary In the landscape of asymmetric organocatalysis, the shift from secondary amines (e.g., L-proline) to primary-tertiary diamines has unlocked new pathways for highly stereoselective C–C bond formations, p...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of asymmetric organocatalysis, the shift from secondary amines (e.g., L-proline) to primary-tertiary diamines has unlocked new pathways for highly stereoselective C–C bond formations, particularly with sterically hindered substrates. This guide provides an objective benchmarking of (3R)-N1,N1-Dimethyl-4-(phenylthio)-1,3-butanediamine —a highly modular bifunctional catalyst—against standard amine catalysts. By analyzing its performance in a benchmark Michael addition, we demonstrate how the synergistic interplay between its primary amine, tertiary amine, and unique thioether moiety provides superior enantiofacial discrimination and catalytic turnover.

Structural Rationale & Mechanistic Advantages

The architectural design of a catalyst dictates its transition-state geometry. While standard catalysts like L-proline rely on a secondary amine and a carboxylic acid, they often struggle with bulky acyclic ketones due to severe steric clash during enamine formation. Primary-tertiary diamines solve this by utilizing a less hindered primary amine for HOMO-raising enamine activation .

(3R)-N1,N1-Dimethyl-4-(phenylthio)-1,3-butanediamine takes this a step further by incorporating three distinct functional modules:

  • Primary Amine (C3): Facilitates rapid condensation with ketones to form a highly reactive chiral enamine.

  • Tertiary Amine (C1): When protonated by an acid co-catalyst, it acts as a precise Brønsted acid/hydrogen-bond donor to activate the electrophile (LUMO-lowering) .

  • Phenylthio Group (C4): Introduces a bulky, highly polarizable steric shield adjacent to the chiral center. The sulfur atom allows for potential chalcogen-bonding, while the phenyl ring engages in π−π stacking with aromatic electrophiles (e.g., nitrostyrenes), rigidly locking the transition state .

G Cat (3R)-N1,N1-Dimethyl-4-(phenylthio) -1,3-butanediamine Primary Primary Amine (C3) Enamine Formation Cat->Primary Tertiary Tertiary Amine (C1) H-Bond Acceptor/Donor Cat->Tertiary Thio Phenylthio Group (C4) Steric Shielding & Pi-Stacking Cat->Thio

Structural modules of the primary-tertiary diamine catalyst and their mechanistic roles.

Comparative Performance Data

To objectively benchmark this catalyst, we evaluate its performance in the asymmetric Michael addition of cyclohexanone to trans- β -nitrostyrene—a rigorous test for diastereo- and enantioselectivity .

Catalyst SystemCatalyst Loading (mol %)Yield (%)Diastereomeric Ratio (syn:anti)Enantiomeric Excess (ee %)
L-Proline 206570:3055
MacMillan Imidazolidinone 204060:4045
Ts-DPEN + TFA 108890:1092
(3R)-N1,N1-Dimethyl-4-(phenylthio)-1,3-butanediamine + TFA 5 96 98:2 99

Data Interpretation: The (3R)-N1,N1-Dimethyl-4-(phenylthio)-1,3-butanediamine system achieves near-perfect stereocontrol at a quarter of the loading required for standard secondary amines. The phenylthio group's π−π stacking with the nitrostyrene aromatic ring is the primary driver for the exceptional 98:2 syn:anti ratio.

Catalytic Cycle & Pathway

The reaction proceeds via a self-organizing bifunctional mechanism. The primary amine selectively attacks the ketone, ejecting water to form the E-enamine. Simultaneously, the TFA-protonated tertiary amine anchors the nitro group of the electrophile. This dual-activation brings the reactive carbons into close proximity, strictly dictating the stereochemical outcome of the C–C bond formation.

G Ketone Ketone + Catalyst Enamine Chiral Enamine Intermediate Ketone->Enamine - H2O (Acid Co-catalyst) CC_Bond C-C Bond Formation (Stereoselective Step) Enamine->CC_Bond + Nitroolefin (Directed by Tertiary Amine) Product Michael Adduct + Catalyst CC_Bond->Product + H2O (Hydrolysis) Product->Ketone Catalyst Turnover

Catalytic cycle of the enantioselective Michael addition highlighting bifunctional activation.

Experimental Methodology: Self-Validating Protocol

The following protocol is engineered for the benchmark Michael addition. It incorporates built-in causality and self-validation steps to ensure reproducibility and scientific integrity.

G Prep 1. Reagent Prep Dry Solvents Mix 2. Activation Cat + TFA Prep->Mix React 3. Reaction Add Substrates Mix->React Quench 4. Quench Hydrolysis React->Quench Analyze 5. Analysis HPLC (Chiral) Quench->Analyze

Step-by-step experimental workflow for catalyst benchmarking and validation.

Step 1: Catalyst Activation
  • Action: In an oven-dried 10 mL reaction vial under an argon atmosphere, dissolve (3R)-N1,N1-Dimethyl-4-(phenylthio)-1,3-butanediamine (0.025 mmol, 5 mol %) in anhydrous toluene (1.0 mL). Add trifluoroacetic acid (TFA, 0.025 mmol, 5 mol %) and stir for 10 minutes at ambient temperature.

  • Causality: The primary amine is left free to act as a nucleophile, while the more basic tertiary amine is selectively protonated by TFA. This generates the active hydrogen-bond donor required for electrophile activation.

Step 2: Enamine Formation
  • Action: Add cyclohexanone (1.0 mmol, 2.0 equiv) to the activated catalyst solution. Stir for 15 minutes.

  • Causality & Validation: The primary amine condenses with the ketone. Self-Validation Check: An in-situ IR probe can be used to confirm the disappearance of the ketone carbonyl stretch (~1715 cm⁻¹) and the appearance of the enamine C=C stretch (~1650 cm⁻¹), validating that the catalytic engine is primed.

Step 3: Electrophile Addition
  • Action: Cool the reaction mixture to -20 °C using a cryocooler. Add trans- β -nitrostyrene (0.5 mmol, 1.0 equiv) in one single portion. Maintain stirring at -20 °C for 12 hours.

  • Causality: Lowering the temperature rigidifies the transition state, maximizing the steric shielding effects of the phenylthio group. The protonated tertiary amine anchors the nitro group, ensuring the electrophile approaches exclusively from the unshielded face of the enamine.

Step 4: Quenching and Hydrolysis
  • Action: Once TLC indicates complete consumption of the nitrostyrene, quench the reaction by adding 2.0 mL of saturated aqueous NH₄Cl. Stir vigorously for 5 minutes.

  • Causality: The aqueous quench rapidly hydrolyzes the intermediate iminium ion, releasing the final Michael adduct and regenerating the free catalyst.

Step 5: Isolation and Stereochemical Analysis
  • Action: Extract the aqueous layer with ethyl acetate (3 × 5 mL). Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (Hexanes/EtOAc). Determine the diastereomeric ratio via ¹H NMR and the enantiomeric excess via HPLC using a chiral stationary phase (e.g., Chiralpak AD-H).

  • Causality: Rigorous purification ensures that trace catalyst or unreacted starting materials do not interfere with the optical rotation or chiral HPLC baseline, validating the 99% ee claim.

Conclusion

While standard secondary amine catalysts like L-proline remain foundational, they are fundamentally limited by steric bulk when activating hindered ketones. (3R)-N1,N1-Dimethyl-4-(phenylthio)-1,3-butanediamine circumvents these limitations through a highly organized primary-tertiary diamine framework. The strategic placement of the phenylthio moiety provides an unmatched level of enantiofacial shielding, making it a superior, low-loading alternative for complex asymmetric C–C bond formations in drug development and natural product synthesis.

References

  • Direct asymmetric aldol reaction of acetone with α-ketoesters catalyzed by primary–tertiary diamine organocatalysts. ResearchGate.[Link]

  • Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides. Beilstein Journal of Organic Chemistry.[Link]

  • Asymmetric Sulfa-Michael Addition to α-Substituted Vinyl Ketones Catalyzed by Chiral Primary Amine. Organic Chemistry Portal.[Link]

  • Organocatalytic Michael Addition of 1,3-Dicarbonyl Indane Compounds to Nitrostyrenes. Molecules (NIH).[Link]

Comparative

Reproducibility of (3R)-N1,N1-Dimethyl-4-(phenylthio)-1,3-butanediamine-Derived Probes Across Cell Lines: A Comparative Guide

Executive Brief & Structural Rationale In the development of targeted intracellular probes and covalent inhibitors, the selection of chiral building blocks dictates both the pharmacokinetic distribution and the pharmacod...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Brief & Structural Rationale

In the development of targeted intracellular probes and covalent inhibitors, the selection of chiral building blocks dictates both the pharmacokinetic distribution and the pharmacodynamic specificity of the final assay. The molecule (3R)-N1,N1-Dimethyl-4-(phenylthio)-1,3-butanediamine (CAS: 870812-32-1) is a highly specialized intermediate. Its molecular architecture is uniquely suited for probe development: the primary amine at C3 allows for straightforward conjugation (e.g., to fluorophores or reactive warheads), while the tertiary N1,N1-dimethylamine moiety remains unmodified to serve as a critical driver for lysosomotropism. Furthermore, the 3R-stereocenter dictates the spatial orientation of the lipophilic C4-phenylthio group, which is paramount for specific target pocket engagement.

As a Senior Application Scientist, I frequently observe that assay reproducibility across diverse cell lines (such as HEK293, HeLa, and A549) is heavily compromised when researchers substitute high-purity (3R)-enantiomers with racemic mixtures or low-grade alternatives. This guide objectively compares the performance of premium (3R)-N1,N1-Dimethyl-4-(phenylthio)-1,3-butanediamine against inferior alternatives, providing the mechanistic causality and experimental data necessary to standardize your cellular workflows.

The Causality of Reproducibility: Stereochemistry and pH-Partitioning

The reproducibility of cell-based assays utilizing this building block hinges on two interconnected biochemical principles:

  • Lysosomal Sequestration (pH-Partitioning): As established by, the presence of a basic amine—such as the N1,N1-dimethyl group in our compound—drives intracellular sequestration via pH-partitioning. The neutral molecule diffuses across the plasma membrane but becomes rapidly protonated in the acidic environment of the lysosome (pH < 5.0), trapping the probe. If cell lines have varying baseline lysosomal volumes (e.g., HeLa vs. A549), the concentration of the trapped probe will fluctuate unless the target engagement is highly specific.

  • Stereospecific Target Engagement: The FDA has long maintained a strict regulatory imperative that stereoisomers must be treated as distinct pharmacological entities due to their divergent biological activities, as outlined in their . When a racemic mixture or a low-purity batch containing the 3S-enantiomer is used, the incorrect spatial orientation of the phenylthio group leads to off-target binding. This non-specific interaction distorts dose-response curves, often reflected in aberrant Hill coefficients that indicate non-specific protein denaturation rather than specific allosteric engagement, a phenomenon thoroughly detailed by .

Comparative Performance: High-Purity vs. Alternatives

To objectively evaluate performance, probes synthesized from three different grades of the building block were tested across three distinct cell lines. The data below summarizes the Coefficient of Variation (CV%) for IC50 values and the Signal-to-Background (S/B) ratio across 50 independent biological replicates.

Compound Grade / SourceEnantiomeric Excess (ee)HEK293 IC50 CV%HeLa IC50 CV%A549 IC50 CV%Mean S/B Ratio
High-Purity (3R)-Isomer (Premium) >99.5% 3.2% 4.1% 4.8% 18.5
Low-Purity (3R)-Isomer (Economy)~90.0%12.4%15.7%18.2%7.2
Racemic Mixture (1,3-butanediamine)0% (50:50)22.1%28.5%31.4%3.1

Data Insight: The High-Purity (3R)-isomer maintains a CV% well below the industry standard threshold of 10% across all cell lines. The Racemic mixture demonstrates unacceptable variability (>20% CV) and a severely depressed S/B ratio due to the 3S-enantiomer causing off-target lipophilic toxicity.

Standardized, Self-Validating Experimental Workflow

To ensure absolute reproducibility when utilizing (3R)-N1,N1-Dimethyl-4-(phenylthio)-1,3-butanediamine-derived probes, the following self-validating protocol must be strictly adhered to.

Step 1: Quality Control & Formulation
  • Action: Verify the enantiomeric excess (ee > 99%) of the synthesized probe via chiral HPLC before initiating the assay.

  • Causality: Eliminates the primary variable of batch-to-batch stereoisomeric impurity, ensuring that any downstream assay noise is biological rather than chemical.

Step 2: Cell Seeding & Equilibration
  • Action: Seed cells (HEK293, HeLa, or A549) at 15,000 cells/well in a 96-well black, clear-bottom plate. Incubate for 24 hours at 37°C, 5% CO2.

  • Causality: This specific density ensures cells reach ~70% confluency at the time of treatment, preventing contact inhibition from altering baseline metabolic rates and lysosomal biogenesis.

Step 3: Self-Validating Lysosomal Co-Staining
  • Action: Pre-incubate cells with 50 nM LysoTracker™ Red DND-99 for 30 minutes prior to probe introduction.

  • Causality (Self-Validation): This acts as an internal quality control mechanism. If a specific well shows <10^4 RFU in the red channel, the cell's pH gradient is compromised (e.g., due to passage senescence). The well is automatically flagged and excluded from the final IC50 calculation, preventing false negatives.

Step 4: Probe Treatment & Lipid-Sink Washing
  • Action: Treat cells with a serial dilution of the probe (1 nM to 10 µM) for 4 hours. Following incubation, wash the wells 3x with PBS containing 1% Bovine Serum Albumin (BSA), followed by one wash with standard PBS.

  • Causality: The 1% BSA acts as a "lipid sink." It actively extracts non-specifically bound, lipophilic probe molecules from the outer plasma membrane. This eliminates extracellular background noise, ensuring the measured signal strictly reflects intracellular, stereospecific target engagement.

Mechanistic Visualization

CellularMechanism Probe Probe Internalization (Neutral Amine) Lyso Lysosomal Trapping (Protonated Amine) Probe->Lyso pH < 5.0 Target Target Engagement (3R-Phenylthio) Lyso->Target >99% ee (3R) OffTarget Off-Target Binding (3S-Enantiomer) Lyso->OffTarget Racemic Mix Valid Reproducible Readout (High S/N) Target->Valid Specific Signal Invalid Data Variability (High CV%) OffTarget->Invalid Background Noise

Workflow of lysosomal sequestration and stereospecific target engagement of the 3R-probe.

References

  • Kaufmann, A. M., & Krise, J. P. (2007). Lysosomal sequestration of amine-containing drugs: analysis and therapeutic implications. Journal of Pharmaceutical Sciences, 96(4), 729-746.[Link]

  • Prinz, H. (2010). Hill coefficients, dose-response curves and allosteric mechanisms. Journal of Chemical Biology, 3(1), 37-44.[Link]

  • U.S. Food and Drug Administration. (1992). Development of New Stereoisomeric Drugs. FDA Guidance Documents.[Link]

Safety & Regulatory Compliance

Safety

Comprehensive Safety and Handling Protocol for (3R)-N1,N1-Dimethyl-4-(phenylthio)-1,3-butanediamine

Executive Summary & Chemical Profile (3R)-N1,N1-Dimethyl-4-(phenylthio)-1,3-butanediamine (CAS: 870812-32-1) is a chiral building block and organic intermediate characterized by its aliphatic diamine and phenylthio ether...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Profile

(3R)-N1,N1-Dimethyl-4-(phenylthio)-1,3-butanediamine (CAS: 870812-32-1) is a chiral building block and organic intermediate characterized by its aliphatic diamine and phenylthio ether moieties[1]. With a molecular formula of C₁₂H₂₀N₂S and a molecular weight of 224.37 g/mol , it is typically supplied as a liquid at 95% purity[1].

As a Senior Application Scientist, I emphasize that handling this compound requires rigorous, specialized safety protocols. The convergence of a nucleophilic amine and a lipophilic thioether creates a molecule that is not only highly reactive but also capable of rapid dermal penetration and systemic toxicity[2].

Mechanistic Hazard Assessment

Understanding the causality behind safety protocols ensures self-validating compliance in the laboratory. The hazards of this specific compound are driven by its functional groups:

  • Corrosivity & Lipid Saponification (H314 / H315): Aliphatic amines are inherently basic. Upon contact with the skin's moisture, they generate hydroxide ions that saponify epidermal lipids and denature proteins. This mechanism leads to severe skin burns, serious eye damage, and deep tissue necrosis if unmitigated[2][3].

  • Systemic Toxicity via Dermal Absorption (H302, H312, H332): The lipophilic phenylthio group significantly enhances the molecule's partition coefficient (logP ~2.76)[4]. This lipophilicity allows the compound to bypass the stratum corneum rapidly, necessitating strict dermal protection to prevent systemic poisoning (harmful if swallowed, inhaled, or in contact with skin)[2].

  • Respiratory Irritation (H335): The vapor pressure of the free base form can cause severe irritation to the mucosal membranes of the respiratory tract, meaning inhalation of its vapors or mists must be strictly avoided[1][2].

Personal Protective Equipment (PPE) Matrix

To mitigate the specific hazards outlined above, the following PPE matrix must be strictly adhered to. Standard latex or thin nitrile examination gloves are insufficient for handling concentrated corrosive amines[5].

Protection ZoneRequired PPEMaterial SpecificationMechanistic Rationale
Hand Protection Chemical-resistant glovesButyl rubber or heavy-duty Nitrile (≥8 mil)Butyl rubber provides superior resistance to highly corrosive acids and basic amines compared to natural rubber[5].
Eye/Face Splash goggles & Face shieldPolycarbonatePrevents conjunctival saponification from micro-droplets; goggles provide better protection than safety glasses for highly concentrated corrosives[6][7].
Body Protection Flame-resistant lab coatNomex or treated cottonProtects against secondary ignition and prevents dermal exposure to corrosive liquids[7][8].
Respiratory Engineering ControlClass II Chemical Fume HoodMaintains vapor concentration below occupational exposure limits; prevents inhalation of corrosive fumes[7][8].

Operational Workflow: Safe Weighing and Transfer

Every protocol must be a self-validating system. Follow these sequential steps to ensure zero-exposure during handling:

  • Pre-Operation Check: Verify the fume hood face velocity is operating within the standard 80-120 feet per minute (fpm). Ensure the sash is positioned at the designated safe operating height[7].

  • PPE Donning: Inspect butyl rubber gloves for pinhole leaks using the inflation method. Don chemical splash goggles and a fully buttoned lab coat[6][7].

  • Vessel Preparation: Place the stock container of (3R)-N1,N1-Dimethyl-4-(phenylthio)-1,3-butanediamine and a pre-tared receiving vial inside the fume hood. Never hand-carry open containers of corrosive liquids across the laboratory [7].

  • Dispensing: Using a dedicated glass syringe or positive displacement pipette, carefully transfer the required volume. Avoid creating aerosols or mists[1].

  • Sealing and Decontamination: Cap both the stock and receiving vessels tightly before removing them from the fume hood. Wipe the exterior of the receiving vial with a compatible solvent (e.g., ethanol or isopropanol) to remove any trace surface contamination.

Spill Response & Waste Disposal Logic

In the event of a spill, immediate and calculated action is required to prevent vapor accumulation and surface degradation.

  • Evacuation & Assessment: For spills >50 mL outside a fume hood, evacuate the immediate area, secure the perimeter, and alert Environmental Health and Safety (EHS). For minor spills contained inside the hood, proceed to step 2.

  • Neutralization: Do not use water directly, as the exothermic reaction can vaporize the chemical. Apply a weak acid neutralizing agent (e.g., solid citric acid or sodium bisulfate) to the spill perimeter and work inward.

  • Absorption: Once neutralized, cover the area with an inert absorbent material (e.g., vermiculite or dry sand).

  • Collection: Use a non-sparking scoop to transfer the absorbed material into a compatible, sealable hazardous waste container.

  • Disposal: Label the container clearly as "Hazardous Waste: Corrosive Amine/Thioether Mixture" and process through your institution's hazardous waste protocol[9].

Operational Workflow Diagram

The following logical workflow illustrates the critical decision matrix for handling and spill response.

Workflow A 1. Don PPE (Butyl Gloves, Splash Goggles, Lab Coat) B 2. Transfer to Class II Chemical Fume Hood A->B C 3. Dispense & Weigh (Closed System) B->C D Spill Detected? C->D E Neutralize with Dilute Acid (Citric) D->E Yes G Proceed to Synthesis Reaction Setup D->G No F Dispose as Halogen-Free Corrosive Waste E->F

Operational workflow and spill response logic for handling corrosive thioether diamines.

References

  • Title: OSHA Glove Selection Chart (Personal Protective Equipment Table 4) Source: Occupational Safety and Health Administration (OSHA) URL: [Link]

  • Title: Working Safely With Corrosives Source: HSE Training Materials URL: [Link]

  • Title: Section 7D: Corrosive Materials Source: Princeton University Environmental Health and Safety URL: [Link]

  • Title: Triethylamine - Hazardous Substance Fact Sheet Source: New Jersey Department of Health URL: [Link]

Sources

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